molecular formula C8H7NO2 B151048 trans-3-(3-Pyridyl)acrylic acid CAS No. 19337-97-4

trans-3-(3-Pyridyl)acrylic acid

Cat. No.: B151048
CAS No.: 19337-97-4
M. Wt: 149.15 g/mol
InChI Key: VUVORVXMOLQFMO-ONEGZZNKSA-N
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Description

trans-3-(3-Pyridyl)acrylic acid, a bifunctional ligand with both hard and soft coordination sites, is mainly used in constructing heterometallic complexes.>

Properties

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid
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InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID701305000
Record name trans-3-(3-Pyridyl)acrylic acid
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Molecular Weight

149.15 g/mol
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Physical Description

White to beige crystalline powder; [Acros Organics MSDS]
Record name 3-Pyridylacrylic acid
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Solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781203
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19337-97-4, 1126-74-5
Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-Pyridylacrylic acid
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Record name trans-3-Pyridineacrylic acid
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Record name trans-3-(3-Pyridyl)acrylic acid
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Record name 3-pyridylacrylic acid
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Record name 2-Propenoic acid, 3-(3-pyridinyl)-, (2E)
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Foundational & Exploratory

In-Depth Technical Guide: trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 19337-97-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of trans-3-(3-Pyridyl)acrylic acid, a molecule of significant interest in coordination chemistry and with potential applications in antiviral drug development. This document consolidates key physicochemical data, spectroscopic information, a detailed synthesis protocol, and insights into its biological activity.

Physicochemical and Spectroscopic Data

This compound is a solid, bifunctional organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 19337-97-4[1][2]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2]
Melting Point 232-235 °C (decomposes)[2]
Appearance White to off-white solid[2]
SMILES O=C(O)/C=C/c1cccnc1[3]
InChI Key VUVORVXMOLQFMO-ONEGZZNKSA-N[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the vinyl and pyridyl protons. In DMSO-d₆, the following chemical shifts (δ) in ppm are observed: 12.6 (s, 1H, COOH), 8.87 (d, 1H), 8.60 (dd, 1H), 8.16 (d, 1H), 7.64 (d, 1H, J=16.1 Hz), 7.46 (dd, 1H), 6.71 (d, 1H, J=16.1 Hz).[4]

Mass Spectrometry: The mass spectrum of the head-to-tail dimer of 3-pyridylacrylic acid shows an (M-1)⁻ peak at m/z 297.13, confirming the dimerization.[5]

Infrared (IR) Spectroscopy: The FTIR spectrum of acrylic acid, a related compound, shows a powerful peak for the C=O group at a wavelength of 1750 cm⁻¹.[7] The spectrum of polyacrylates, derived from acrylic acid, is characterized by strong absorptions around 1700, 1200, and 1100 cm⁻¹ corresponding to the C=O, C-C-O, and O-C-C stretching vibrations of the ester group.[8]

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel-Doebner condensation.[9][10] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.[9]

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from a general procedure for the synthesis of phenolic acids and can be applied to the synthesis of this compound.[11]

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Hydrochloric acid (for precipitation)

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic, leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration.

  • Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the purified this compound under vacuum.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Knoevenagel-Doebner Condensation Knoevenagel-Doebner Condensation 3-Pyridinecarboxaldehyde->Knoevenagel-Doebner Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel-Doebner Condensation Pyridine Pyridine (Solvent) Pyridine->Knoevenagel-Doebner Condensation Piperidine Piperidine (Catalyst) Piperidine->Knoevenagel-Doebner Condensation Reflux Reflux (Heat) Reflux->Knoevenagel-Doebner Condensation This compound This compound CO2 Carbon Dioxide H2O Water Knoevenagel-Doebner Condensation->this compound Knoevenagel-Doebner Condensation->CO2 Knoevenagel-Doebner Condensation->H2O

Knoevenagel-Doebner Synthesis Workflow

Biological Activity and Applications

This compound has demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[12][13][14] This has positioned it as a lead compound for the development of novel plant protection agents.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Studies have shown that trans-3-aryl acrylic acids exhibit significant antiviral activity against TMV, with some derivatives showing higher efficacy than the commercial antiviral agent, Ribavirin.[12][13]

Experimental Protocol: Half-Leaf Method for Antiviral Assay

This method is a standard procedure for evaluating the in vivo antiviral activity of compounds against TMV.[15]

  • Virus Inoculation: The upper leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.

  • Compound Application: The test compound, dissolved in a suitable solvent, is applied to one half of the inoculated leaves, while the other half is treated with the solvent as a control.

  • Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for a specified period to allow for the development of local lesions.

  • Evaluation: The number of local lesions on the treated and control halves of the leaves are counted.

  • Calculation of Inhibition Rate: The antiviral activity is expressed as the percentage of inhibition, calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Mechanism of Antiviral Action

The antiviral mechanism of trans-3-aryl acrylic acids against TMV is believed to involve the inhibition of virus assembly. While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may interfere with the polymerization of the TMV coat protein, a crucial step in the formation of new virus particles.[15]

Potential Interaction with Plant Defense Signaling Pathways

While direct evidence for the interaction of this compound with specific plant signaling pathways is currently limited, its antiviral activity suggests a potential modulation of the host's defense mechanisms. The jasmonate signaling pathway is a key component of the plant's induced systemic resistance to a broad range of pathogens, including viruses.[16][17][18]

The jasmonate signaling pathway is initiated by the perception of stress signals, leading to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.

G cluster_stimulus Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Cascade Viral Infection Viral Infection Linolenic Acid Linolenic Acid Viral Infection->Linolenic Acid JA Jasmonic Acid Linolenic Acid->JA JA-Ile Jasmonoyl-isoleucine JA->JA-Ile COI1 COI1 (Receptor) JA-Ile->COI1 JAZ JAZ (Repressor) COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense Gene Expression Defense Gene Expression MYC2->Defense Gene Expression activates

Simplified Jasmonate Signaling Pathway in Plant Defense

Other Applications

Beyond its potential in agriculture, this compound serves as a versatile building block in materials science. Its bifunctional nature, possessing both a carboxylic acid group and a pyridine ring, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have potential applications in areas such as gas storage, catalysis, and luminescence.

Safety Information

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.

Conclusion

This compound is a compound with a rich chemical profile and promising applications. Its straightforward synthesis via the Knoevenagel-Doebner condensation makes it an accessible building block for further research and development. The significant antiviral activity against TMV warrants further investigation into its precise mechanism of action and its potential to induce plant defense signaling pathways. As research continues, this compound and its derivatives may play an increasingly important role in the development of novel antiviral agents and advanced materials.

References

In-Depth Technical Guide to the Physical Properties of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of trans-3-(3-Pyridyl)acrylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a bifunctional ligand with both hard and soft coordination sites, making it a valuable building block in the synthesis of heterometallic complexes and pharmaceutical intermediates.[1][2] It presents as a white to off-white solid.[2]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₈H₇NO₂[3]
Molecular Weight 149.15 g/mol [3]
Melting Point 232-235 °C (decomposes)[3]
Boiling Point (Predicted) 307.6 ± 17.0 °C at 760 mmHg[2]
Density (Predicted) 1.261 ± 0.06 g/cm³
pKa (Predicted) 3.13 ± 0.10[2]
Appearance White to off-white solid[2]
CAS Number 19337-97-4[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to its structure. The assignments are as follows: A broad singlet for the carboxylic acid proton is observed around 12.6 ppm. The pyridyl protons appear as multiplets in the aromatic region, with signals at approximately 8.87 ppm, 8.60 ppm, 8.16 ppm, and 7.46 ppm. The vinylic protons appear as doublets at approximately 7.64 ppm and 6.71 ppm, with a large coupling constant (J = 16.1 Hz) confirming the trans configuration.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While a specific spectrum for the title compound was not found in the search results, related compounds have been analyzed, showing characteristic peaks for the carboxyl carbon, the vinylic carbons, and the carbons of the pyridine ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum of acrylic acid derivatives typically shows a strong carbonyl (C=O) stretching band from the carboxylic acid group around 1700 cm⁻¹. The O-H stretching of the carboxylic acid appears as a broad band in the region of 3300-2500 cm⁻¹. The C=C stretching of the vinyl group is observed around 1630 cm⁻¹. The C-H out-of-plane bending of the trans double bond gives a characteristic band around 980 cm⁻¹.[6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline compound is finely powdered.

  • The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, and then reducing the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[7]

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For this compound, decomposition is observed along with melting.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, typically operating at 300 MHz or higher for ¹H NMR.

¹H NMR Protocol:

  • Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • The sample is placed in the NMR spectrometer.

  • The spectrum is acquired using a standard pulse sequence.

  • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • The background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum.

  • The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Synthesis Workflow

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and malonic acid in the presence of a basic catalyst.

Synthesis_Workflow Reactants Reactants: 3-Pyridinecarboxaldehyde Malonic Acid Reaction Knoevenagel Condensation Reactants->Reaction Solvent_Catalyst Solvent & Catalyst: Pyridine (as solvent and catalyst) or Piperidine in a suitable solvent Solvent_Catalyst->Reaction Heating Reflux Reaction->Heating Heat Workup Work-up Heating->Workup After reaction completion Acidification Acidification with HCl Workup->Acidification Precipitation Precipitation of Product Acidification->Precipitation Isolation Filtration Precipitation->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

A Technical Guide to trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-(3-Pyridyl)acrylic acid, focusing on its core physicochemical properties, analytical methodologies, and applications. The information is tailored for professionals in research and development who require detailed, actionable data.

Core Physicochemical Properties

This compound is a bifunctional organic compound notable for its use as a building block, or ligand, in the synthesis of complex chemical structures.[1] Its molecular structure incorporates a pyridine ring, a carboxylic acid group, and a trans-configured carbon-carbon double bond. This unique combination of features makes it a valuable component in the development of coordination polymers and other advanced materials.[1]

Data Summary

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueReferences
Molecular Weight 149.15 g/mol [1]
Chemical Formula C₈H₇NO₂[1]
CAS Number 19337-97-4
Physical Form White solid/powder
Melting Point 232-235 °C (decomposes)
SMILES String O=C(O)/C=C/c1cnccc1
InChI Key VUVORVXMOLQFMO-ONEGZZNKSA-N

Experimental Protocols & Characterization

Accurate characterization of this compound is critical for its application in synthesis and drug development. Standard analytical techniques include spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a precise method for determining the purity of this compound. A reverse-phase method with ion suppression is effective for this polar, low-molecular-weight compound.

Objective: To quantify the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (H₃PO₄)

Chromatographic Conditions:

  • Mobile Phase: 96:4 (v/v) mixture of water and acetonitrile, with 0.1% phosphoric acid added to suppress the ionization of the carboxylic acid group.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for a calibration curve.

  • Sample Preparation: Prepare a sample solution by dissolving the test material in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standard solutions followed by the sample solution into the HPLC system.

  • Quantification: Calculate the area under the peak for this compound in the sample chromatogram. Determine the purity by comparing this area to the calibration curve generated from the reference standards.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 10-12 ppm.[2][3][4][5] Protons on the pyridine ring and the vinyl group will have characteristic shifts and coupling patterns.

    • ¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[2]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique for determining the molecular weight of this compound. In negative ion mode, a prominent peak at m/z 297.13, corresponding to the (M-1) peak of a dimer, has been observed in some studies.[6]

Applications and Workflow Visualization

The primary application of this compound is as an organic linker to construct coordination polymers, including 3D heterometallic frameworks that may exhibit luminescence properties.[1] The workflow for synthesizing and validating a product based on this molecule involves several key stages, from initial reaction to final quality control.

Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis and subsequent quality control of a product derived from this compound, such as a coordination polymer or an ester.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage cluster_final Final Stage Reactants Reactants (e.g., this compound, Metal Salt) Reaction Reaction (e.g., Hydrothermal Synthesis, Esterification) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Purification (e.g., Recrystallization, Chromatography) Crude->Purify Isolate Pure Purified Product Purify->Pure HPLC HPLC Analysis (Purity Check) Pure->HPLC Characterize NMR NMR Spectroscopy (Structure Verification) Pure->NMR MS Mass Spectrometry (MW Confirmation) Pure->MS Final Final Product (Meets Specifications) HPLC->Final Validate NMR->Final Validate MS->Final Validate

Caption: A logical workflow for the synthesis, purification, and analytical characterization of a final product.

References

Synthesis of trans-3-(3-Pyridyl)acrylic acid from 3-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of trans-3-(3-Pyridyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Knoevenagel-Doebner condensation reaction, for which a detailed experimental protocol is provided. Spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are presented for the characterization of the final product. Additionally, an overview of the Perkin reaction as an alternative synthetic route is discussed. This guide also touches upon the known biological activities of this compound and its derivatives, providing context for its relevance in drug development.

Introduction

This compound is a versatile organic compound characterized by a pyridine ring conjugated to an acrylic acid moiety. This unique structure, possessing both a hydrogen bond acceptor (pyridine nitrogen) and a hydrogen bond donor/acceptor (carboxylic acid), makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials.[1] Its derivatives have been investigated for a range of biological activities, including antiviral properties.[2] This guide details the practical synthesis and characterization of this important molecule.

Synthetic Methodologies

The synthesis of this compound from 3-pyridinecarboxaldehyde can be primarily achieved through two named reactions: the Knoevenagel-Doebner condensation and the Perkin reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is the most common and efficient method for the synthesis of this compound. This reaction involves the condensation of 3-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, often with a catalytic amount of piperidine. The reaction proceeds via a decarboxylative condensation mechanism to yield the α,β-unsaturated carboxylic acid.

Knoevenagel_Doebner cluster_reactants Reactants cluster_products Products 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Malonic Acid Malonic Acid Intermediate Adduct This compound This compound CO2 CO2 H2O H2O Intermediate->this compound Δ, -CO2, -H2O caption Knoevenagel-Doebner Reaction Scheme

Caption: Knoevenagel-Doebner Reaction Scheme

This protocol is adapted from established procedures for similar pyridylacrylic acids.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (concentrated)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (3-5 mL per gram of aldehyde).

  • To this solution, add 3-pyridinecarboxaldehyde (1.0 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic, leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol/water to afford pure this compound as a white to off-white solid.

Purification:

Recrystallization is the primary method for purifying the final product. The choice of solvent may be optimized, but an ethanol/water mixture is generally effective. The purity can be assessed by melting point determination and spectroscopic methods.

Perkin Reaction

The Perkin reaction offers an alternative route for the synthesis of α,β-unsaturated aromatic acids.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[3][4] For the synthesis of this compound, this would involve the reaction of 3-pyridinecarboxaldehyde with acetic anhydride and a base like sodium acetate.[4]

Perkin_Reaction cluster_reactants Reactants cluster_products Products 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Acetic Anhydride Acetic Anhydride Intermediate Aldol-type Adduct This compound This compound Acetic Acid Acetic Acid Intermediate->this compound Hydrolysis caption Perkin Reaction Scheme

Caption: Perkin Reaction Scheme

While the Perkin reaction is a classic method for cinnamic acid synthesis, its application to pyridinecarboxaldehydes can be less straightforward, and yields may be lower compared to the Knoevenagel-Doebner condensation.

Data Presentation

Reaction Parameters and Yields
ParameterKnoevenagel-Doebner CondensationPerkin Reaction
Aldehyde 3-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde
Carbonyl Source Malonic AcidAcetic Anhydride
Catalyst/Base Pyridine / PiperidineSodium Acetate
Solvent Pyridine(Often neat)
Temperature Reflux (~115°C)High temperatures required
Typical Yield Generally highVariable, often lower
Physical and Spectroscopic Data
PropertyData
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance White to off-white solid
Melting Point 232-235 °C (decomposes)[5]
CAS Number 19337-97-4[5]

1H NMR (DMSO-d6, 300 MHz): [2]

Chemical Shift (ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
12.6br s-COOH-
8.87sH-2 (pyridyl)-
8.60dH-6 (pyridyl)4.7
8.16dH-4 (pyridyl)8.0
7.64dα-H (vinylic)16.1
7.46ddH-5 (pyridyl)8.0, 4.7
6.71dβ-H (vinylic)16.1

13C NMR (DMSO-d6, 75 MHz) - Predicted Shifts:

Chemical Shift (ppm)Assignment
~167-COOH
~151C-6 (pyridyl)
~149C-2 (pyridyl)
~141α-C (vinylic)
~135C-4 (pyridyl)
~131C-3 (pyridyl)
~124C-5 (pyridyl)
~122β-C (vinylic)

FTIR (KBr, cm-1):

Wavenumber (cm-1)Assignment
~3400-2500O-H stretch (broad, carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1640C=C stretch (vinylic)
~1590, 1480, 1420C=C and C=N stretches (aromatic)
~980=C-H bend (trans-vinylic)

Experimental Workflow

experimental_workflow start Start reactants Combine 3-Pyridinecarboxaldehyde, Malonic Acid, Pyridine, and Piperidine start->reactants reflux Reflux for 2-4 hours reactants->reflux cool Cool to Room Temperature and then in Ice Bath reflux->cool acidify Acidify with HCl (aq) cool->acidify precipitate Precipitation of Crude Product acidify->precipitate filter Vacuum Filtration and Washing precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize by NMR, FTIR, and MP dry->characterize end End characterize->end

Caption: General Experimental Workflow

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered interest in the field of drug discovery. Notably, the parent compound has demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[2] While the precise mechanism of action is not fully elucidated, it is hypothesized to interfere with viral replication or assembly.

Derivatives of pyridylacrylic acid are being explored for a range of therapeutic applications. For instance, they serve as intermediates in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, and in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors.

Currently, there is a lack of direct evidence in the scientific literature implicating this compound itself in specific cellular signaling pathways in human or animal models. However, the broader class of cinnamic acids and their derivatives are known to interact with various biological targets. The investigation into the biological activity of pyridylacrylic acid derivatives is an active area of research, and future studies may reveal their interactions with specific signaling cascades.

Conclusion

The synthesis of this compound is most effectively achieved via the Knoevenagel-Doebner condensation of 3-pyridinecarboxaldehyde and malonic acid. This method provides good yields of the desired trans-isomer. The product can be readily purified by recrystallization and characterized using standard spectroscopic techniques. The biological activity of this compound and its derivatives underscores their potential in the development of new therapeutic agents. This guide provides a comprehensive foundation for the synthesis and understanding of this important chemical entity for researchers in the pharmaceutical and chemical sciences.

References

A Technical Guide to the Solubility of trans-3-(3-Pyridyl)acrylic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-3-(3-Pyridyl)acrylic acid. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for solubility determination and qualitative solubility predictions to empower researchers in their studies.

Introduction

This compound is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and other complex molecules. Its solubility is a critical physicochemical property that influences reaction kinetics, purification, formulation, and bioavailability. This guide outlines the methodologies to accurately determine its solubility in various common solvents.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Solid
Melting Point 232-235 °C (decomposes)

Solubility Profile

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Carboxylic Acid Group: This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents, particularly water. The solubility in aqueous media is expected to be highly pH-dependent.

  • Aromatic System: The aromatic nature of the pyridine ring can lead to pi-pi stacking interactions, which may influence crystal lattice energy and, consequently, solubility.

A qualitative solubility prediction is summarized in the table below. It is imperative to note that these are estimations and must be confirmed through experimental measurement.

SolventPredicted Qualitative SolubilityRationale
WaterSparingly soluble to soluble, pH-dependentThe carboxylic acid and pyridine groups can hydrogen bond with water. Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the pyridinium ion.
MethanolSolublePolar protic solvent capable of hydrogen bonding with the solute.
EthanolSolublePolar protic solvent capable of hydrogen bonding with the solute.
AcetoneSparingly solublePolar aprotic solvent, less effective at solvating the carboxylic acid proton compared to protic solvents.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent capable of disrupting crystal lattice forces and forming strong hydrogen bonds.
DichloromethaneSparingly soluble to insolubleA less polar solvent, unlikely to effectively solvate the polar functional groups of the molecule.
HexaneInsolubleNon-polar solvent, incapable of interacting favorably with the polar solute.

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[1] This method allows for the determination of the thermodynamic equilibrium solubility.

4.1. Materials

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1] Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

4.3. Quantification

The concentration of this compound in the diluted samples can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • HPLC Method:

    • Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the unknown samples from the calibration curve.

  • UV-Vis Spectroscopy Method:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Prepare a series of calibration standards and measure their absorbance at λmax.

    • Construct a calibration curve according to the Beer-Lambert Law.

    • Measure the absorbance of the diluted samples and calculate the concentration.

4.4. Data Analysis

Calculate the solubility by multiplying the determined concentration of the diluted sample by the dilution factor. The results should be reported in units such as mg/mL or mol/L at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Seal and agitate at controlled temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

While quantitative data on the solubility of this compound is not extensively documented, its molecular structure suggests solubility in polar solvents, with a notable pH dependency in aqueous media. For researchers and drug development professionals, the experimental determination of this property is crucial. The detailed shake-flask protocol provided in this guide serves as a robust methodology for obtaining accurate and reliable solubility data, which is fundamental for the successful application and development of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of trans-3-(3-Pyridyl)acrylic acid, a key physicochemical parameter for substance identification, purity assessment, and formulation development. This document includes tabulated melting point data from various sources, a detailed experimental protocol for its determination via the capillary method, and a logical workflow for its synthesis.

Core Physicochemical Data: Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to characterize a compound and is sensitive to impurities, which tend to depress and broaden the melting range.

Quantitative Data Summary

The experimentally determined melting point of this compound is presented in the table below. The data indicates that the compound decomposes upon melting.

ParameterReported Value (°C)Source
Melting Point232-235 (with decomposition)Sigma-Aldrich[1]
Melting Point234.0 - 238.0Tokyo Chemical Industry

Experimental Protocol: Capillary Melting Point Determination

The following is a standardized procedure for determining the melting point of this compound using the capillary method. This method is widely accepted and recognized by various pharmacopeias.[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[3]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and free of solvents.[2]

    • Place a small amount of the crystalline sample into a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and efficient heat transfer.[2]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.[3]

    • Invert the tube and gently tap it on a hard surface to compact the powder at the sealed end.[4]

    • Repeat until a packed column of 2-4 mm in height is achieved.[4][5]

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point of 232°C.[4]

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[4] A slow heating rate is crucial for an accurate determination.[3]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

    • The melting point is reported as the range between these two temperatures. Note any signs of decomposition, such as darkening or gas evolution.

  • Repeatability:

    • Allow the apparatus to cool significantly before performing a second measurement with a fresh capillary tube and sample.[4]

    • Conduct at least two independent measurements to ensure the reproducibility of the results.

Synthesis Workflow

This compound can be synthesized via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of this compound, 3-pyridinecarboxaldehyde is reacted with malonic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 3-Pyridinecarboxaldehyde E Knoevenagel Condensation A->E B Malonic Acid B->E C Base Catalyst (e.g., Piperidine/Pyridine) C->E Catalyzes D Heat D->E Drives reaction F This compound E->F

Caption: Synthesis of this compound.

Biological Context

While a detailed signaling pathway has not been fully elucidated in publicly available literature, this compound has demonstrated antiviral activity, notably against the Tobacco Mosaic Virus (TMV). Further research into its mechanism of action could be a valuable endeavor for drug development professionals, particularly in the agrochemical and biomedical fields. The pyridine and acrylic acid moieties are common pharmacophores in various bioactive molecules.

References

A Comprehensive Technical Review of 3-Pyridineacrylic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Pyridineacrylic acid, also known as trans-3-(3-pyridyl)acrylic acid, is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, organic synthesis, and material science. Its structure, featuring a pyridine ring conjugated with an acrylic acid moiety, provides multiple reactive sites for chemical modification. The primary synthetic route to this compound is the Knoevenagel condensation. As a bifunctional molecule, it participates in a variety of reactions, including Michael additions, cycloadditions, and esterifications, enabling the synthesis of a diverse range of derivatives. These derivatives have demonstrated significant biological potential, including antimicrobial, antiviral, and enzyme-inhibiting activities. Notably, 3-pyridineacrylic acid is a key intermediate in the development of inhibitors for bacterial enoyl-acyl carrier protein reductase and gelatinase B. This review provides an in-depth guide to its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

3-Pyridineacrylic acid is a white to off-white crystalline solid. Its bifunctional nature, containing both a basic pyridine ring and an acidic carboxylic acid group, makes it a valuable ligand in coordination chemistry.[1] The key physicochemical properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2][3]
Melting Point 232-235 °C (decomposes)[1][2][3]
Boiling Point 307.6 °C at 760 mmHg[1]
Density 1.261 g/cm³[1]
Flash Point 139.8 °C[1][2]
pKa 3.13 ± 0.10 (Predicted)[1][2]
Appearance White to off-white crystalline powder[1][2]
CAS Number 19337-97-4 (for trans isomer)[1][3]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available and crucial for the characterization of 3-pyridineacrylic acid and its derivatives.[4][5][6] The acidic proton of the carboxylic acid typically appears far downfield in the ¹H NMR spectrum, around 10–12 ppm.[7] The α,β-unsaturated system and the pyridine ring protons show characteristic signals in the aromatic and vinylic regions.[5] In IR spectroscopy, the compound exhibits a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretch near 1710 cm⁻¹.[7]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 3-pyridineacrylic acid is the Knoevenagel condensation.[8] This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (3-pyridinecarbaldehyde), followed by dehydration.[8]

Knoevenagel Condensation: General Protocol

The synthesis involves the reaction of 3-pyridinecarbaldehyde with malonic acid, typically using a weak base like pyridine or piperidine as a catalyst.[8][9] The reaction mixture is heated to reflux, followed by cooling and acidification to precipitate the final product.[9][10][11]

G reactants Reactants: 3-Pyridinecarbaldehyde Malonic Acid reflux Reflux (3 hours) reactants->reflux Mix catalyst Catalyst: Pyridine catalyst->reflux cooling Cool to Room Temp. reflux->cooling acidify Acidify with HCl (to induce precipitation) cooling->acidify filter Filter & Wash (with Acetone) acidify->filter product Final Product: (E)-3-(pyridin-3-yl)acrylic acid filter->product Recrystallize

Caption: Workflow for the synthesis of 3-pyridineacrylic acid.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the isomeric (E)-3-(pyridin-4-yl)acrylic acid, which achieved a high yield.[9][10][11][12]

  • Mixing Reactants: In a 25 mL round-bottom flask, mix 3-pyridinecarbaldehyde (0.335 mmol) and malonic acid (0.335 mmol).

  • Add Catalyst: Add 2 mL of pyridine to the flask to serve as both the catalyst and solvent.[9][10][11]

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for 3 hours.[9][10][11]

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath.[9][10][11]

  • Acidification: Slowly add drops of 37% hydrochloric acid (HCl) to the cooled mixture until the formation of a precipitate is observed.[9][10][11]

  • Isolation: Separate the obtained solid product by filtration.

  • Washing and Drying: Wash the solid with acetone and then recrystallize it from water to yield a colorless crystalline powder. A reported yield for the 4-pyridyl isomer using this method was 97.9%.[9][10][11]

Chemical Reactivity and Derivatization

The structure of 3-pyridineacrylic acid offers multiple sites for chemical modification: the carboxylic acid group, the carbon-carbon double bond, and the pyridine ring.[8] This versatility makes it a valuable starting material for generating diverse molecular scaffolds.

Key Reaction Pathways
  • Esterification: The carboxylic acid can be converted to its corresponding esters, such as ethyl trans-3-(3-pyridyl)acrylate, by reacting with an alcohol like ethanol in the presence of an acid catalyst.[1][8]

  • Michael Addition: The α,β-unsaturated carbonyl system acts as a Michael acceptor, readily reacting with various nucleophiles.[8]

    • N-Michael Addition: Primary and secondary amines add to the double bond to form β-amino acid derivatives.

    • Thia-Michael Addition: Thiols serve as potent nucleophiles to yield β-thioether compounds.[8]

  • Cyclization Reactions: The compound is a precursor for various heterocyclic systems.

    • 1,3,4-Oxadiazole Formation: Reaction with an acid hydrazide followed by dehydration leads to the formation of 1,3,4-oxadiazoles.[8]

    • Pyrazole Formation: Reaction with hydrazine hydrate can form a pyrazolidinone ring system via Michael addition followed by intramolecular cyclization.[8]

  • [2+2] Cycloaddition: The carbon-carbon double bond can undergo photochemical [2+2] cycloaddition reactions, particularly in the solid state, to synthesize cyclobutane derivatives.[8]

G main 3-Pyridineacrylic Acid ester Ester Derivative main->ester Esterification (+ Alcohol) beta_amino β-Amino Acid Derivative main->beta_amino Michael Addition (+ Amine) beta_thioether β-Thioether Derivative main->beta_thioether Thia-Michael Addition (+ Thiol) oxadiazole 1,3,4-Oxadiazole Derivative main->oxadiazole Cyclization (+ Acid Hydrazide) pyrazole Pyrazole Derivative main->pyrazole Cyclization (+ Hydrazine) cyclobutane Cyclobutane Derivative main->cyclobutane [2+2] Cycloaddition (Photochemical)

Caption: Major chemical transformations of 3-pyridineacrylic acid.

The versatility of the Michael addition reaction with acrylic acid derivatives is highlighted in Table 2.

Michael AcceptorNucleophileCatalyst/ConditionsProduct Type
Ethyl acrylatePiperidineNeat, rtβ-Amino ester
Methyl acrylateThiophenolEt₃N, CH₂Cl₂β-Thioether ester
t-Butyl acrylateDiethyl malonateNaOEt, EtOHβ-Diester propanoate
This table, based on data for general acrylic acid derivatives, illustrates the types of reactions 3-pyridineacrylic acid can undergo.[8]

Biological Activities and Therapeutic Potential

Derivatives of 3-pyridineacrylic acid have been investigated for a range of biological activities, positioning it as a valuable scaffold in drug discovery.

Antimicrobial Activity

3-Pyridineacrylic acid is a precursor for compounds with significant antimicrobial properties.[8] It is used to prepare aminopyridines that act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1][13] This pathway is a key target for developing new antibacterial agents.[8]

G acetyl Acetyl-CoA malonyl Malonyl-ACP acetyl->malonyl elongation Fatty Acid Elongation Cycle malonyl->elongation enoyl_acp Enoyl-ACP Reductase (FabI) elongation->enoyl_acp Reduction Step membrane Bacterial Cell Membrane Synthesis elongation->membrane enoyl_acp->elongation inhibition Inhibition inhibition->enoyl_acp derivative 3-Pyridineacrylic Acid Derivative derivative->inhibition death Bacterial Cell Death membrane->death

Caption: Inhibition of bacterial fatty acid synthesis.

Quantitative data for a derivative demonstrates this potential, as shown in Table 3.

CompoundTarget OrganismsMIC (µg/mL)
3-Pyridyl nitrofuranyl isoxazoline with piperazine linkerMulti-drug resistant (MDR) Staphylococcus strains4-32
Data from a study on novel pyridyl isoxazolines.[8]
Antiviral Activity

Trans-3-aryl acrylic acids, including 3-pyridineacrylic acid, have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[14] This suggests potential applications in developing agents against plant viruses or as scaffolds for broader antiviral research.[8]

CompoundConcentration (µg/mL)Inhibition Rate (%)
trans-3-(3-methoxyphenyl)acrylic acid50068.4
Ribavirin (Control)50038.5
This table presents data for compounds structurally related to 3-pyridineacrylic acid.[8]
Enzyme Inhibition and Other Applications
  • Gelatinase B Inhibitors: It is a synthetic intermediate for aminomethyl benzimidazoles, which have been identified as inhibitors of gelatinase B (MMP-9), an enzyme implicated in cancer metastasis and inflammation.[1][8][13]

  • Anti-Inflammatory Potential: The core structure is considered a valuable component in the design of selective COX (cyclooxygenase) inhibitors, which are important anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[8]

  • Pharmaceutical Development: The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[15]

  • Agrochemicals: It is also used in formulating plant growth regulators to improve crop yields.[15]

Applications in Material Science

Beyond its biological applications, 3-pyridineacrylic acid is a significant compound in material science. Its ability to act as a bifunctional ligand, with both pyridine and carboxylic acid groups, allows it to coordinate with a wide range of metal ions.[8] This property is harnessed to construct coordination polymers and metal-organic frameworks (MOFs).[1][8] These materials are under intense investigation for applications in gas sorption, catalysis, and molecular sieving.[8] Specifically, it has been used as an organic linker to connect d- and f-block metals to create 3D heterometallic coordination polymers with unique luminescence properties.[1][13]

Conclusion

3-Pyridineacrylic acid is a high-value chemical intermediate with a broad spectrum of applications. Its straightforward synthesis via Knoevenagel condensation and the versatile reactivity of its functional groups make it an ideal scaffold for generating chemical diversity. In drug development, it is a key precursor for compounds with promising antimicrobial, antiviral, and enzyme-inhibiting activities. Furthermore, its utility as a ligand in material science underscores its importance across multiple scientific disciplines. Future research will likely continue to explore novel derivatives of 3-pyridineacrylic acid to develop new therapeutic agents and advanced materials.

References

The Dawn of Pyridylacrylic Acids: A Journey of Discovery and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylacrylic acids, a fascinating class of heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Characterized by a pyridine ring linked to an acrylic acid moiety, these molecules possess a unique bifunctionality that has driven extensive research into their synthesis, chemical properties, and biological activities. This whitepaper provides a comprehensive overview of the discovery and history of pyridylacrylic acids, detailing their synthesis, particularly through the Knoevenagel condensation, and exploring their diverse therapeutic potential. The document summarizes key quantitative data on their antimicrobial, antiviral, and neuroprotective effects, provides detailed experimental protocols for their synthesis and biological evaluation, and elucidates their potential mechanisms of action through the modulation of critical cellular signaling pathways, including NF-κB and MAPK. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Genesis of a Versatile Scaffold

The story of pyridylacrylic acids is one of incremental discoveries, beginning with the fundamental explorations of pyridine chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with profound biological activities. The conjugation of this versatile heterocycle with an acrylic acid functionality bestowed upon the resulting molecules a unique set of chemical and physical properties, paving the way for their exploration in diverse scientific domains.

Early interest in these compounds was largely driven by their potential as building blocks in organic synthesis and as ligands in coordination chemistry. The presence of both a nitrogen atom in the pyridine ring (a Lewis base) and a carboxylic acid group makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting photoluminescent and catalytic properties.[1][2][3][4] However, it was the burgeoning field of medicinal chemistry that truly unlocked the therapeutic potential of pyridylacrylic acid derivatives.

The Art of Synthesis: Crafting Pyridylacrylic Acids

The primary and most widely employed method for the synthesis of pyridylacrylic acids is the Knoevenagel condensation . This versatile carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[2][5][6] For the synthesis of pyridylacrylic acids, a pyridinecarboxaldehyde is reacted with a compound containing an active methylene group, such as malonic acid.

A general workflow for the synthesis of pyridylacrylic acids via the Knoevenagel condensation is depicted below:

Figure 1: General workflow for the synthesis of pyridylacrylic acids.
Detailed Experimental Protocol: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

The following protocol provides a detailed methodology for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, a representative member of the pyridylacrylic acid family.[3]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Acetone

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated HCl to the cooled mixture until a precipitate forms.

  • Filter the precipitate and wash it with cold acetone.

  • Recrystallize the crude product from hot ethanol to obtain pure (E)-3-(pyridin-4-yl)acrylic acid.

Table 1: Key Synthesis Parameters for Pyridylacrylic Acids

ParameterValue/ConditionReference(s)
Reaction Type Knoevenagel Condensation[2][5]
Reactants Pyridinecarboxaldehyde, Malonic Acid[3]
Catalyst Piperidine in Pyridine[3]
Solvent Pyridine[3]
Reaction Temperature Reflux[3]
Typical Yield >80%[3]

A Spectrum of Biological Activities: Therapeutic Promise

Pyridylacrylic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. Their spectrum of activity encompasses antimicrobial, antiviral, and neuroprotective effects.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Pyridylacrylic acid derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[2][7] They are utilized in the synthesis of aminopyridines that function as inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in fatty acid biosynthesis.[1][4]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Pyridine-grafted copolymersE. coli11-21[7]
Pyridine-grafted copolymersS. aureus10-26[7]
3-(5-nitro-2-furyl)acrylic acid estersE. coli-[8]
3-(5-nitro-2-furyl)acrylic acid estersS. aureus-[8]

Note: Specific MIC values for a broad range of pyridylacrylic acids are not extensively compiled in the literature. The table presents data for related pyridine and acrylic acid derivatives to indicate the potential of this chemical class.

Antiviral Activity: Combating Viral Threats

The search for effective antiviral therapies is a continuous endeavor. trans-3-(3-Pyridyl)acrylic acid has been identified as an inhibitor of the tobacco mosaic virus (TMV), highlighting the potential of this scaffold in phytopathology and potentially in human virology.[8]

Table 3: Antiviral Activity of a Pyridylacrylic Acid Derivative

CompoundVirusActivityReference(s)
This compoundTobacco Mosaic Virus (TMV)Antiviral activity demonstrated[8]
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare burden. Research into the neuroprotective effects of pyridylacrylic acid derivatives has shown promise. These compounds are used as intermediates in the synthesis of neuroprotective agents.[1] While direct quantitative data on the neuroprotective effects of simple pyridylacrylic acids is still emerging, the therapeutic potential of this class of molecules is an active area of investigation.

Unraveling the Mechanism: Modulation of Cellular Signaling Pathways

The diverse biological activities of pyridylacrylic acids are likely mediated by their interaction with and modulation of key cellular signaling pathways. While direct and extensive research on the specific pathways affected by pyridylacrylic acids is still in its early stages, evidence from structurally related compounds and the known biology of the target diseases suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in a wide range of inflammatory diseases and cancers. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p50_p65 p50-p65 (Active) Proteasome->p50_p65 releases p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocates DNA DNA (κB sites) p50_p65_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Gene Expression Transcription->Inflammation

Figure 2: The canonical NF-κB signaling pathway.

Structurally related α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB pathway, suggesting a similar mechanism for pyridylacrylic acids. This inhibition may occur through the direct inhibition of IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

The MAPK Signaling Pathway: A Hub for Cellular Responses

The MAPK signaling pathway is another crucial signal transduction network that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (Growth factors, Stress) Receptor Receptor Tyrosine Kinase Stimuli->Receptor activates Ras Ras Receptor->Ras activates MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse regulates

Figure 3: A simplified overview of the MAPK signaling pathway.

Inhibition of the MAPK pathway is a key strategy in cancer therapy. The α,β-unsaturated ketone moiety present in pyridylacrylic acids is a known Michael acceptor, which can potentially react with cysteine residues in the active sites of kinases within the MAPK cascade, leading to their inhibition. This covalent modification would disrupt the signaling cascade and could account for the observed anti-proliferative effects of some derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of pyridylacrylic acid derivatives, a range of standardized in vitro assays are employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Pyridylacrylic acid derivative stock solution

  • Positive control antibiotic/antifungal

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serially dilute the pyridylacrylic acid derivative in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include positive control wells (with a known antimicrobial agent) and negative control wells (no antimicrobial agent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the cell-killing effects of a virus.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • 96-well cell culture plates

  • Pyridylacrylic acid derivative stock solution

  • Positive control antiviral drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the host cells in a 96-well plate and allow them to form a monolayer.

  • Treat the cells with serial dilutions of the pyridylacrylic acid derivative.

  • Infect the cells with the virus at a known multiplicity of infection (MOI).

  • Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

  • Incubate the plate for a period sufficient to observe significant CPE in the virus control wells.

  • Assess cell viability using a suitable reagent.

  • The IC50 value (the concentration of the compound that inhibits CPE by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

The journey of pyridylacrylic acids, from their initial synthesis to the exploration of their multifaceted biological activities, underscores their significant potential in drug discovery and development. The versatility of their synthesis, primarily through the robust Knoevenagel condensation, allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. While the antimicrobial and antiviral activities of some derivatives are established, further research is warranted to elucidate the full spectrum of their therapeutic applications, particularly in the realm of neuroprotection.

The modulation of key signaling pathways such as NF-κB and MAPK by structurally related compounds provides a strong rationale for investigating these pathways as the primary mechanisms of action for pyridylacrylic acids. Future research should focus on:

  • Systematic screening of diverse pyridylacrylic acid libraries to identify lead compounds with potent and selective antimicrobial, antiviral, and neuroprotective activities.

  • In-depth mechanistic studies to confirm the direct interaction of pyridylacrylic acids with components of the NF-κB and MAPK signaling pathways and to quantify their inhibitory effects.

  • In vivo studies to evaluate the efficacy and safety of promising lead compounds in relevant animal models of infection, viral disease, and neurodegeneration.

The continued exploration of this fascinating class of compounds holds the promise of delivering novel and effective therapeutic agents to address some of the most pressing challenges in human health.

References

Unveiling the Therapeutic Potential of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(3-Pyridyl)acrylic acid, a molecule featuring a pyridine ring conjugated to an acrylic acid moiety, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, suggesting a broad potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. While research on this specific compound is ongoing, this document consolidates the existing evidence and highlights promising avenues for future investigation.

Antiviral Activity

The most direct evidence for the biological activity of this compound comes from its evaluation as an antiviral agent, specifically against the Tobacco Mosaic Virus (TMV).

Quantitative Data: Anti-TMV Activity

A study by Wu et al. (2013) systematically evaluated a series of trans-3-aryl acrylic acids for their ability to inhibit TMV. The results for this compound (referred to as compound 15 in the study) are summarized below.

CompoundConcentration (µg/mL)In Vitro Inhibitory Rate (%)In Vivo Protective Effect (%)In Vivo Inactivation Effect (%)In Vivo Curative Effect (%)Reference
This compound50052.355.185.248.7[1]
Ribavirin (Control)50056.254.389.751.6[1]

Table 1: Antiviral activity of this compound against Tobacco Mosaic Virus (TMV).

Experimental Protocol: Anti-TMV Assay

The antiviral activity against TMV was assessed using the half-leaf method as described by Wu et al. (2013)[1][2].

1. Virus Purification: The tobacco mosaic virus (TMV, strain U1) was purified from systemically infected Nicotiana tabacum L. 'Xanthi-nc' leaves. The concentration of the purified virus was determined spectrophotometrically using an extinction coefficient of 3.0 for a 1 mg/mL solution at 260 nm.

2. In Vitro Antiviral Assay (Half-Leaf Method):

  • The purified TMV (30 µL of 6 x 10^-3 mg/mL) was mixed with a 500 µg/mL solution of the test compound in DMSO.
  • The mixture was inoculated onto the left side of a Nicotiana tabacum L. 'Xanthi-nc' leaf.
  • The right side of the same leaf was inoculated with a mixture of the virus and a DMSO solution as a control.
  • The plants were kept in a greenhouse for 3 days to allow for the development of local lesions.
  • The number of local lesions on both sides of the leaf was counted.
  • The inhibitory rate was calculated using the formula: Inhibitory Rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

3. In Vivo Antiviral Assay (Protective, Inactivation, and Curative Effects):

  • Protective Effect: The compound solution was sprayed onto the leaves of healthy N. tabacum plants. After 12 hours, the leaves were inoculated with the virus.
  • Inactivation Effect: The compound solution was mixed with the virus, and the mixture was then inoculated onto the leaves of healthy plants.
  • Curative Effect: The plants were first inoculated with the virus. After 4 hours, the compound solution was sprayed onto the infected leaves.
  • For all in vivo assays, a solvent control was used on separate plants. The number of local lesions was recorded after 3 days, and the percentage of inhibition for each effect was calculated.

Workflow for Anti-TMV Activity Screening

G cluster_invitro In Vitro Assay cluster_invivo In Vivo Assays cluster_protective Protective cluster_inactivation Inactivation cluster_curative Curative invitro_prep Prepare Virus-Compound Mix invitro_inoc Inoculate Left Leaf Half invitro_prep->invitro_inoc invitro_incubate Incubate 3 Days invitro_inoc->invitro_incubate invitro_ctrl Prepare Virus-Solvent Mix invitro_ctrl_inoc Inoculate Right Leaf Half invitro_ctrl->invitro_ctrl_inoc invitro_ctrl_inoc->invitro_incubate invitro_count Count Lesions invitro_incubate->invitro_count invitro_calc Calculate Inhibitory Rate invitro_count->invitro_calc prot_treat Spray Compound prot_inoc Inoculate Virus prot_treat->prot_inoc invivo_incubate Incubate 3 Days prot_inoc->invivo_incubate inact_mix Mix Compound and Virus inact_inoc Inoculate Mixture inact_mix->inact_inoc inact_inoc->invivo_incubate cur_inoc Inoculate Virus cur_treat Spray Compound cur_inoc->cur_treat cur_treat->invivo_incubate invivo_count Count Lesions invivo_incubate->invivo_count invivo_calc Calculate Effect (%) invivo_count->invivo_calc

Caption: Workflow of in vitro and in vivo anti-TMV assays.

Potential as an Enzyme Inhibitor

While direct inhibitory data for this compound against many enzymes is not yet published, the acrylic acid scaffold is a known pharmacophore for enzyme inhibition. Furthermore, this compound is used as a synthetic precursor for inhibitors of clinically relevant enzymes.[3]

Urease and α-Glucosidase Inhibition

Studies on other natural and synthetic acrylic acid derivatives have demonstrated significant inhibitory activity against urease and α-glucosidase, suggesting that this compound may also possess these properties.[4][5]

Acrylic Acid DerivativeUrease IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Reference
Compound 1 (from A. mellifolium)16.87 ± 0.02> 200[4][5]
Compound 2 (from A. mellifolium)13.71 ± 0.07> 200[4][5]
Compound 3 (from A. mellifolium)10.46 ± 0.03> 200[4][5]
Thiourea (Urease Control)21.5 ± 0.01-[4]
Acarbose (α-Glucosidase Control)-287.1 ± 0.03[4]

Table 2: Enzyme inhibitory activities of related acrylic acid derivatives.

Experimental Protocol: Urease Inhibition Assay

The urease inhibition assay is typically performed using the Berthelot method, which measures ammonia production.[4]

1. Reagents: Jack bean urease, urea, phenol, sodium nitroprusside, and alkaline hypochlorite. 2. Procedure:

  • A solution of the test compound is pre-incubated with jack bean urease in phosphate buffer (pH 7.0) for 15 minutes at 37°C.
  • Urea solution is added to initiate the enzymatic reaction.
  • The reaction is incubated for 10 minutes at 37°C.
  • The reaction is stopped by the addition of phenol and sodium nitroprusside (phenol-nitroprusside reagent).
  • Alkaline hypochlorite is added, and the mixture is incubated for 20 minutes at 37°C for color development.
  • The absorbance of the resulting indophenol blue is measured at 630 nm.
  • Thiourea is used as a standard inhibitor.
  • The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase can be determined by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[4]

1. Reagents: α-Glucosidase from Saccharomyces cerevisiae, pNPG, and phosphate buffer (pH 6.8). 2. Procedure:

  • The test compound is pre-incubated with the α-glucosidase solution in phosphate buffer for 10 minutes at 37°C.
  • pNPG solution is added to start the reaction.
  • The reaction mixture is incubated for 30 minutes at 37°C.
  • The reaction is terminated by the addition of sodium carbonate solution.
  • The absorbance of the liberated p-nitrophenol is measured at 405 nm.
  • Acarbose is used as a positive control.
  • The IC₅₀ value is calculated from the dose-dependent inhibition curve.

Potential as a Precursor for Other Enzyme Inhibitors

This compound is a documented starting material for the synthesis of inhibitors targeting:

  • Gelatinase B (MMP-9): An enzyme implicated in inflammation and cancer metastasis.[3]

  • Enoyl Acyl Carrier Protein Reductase (ENR): An essential enzyme in bacterial fatty acid synthesis, making it a target for novel antibiotics.[3]

This indicates that the pyridylacrylic acid scaffold is a valuable template for the design and development of potent and selective enzyme inhibitors. Further studies are warranted to directly assess the inhibitory activity of the parent compound against these and other enzymes.

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The 3-pyridyl moiety is a key pharmacophoric element in many agonists of nicotinic acetylcholine receptors (nAChRs), including nicotine itself.[6] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for binding to the receptor.[6]

Signaling Pathway: nAChR Activation

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[7] Upon agonist binding, the receptor undergoes a conformational change, opening a central pore and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to depolarization of the cell membrane and the initiation of a cellular response. The α4β2 and α7 subtypes are particularly important in the central nervous system and are implicated in cognitive function, addiction, and neuroinflammation.[6]

G agonist Agonist (e.g., this compound) nachr Nicotinic Acetylcholine Receptor (nAChR) agonist->nachr Binds to Receptor channel_open Channel Opening nachr->channel_open Conformational Change ion_influx Na⁺ / Ca²⁺ Influx channel_open->ion_influx depolarization Membrane Depolarization ion_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release) depolarization->cellular_response

Caption: Simplified signaling pathway of nAChR activation.

Given its structural similarity to known nAChR ligands, it is highly probable that this compound interacts with one or more nAChR subtypes. This potential activity could underpin a range of physiological effects, including neuroprotective, anti-inflammatory, and analgesic properties. Direct binding studies and functional assays are needed to confirm this hypothesis and to determine the compound's affinity and selectivity for different nAChR subtypes.

Anticipated, but Unconfirmed, Biological Activities

Based on the activities of structurally related compounds and its potential as a nAChR ligand, this compound is a promising candidate for the following therapeutic areas:

  • Anticancer Activity: The acrylic acid moiety is found in several compounds with antiproliferative effects.[8] Further investigation against various cancer cell lines, such as MCF-7 (breast cancer), is warranted.

  • Anti-inflammatory Activity: Activation of certain nAChR subtypes, particularly α7, is known to have potent anti-inflammatory effects through the "cholinergic anti-inflammatory pathway."

  • Neuroprotective Effects: nAChR modulation has been linked to neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[9][10]

Conclusion and Future Directions

This compound is a molecule with demonstrated antiviral activity and a high potential for a broader range of therapeutic applications. Its role as a synthetic intermediate for potent enzyme inhibitors and its structural resemblance to nicotinic acetylcholine receptor agonists strongly suggest that it may possess anticancer, anti-inflammatory, neuroprotective, and other valuable biological properties.

To fully elucidate the therapeutic potential of this compound, the following future research is recommended:

  • Quantitative Enzyme Inhibition Studies: Determination of IC₅₀ or Kᵢ values for this compound against a panel of enzymes, including urease, α-glucosidase, gelatinase B (MMP-9), and enoyl acyl carrier protein reductase.

  • Nicotinic Acetylcholine Receptor Profiling: Comprehensive radioligand binding assays and functional studies to determine the affinity and selectivity of the compound for various nAChR subtypes.

  • In Vitro Anticancer Screening: Evaluation of the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.

  • In Vitro and In Vivo Anti-inflammatory and Neuroprotective Models: Assessment of the compound's efficacy in established models of inflammation and neurodegeneration.

  • Pharmacokinetic and Toxicological Profiling: Early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to evaluate the drug-like properties of the compound.

The exploration of these research avenues will provide a clearer picture of the pharmacological profile of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

The Versatility of trans-3-(3-Pyridyl)acrylic Acid in the Synthesis of Metal-Organic Frameworks: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and diverse functionalities make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.

trans-3-(3-Pyridyl)acrylic acid has emerged as a versatile organic linker in MOF synthesis. Its bifunctional nature, possessing both a carboxylate group and a pyridyl nitrogen atom, allows for the construction of diverse and complex architectures, including heterometallic frameworks. This application note provides a detailed overview of the use of this compound in MOF synthesis, focusing on experimental protocols and the properties of the resulting materials.

Applications of MOFs Synthesized with this compound

The unique structural features of MOFs constructed with this compound give rise to a variety of potential applications:

  • Luminescence: The incorporation of lanthanide metals, in particular, can lead to MOFs with interesting photoluminescent properties. These materials can be utilized in sensing, bio-imaging, and solid-state lighting. The organic linker itself can also contribute to the luminescent behavior of the framework.

  • Catalysis: The porous nature of these MOFs, combined with the potential for incorporating catalytically active metal centers, makes them suitable for use as heterogeneous catalysts. The pyridyl group can also act as a basic site, further enhancing catalytic activity.

  • Drug Delivery: The tunable pore sizes and biocompatibility of certain MOFs make them attractive candidates for the encapsulation and controlled release of therapeutic agents. The functional groups of the linker can be modified to enhance drug loading and release kinetics.

  • Magnetic Materials: The incorporation of paramagnetic metal ions can lead to MOFs with interesting magnetic properties, with potential applications in data storage and spintronics.

Experimental Protocols

The synthesis of MOFs using this compound is typically carried out using solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the MOF structure under elevated temperature and pressure.

General Synthesis Workflow

The general workflow for the synthesis of MOFs using this compound is depicted below.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_purification Purification & Activation A Metal Salt(s) D Mixing & Sonication A->D B This compound B->D C Solvent C->D E Hydrothermal/Solvothermal Reaction (Sealed Vessel, Elevated T) D->E F Filtration & Washing E->F G Solvent Exchange F->G H Drying/Activation (Vacuum or Heat) G->H J Final MOF Product H->J I Characterization J->I

Caption: General workflow for MOF synthesis.

Protocol 1: Hydrothermal Synthesis of a Copper(I)-Lanthanide(III) Heterometallic MOF

This protocol is adapted from the synthesis of a series of heterometallic Cu(I)-Ln(III) MOFs.[1]

Materials:

  • This compound (3-HPYA)

  • Lanthanide(III) oxide (e.g., Dy₂O₃)

  • Copper(I) halide (e.g., CuCl)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • A mixture of Dy₂O₃ (0.1 mmol, 37.3 mg), CuCl (0.1 mmol, 9.9 mg), 3-HPYA (0.2 mmol, 29.8 mg), and H₂O (8 mL) is prepared.

  • The pH of the mixture is adjusted to approximately 3.5.

  • The mixture is sealed in a 23 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 160 °C for 72 hours.

  • After the reaction, the autoclave is cooled to room temperature at a rate of 5 °C/h.

  • The resulting crystals are collected by filtration, washed with deionized water and ethanol.

  • The product is dried in air.

Logical Relationship of Synthesis Parameters:

The synthesis of these heterometallic MOFs is influenced by several key parameters, the interplay of which determines the final structure.

Synthesis_Parameters cluster_inputs Input Parameters cluster_outputs Output Characteristics Anion Anion (e.g., Cl⁻, Br⁻, I⁻) Structure Crystal Structure & Topology Anion->Structure pH pH of solution pH->Structure Temp Reaction Temperature Temp->Structure Metal Lanthanide Ion Metal->Structure Properties Physical Properties (Luminescence, Magnetism) Structure->Properties

References

Application Notes and Protocols for trans-3-(3-Pyridyl)acrylic Acid in Coordination Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

trans-3-(3-Pyridyl)acrylic acid (H-3-PyA) is a bifunctional organic ligand increasingly utilized in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique structure, featuring both a pyridine ring and a carboxylate group, allows it to act as a versatile linker, bridging metal centers to form one-, two-, or three-dimensional networks. The pyridine nitrogen serves as a softer coordination site, often binding to transition metals, while the carboxylate group provides a hard coordination site, readily bonding with a variety of metal ions, including lanthanides.[1] This dual functionality makes H-3-PyA an excellent candidate for constructing heterometallic frameworks.[1]

The resulting coordination polymers exhibit diverse structural topologies and are of significant interest for applications in materials science and drug development. The controlled assembly of these frameworks allows for the design of materials with tailored properties, such as specific pore sizes and functionalities, which are crucial for applications like gas storage, catalysis, and luminescence.[2]

For drug development professionals, coordination polymers built with H-3-PyA offer a promising platform for drug delivery systems.[3][4] The porous nature of these materials can be exploited to encapsulate therapeutic agents.[3] The stability and release kinetics of the encapsulated drugs can often be tuned by modifying the metal centers or the overall framework structure. Furthermore, the incorporation of functional groups can be leveraged to achieve stimuli-responsive drug release, for example, in response to pH changes within the body.[5]

Key Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
AppearanceSolid
Melting Point232-235 °C (decomposes)

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of a Heterometallic Cu(II)/Nd(III) Coordination Polymer

This protocol is based on the synthesis of [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆], a 3D heterometallic coordination polymer.[1]

Materials:

  • This compound (C₈H₇NO₂)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine this compound, copper(II) nitrate trihydrate, and neodymium(III) nitrate hexahydrate in a molar ratio of approximately 2:1:1 in a Teflon-lined autoclave.

  • Add deionized water to the autoclave.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Isolate the resulting crystals by filtration, wash with deionized water, and air dry.

Protocol 2: Hydrothermal Synthesis of a Homometallic Nd(III) Coordination Polymer

This protocol describes the synthesis of [Nd(C₈H₆NO₂)₃H₂O], a 2D homometallic coordination polymer.[1]

Materials:

  • This compound (C₈H₇NO₂)

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine this compound and neodymium(III) nitrate hexahydrate in a molar ratio of approximately 3:1 in a Teflon-lined autoclave.

  • Add deionized water.

  • Seal the autoclave and heat to 160 °C for 72 hours.

  • After cooling to room temperature, filter the contents to collect the crystals.

  • Wash the crystals with deionized water and allow them to air dry.

Protocol 3: Characterization of Coordination Polymers

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material, PXRD patterns are recorded and compared with the theoretical pattern generated from single-crystal X-ray diffraction data.

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, a suitable single crystal is mounted on a diffractometer. The data collected is used to resolve the atomic positions and determine the unit cell parameters, space group, and overall coordination environment.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer, TGA is performed. A sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature. This provides information on solvent loss and the decomposition temperature of the framework.[1]

Data Presentation

Crystallographic Data for Coordination Polymers with this compound
CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
1 [Cu₃(3-PyA)₆Nd₂(NO₃)₆]MonoclinicP2₁/c16.591(3)16.505(3)14.881(3)90114.39(3)90[1]
2 [Nd(3-PyA)₃H₂O]MonoclinicP2₁/n10.368(2)21.033(4)11.232(2)90113.89(3)90[1]
3 [Cu(3-PyA)₂]·H₂OMonoclinicC2/c20.370(4)5.201(1)16.036(3)90115.35(3)90[1]

3-PyA = C₈H₆NO₂⁻

Visualizations

Synthesis_Workflow General Workflow for Coordination Polymer Synthesis and Characterization cluster_synthesis Synthesis cluster_isolation Isolation & Characterization cluster_application Application (Drug Delivery) reagents Metal Salt(s) + This compound autoclave Mix and seal in Teflon-lined Autoclave reagents->autoclave solvent Solvent (e.g., Water) solvent->autoclave heating Hydrothermal Reaction (e.g., 160°C, 72h) autoclave->heating cooling Slow Cooling heating->cooling filtration Filtration and Washing cooling->filtration drying Air Drying filtration->drying crystals Crystalline Product drying->crystals pxrd PXRD Analysis crystals->pxrd scxrd SCXRD Analysis crystals->scxrd tga TGA Analysis crystals->tga loading Drug Loading crystals->loading release In Vitro Release Study loading->release analysis Analysis (e.g., HPLC) release->analysis

Caption: General workflow for the synthesis and characterization of coordination polymers.

Linker_Coordination Coordination Modes of this compound cluster_linker This compound Linker cluster_metals Metal Centers linker Pyridine-Ring---CH=CH---Carboxylate m1 M1 linker->m1 Pyridyl N-coordination (Softer Cation) m2 M2 linker->m2 Carboxylate O-coordination (Harder Cation)

Caption: Bifunctional coordination of the H-3-PyA linker with different metal centers.

Drug_Delivery_Pathway Conceptual Pathway for Drug Delivery using H-3-PyA based MOFs cluster_process Drug Delivery Process mof Porous MOF (H-3-PyA Linker) loaded_mof Drug-Loaded MOF mof->loaded_mof drug Drug Molecule drug->loaded_mof Encapsulation release_env Target Environment (e.g., Low pH) loaded_mof->release_env Administration released_drug Released Drug release_env->released_drug Stimuli-Triggered Release empty_mof Empty MOF release_env->empty_mof

Caption: Conceptual diagram of drug loading and release from a MOF.

References

Application Notes and Protocols for the Synthesis of Ethyl trans-3-(3-Pyridyl)acrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl trans-3-(3-pyridyl)acrylate, a valuable intermediate in pharmaceutical and materials science research. The primary method described is the Horner-Wadsworth-Emmons reaction, which offers high stereoselectivity for the desired trans isomer. An alternative Fischer esterification route is also discussed.

Compound Information

PropertyValue
IUPAC Name ethyl (E)-3-(pyridin-3-yl)prop-2-enoate
Synonyms Ethyl 3-(3-Pyridyl)acrylate
CAS Number 59607-99-7
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Purity (Typical) ≥96%

Experimental Protocols

Two primary synthetic routes are presented for the preparation of ethyl trans-3-(3-pyridyl)acrylate.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction (Recommended)

This method provides excellent stereocontrol, leading predominantly to the trans isomer. The reaction involves the condensation of 3-pyridinecarboxaldehyde with triethyl phosphonoacetate in the presence of a non-nucleophilic base.

Materials and Reagents:

  • 3-Pyridinecarboxaldehyde

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deep Eutectic Solvent (DES): Choline chloride/Urea (1:2 molar ratio)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a 10 mL round-bottom flask, sequentially add 3-pyridinecarboxaldehyde (1 mmol), triethyl phosphonoacetate (1 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2 mmol).

  • Solvent Addition: To the reaction mixture, add 1 g of a pre-prepared Choline Chloride/Urea deep eutectic solvent.

  • Reaction: Stir the mixture at 25 °C for 4 hours.

  • Work-up: After the reaction is complete, add 3 mL of water. Adjust the pH to approximately 4 by adding a few drops of 10% HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (70:30) eluent to afford the pure ethyl trans-3-(3-pyridyl)acrylate. A yield of up to 98% has been reported for this methodology.

Method 2: Fischer Esterification

This is a classic method involving the acid-catalyzed esterification of trans-3-(3-pyridyl)acrylic acid with ethanol.

Materials and Reagents:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into dichloromethane or another suitable organic solvent.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic phase. The crude product can be purified by column chromatography or distillation under reduced pressure.

Characterization Data

The synthesized ethyl trans-3-(3-pyridyl)acrylate should be characterized by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two vinylic protons with a large coupling constant (~16 Hz) indicative of the trans configuration, and signals corresponding to the protons on the pyridine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the ethyl group, and the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group (around 1715-1730 cm⁻¹), C=C stretching of the acrylate and pyridine ring, and C-O stretching bands.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.

Visualizations

Synthesis_Workflow cluster_HWE Method 1: Horner-Wadsworth-Emmons Reaction cluster_Esterification Method 2: Fischer Esterification Start_HWE Starting Materials: 3-Pyridinecarboxaldehyde Triethyl phosphonoacetate DBU, DES Reaction_HWE Reaction: 25 °C, 4 h Start_HWE->Reaction_HWE Workup_HWE Aqueous Work-up & Extraction Reaction_HWE->Workup_HWE Purification_HWE Flash Column Chromatography Workup_HWE->Purification_HWE Product_HWE Ethyl trans-3-(3-pyridyl)acrylate Purification_HWE->Product_HWE Start_Ester Starting Materials: This compound Ethanol, H₂SO₄ Reaction_Ester Reflux Start_Ester->Reaction_Ester Workup_Ester Neutralization & Extraction Reaction_Ester->Workup_Ester Purification_Ester Purification Workup_Ester->Purification_Ester Product_Ester Ethyl trans-3-(3-pyridyl)acrylate Purification_Ester->Product_Ester

Caption: Synthetic workflows for ethyl trans-3-(3-pyridyl)acrylate.

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base DBU (Base) Base->Carbanion Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 3-Pyridinecarboxaldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Ring Closure Product Ethyl trans-3-(3-pyridyl)acrylate Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Application of trans-3-(3-Pyridyl)acrylic Acid in Drug Discovery: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-3-(3-Pyridyl)acrylic acid is a versatile pyridyl-containing acrylic acid derivative that has garnered attention in the field of drug discovery due to its utility as a synthetic scaffold and its intrinsic biological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of novel therapeutic agents. Its applications span from antiviral research to its use as a key building block for the synthesis of targeted enzyme inhibitors.

Application 1: Antiviral Agent against Tobacco Mosaic Virus (TMV)

This compound has demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), a model organism in virology research. This presents an opportunity to explore its potential as a lead compound for the development of plant-based antiviral agents or as a tool to study viral replication mechanisms.

Quantitative Data
CompoundConcentration (µg/mL)In Vitro Inhibition Rate (%)[1]In Vivo Protective Effect (%)[1]In Vivo Inactivation Effect (%)[1]In Vivo Curative Effect (%)[1]
This compound50054.251.355.848.7
Ribavirin (Control)50051.653.256.445.3
Experimental Protocol: Antiviral Activity against TMV (Local Lesion Assay)[2][3]

This protocol details the evaluation of the antiviral activity of this compound against TMV using the local lesion assay on Nicotiana glutinosa.

1. Virus Purification and Inoculation:

  • Purify TMV from systemically infected Nicotiana tabacum leaves.

  • Dilute the purified TMV to a concentration of approximately 50 µg/mL with 0.01 M phosphate buffer (pH 7.0) to serve as the inoculum.

2. Preparation of Test Compound Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Prepare the final test concentration (e.g., 500 µg/mL) by diluting the stock solution with the phosphate buffer. Ensure the final solvent concentration is non-toxic to the plant.

3. In Vitro Antiviral Assay (Inactivation Effect):

  • Mix equal volumes of the TMV inoculum and the test compound solution.

  • Incubate the mixture at room temperature for 30 minutes.

  • As a control, mix the TMV inoculum with a solution containing the same concentration of the solvent used for the test compound.

  • Gently rub the mixtures onto the upper surface of Nicotiana glutinosa leaves that have been lightly dusted with carborundum.

  • After inoculation, rinse the leaves with water.

4. In Vivo Antiviral Assay:

  • Protective Effect:

    • Gently rub the test compound solution onto the leaves of N. glutinosa.
    • After 12 hours, inoculate the leaves with the TMV inoculum.
    • Control leaves are treated with the solvent solution before viral inoculation.

  • Curative Effect:

    • Inoculate the leaves of N. glutinosa with the TMV inoculum.
    • After 12 hours, gently rub the test compound solution onto the inoculated leaves.
    • Control leaves are treated with the solvent solution after viral inoculation.

5. Observation and Data Analysis:

  • Maintain the plants in a controlled environment (e.g., 25°C, greenhouse).

  • After 3-4 days, count the number of local lesions on each leaf.

  • Calculate the percentage of inhibition using the following formula: Inhibition Rate (%) = [(C - T) / C] * 100 Where:

    • C = Average number of lesions on control leaves
    • T = Average number of lesions on treated leaves

Experimental Workflow: TMV Antiviral Assay

TMV_Antiviral_Assay cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay virus_prep TMV Purification & Inoculum Prep mix_incubate Mix TMV & Compound virus_prep->mix_incubate protective Protective: Compound then TMV virus_prep->protective curative Curative: TMV then Compound virus_prep->curative compound_prep Compound Solution Preparation compound_prep->mix_incubate compound_prep->protective compound_prep->curative inoculate_invitro Inoculate N. glutinosa mix_incubate->inoculate_invitro observe Observe & Count Local Lesions inoculate_invitro->observe protective->observe curative->observe analyze Analyze Data & Calculate Inhibition observe->analyze

Workflow for TMV antiviral activity assessment.

Application 2: Synthetic Intermediate for Enzyme Inhibitors

This compound serves as a valuable starting material for the synthesis of more complex molecules with therapeutic potential, particularly as inhibitors of gelatinase B (MMP-9) and bacterial enoyl-acyl carrier protein reductase (FabI).

Precursor to Aminomethyl Benzimidazole-Based Gelatinase B (MMP-9) Inhibitors

Gelatinase B, or Matrix Metalloproteinase-9 (MMP-9), is a zinc-dependent endopeptidase implicated in various pathological processes, including cancer metastasis, inflammation, and neurodegenerative diseases. Inhibitors of MMP-9 are therefore of significant interest in drug discovery. This compound can be utilized in the synthesis of aminomethyl benzimidazole derivatives, a class of compounds known to inhibit gelatinase B.

MMP9_Pathway extracellular Extracellular Matrix (Collagen, etc.) mmp9 Gelatinase B (MMP-9) extracellular->mmp9 Substrate degradation ECM Degradation mmp9->degradation growth_factors Release of Bioactive Growth Factors mmp9->growth_factors cell_migration Cell Migration & Invasion degradation->cell_migration angiogenesis Angiogenesis degradation->angiogenesis pathology Cancer Metastasis Inflammation cell_migration->pathology angiogenesis->pathology growth_factors->pathology inhibitor Aminomethyl Benzimidazole Inhibitor inhibitor->mmp9

Role of Gelatinase B (MMP-9) and its inhibition.

Step 1: Amide Formation

  • Activate the carboxylic acid of this compound using a coupling agent (e.g., HATU, HOBt/EDC).

  • React the activated acid with a suitable ortho-phenylenediamine derivative to form the corresponding amide.

Step 2: Cyclization to Benzimidazole

  • Induce cyclization of the amide intermediate to the benzimidazole ring, often under acidic conditions (e.g., acetic acid) with heating.

Step 3: Derivatization to Aminomethyl Benzimidazole

  • The resulting pyridyl-substituted benzimidazole can be further functionalized. For example, a Mannich reaction can be employed to introduce an aminomethyl group at a suitable position on the benzimidazole ring.

Precursor to Aminopyridine-Based Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibitors

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II) and is absent in mammals, making it an attractive target for the development of novel antibacterial agents. This compound can serve as a precursor for the synthesis of aminopyridine derivatives that have shown inhibitory activity against FabI.

FabI_Pathway acetyl_coa Acetyl-CoA condensation Condensation acetyl_coa->condensation malonyl_acp Malonyl-ACP malonyl_acp->condensation reduction1 Reduction (KR) condensation->reduction1 dehydration Dehydration (DH) reduction1->dehydration reduction2 Reduction (ER/FabI) dehydration->reduction2 elongated_acyl_acp Elongated Acyl-ACP reduction2->elongated_acyl_acp elongated_acyl_acp->condensation Next Cycle fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids inhibitor Aminopyridine Inhibitor inhibitor->reduction2

Bacterial Fatty Acid Synthesis Pathway and FabI Inhibition.

A direct synthetic protocol from this compound to a specific FabI inhibitor is not detailed in the available literature. However, a plausible synthetic strategy would involve the transformation of the acrylic acid side chain and modification of the pyridine ring.

Step 1: Modification of the Acrylic Acid Side Chain

  • The acrylic acid side chain can be modified through various organic reactions. For example, it can be reduced to the corresponding saturated carboxylic acid or converted to other functional groups such as esters or amides.

Step 2: Introduction of the Amino Group

  • An amino group can be introduced onto the pyridine ring through nucleophilic aromatic substitution or other standard methods of pyridine functionalization. The position of substitution would be critical for biological activity.

Step 3: Further Derivatization

  • The resulting aminopyridine derivative can be further modified by attaching various substituents to the amino group or other positions on the pyridine ring to optimize its inhibitory activity against FabI.

Conclusion

This compound is a chemical entity with demonstrated utility in drug discovery. Its intrinsic antiviral properties against TMV make it a subject of interest for further investigation in plant pathology and potentially as a scaffold for broader antiviral research. Furthermore, its role as a synthetic precursor for potent enzyme inhibitors like gelatinase B and FabI inhibitors highlights its importance as a building block in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the therapeutic potential of this versatile compound. Further studies are warranted to determine the specific IC50 values of its derivatives and to develop detailed, optimized synthetic protocols.

References

Application Notes and Protocols: Electropolymerization of trans-3-(3-pyridyl) acrylic acid for Sensor Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electropolymerization is a versatile technique for the surface modification of electrodes, enabling the fabrication of sensors with enhanced sensitivity and selectivity. This document provides a detailed protocol for the fabrication of an electrochemical sensor based on the electropolymerization of trans-3-(3-pyridyl) acrylic acid (3-PyAA). The resulting polymer, poly(trans-3-(3-pyridyl) acrylic acid) (PPAA), in conjunction with multi-walled carbon nanotubes (MWCNTs), forms a conductive polymer membrane with excellent electrocatalytic properties. This sensor has been successfully applied for the simultaneous detection of catechol (CC) and hydroquinone (HQ), demonstrating its potential for environmental analysis and other applications.[1][2]

The synergistic effect of the PPAA film and MWCNTs contributes to the enhanced electrochemical response towards the target analytes.[1][2] The PPAA provides a stable and uniform film with good electrocatalytic properties, while the MWCNTs increase the electrode's surface area and conductivity.[1]

Experimental Protocols

This section details the necessary reagents, apparatus, and step-by-step procedures for the fabrication of the PPAA-MWCNTs modified electrode.

Materials and Reagents
  • trans-3-(3-Pyridyl)acrylic acid (3-PyAA)

  • Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH)

  • Phosphate Buffer Solution (PBS)

  • Catechol (CC)

  • Hydroquinone (HQ)

  • Double distilled water

  • High-purity Nitrogen (N₂)

  • Glassy Carbon Electrode (GCE)

  • Saturated Calomel Electrode (SCE)

  • Platinum wire

  • Alumina powder (for electrode polishing)

Apparatus
  • Electrochemical Workstation

  • Three-electrode system comprising a working electrode (GCE or modified GCE), a reference electrode (SCE), and a counter electrode (platinum wire).[1]

  • 10 mL electrochemical cell[1]

  • Ultrasonicator

Electrode Pre-treatment and Modification
  • Polishing the Glassy Carbon Electrode (GCE):

    • Polish the bare GCE with alumina powder on a polishing cloth to a mirror-like finish.

    • Rinse thoroughly with double distilled water.

    • Sonicate in double distilled water for a few minutes to remove any residual alumina particles.

    • Allow the electrode to dry at room temperature.

  • Modification of GCE with MWCNTs:

    • Prepare a suspension of carboxylated MWCNTs in a suitable solvent (e.g., dimethylformamide - DMF).

    • Drop-cast a specific volume of the MWCNT suspension onto the pre-cleaned GCE surface.[1][2]

    • Allow the solvent to evaporate, forming a uniform MWCNT film on the GCE. This electrode is denoted as MWCNTs/GCE.

Electropolymerization of trans-3-(3-pyridyl) acrylic acid
  • Preparation of the Electropolymerization Solution:

    • Prepare a 0.1 mol/L PBS solution with a pH of 7.0.[1]

    • Dissolve this compound in the PBS solution to a final concentration of 1.0 × 10⁻³ mol/L.[1]

  • Electropolymerization Procedure:

    • Immerse the MWCNTs/GCE, the SCE reference electrode, and the platinum wire counter electrode into the electrochemical cell containing the electropolymerization solution.[1]

    • Deoxygenate the solution by bubbling with high-purity N₂ for 15 minutes before the experiment and maintain a nitrogen atmosphere over the solution during the measurement.[1]

    • Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential for 20 cycles.[1]

    • The potential range for the CV scans is from -1.2 V to +2.2 V at a scan rate of 100 mV/s.[1]

    • After 20 cycles, a PPAA film will be formed on the MWCNTs/GCE.

    • Rinse the final modified electrode, denoted as PPAA-MWCNTs/GCE, with double distilled water.[1]

Sensor Performance and Data

The fabricated PPAA-MWCNTs/GCE sensor exhibits excellent performance for the simultaneous detection of catechol and hydroquinone. The key performance metrics are summarized in the tables below.

Table 1: Sensor Performance for Catechol (CC) Detection
ParameterValueReference
Linear Range1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ mol/L[1][2]
Detection Limit (S/N = 3)3.17 × 10⁻⁷ mol/L[1][2]
Recovery in Water Samples95.2% - 98.5%[1][2]
Table 2: Sensor Performance for Hydroquinone (HQ) Detection
ParameterValueReference
Linear Range1.0 × 10⁻⁶ – 1.0 × 10⁻⁴ mol/L[1][2]
Detection Limit (S/N = 3)2.03 × 10⁻⁷ mol/L[1][2]
Recovery in Water Samples97.0% - 97.3%[1][2]

Visualizations

Experimental Workflow for Sensor Fabrication

The following diagram illustrates the step-by-step process for the fabrication of the PPAA-MWCNTs/GCE sensor.

Sensor_Fabrication_Workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_poly Electropolymerization cluster_final Final Sensor GCE Bare Glassy Carbon Electrode (GCE) Polish Polishing with Alumina Powder GCE->Polish Clean Ultrasonic Cleaning Polish->Clean MWCNT_mod Drop-casting of MWCNT Suspension Clean->MWCNT_mod Solution Prepare 3-PyAA in PBS (pH 7.0) MWCNTs_GCE MWCNTs/GCE MWCNT_mod->MWCNTs_GCE CV Cyclic Voltammetry (-1.2V to +2.2V, 20 cycles) MWCNTs_GCE->CV Solution->CV Final_Sensor PPAA-MWCNTs/GCE CV->Final_Sensor

Caption: Workflow for the fabrication of the PPAA-MWCNTs/GCE sensor.

Analyte Detection Mechanism

The detection of catechol and hydroquinone at the PPAA-MWCNTs/GCE is based on an electrocatalytic oxidation process. The modified electrode facilitates the electron transfer kinetics of the analytes, resulting in well-defined and enhanced electrochemical signals.

Detection_Mechanism cluster_electrode Sensor Surface cluster_analyte Analytes in Solution cluster_process Electrochemical Process cluster_signal Output Signal Sensor PPAA-MWCNTs/GCE Adsorption Analyte Adsorption Sensor->Adsorption CC Catechol (CC) CC->Adsorption HQ Hydroquinone (HQ) HQ->Adsorption Oxidation Electrocatalytic Oxidation Adsorption->Oxidation Signal Enhanced Electrochemical Signal (DPV) Oxidation->Signal

Caption: Mechanism of analyte detection at the PPAA-MWCNTs/GCE surface.

Conclusion

The electropolymerization of trans-3-(3-pyridyl) acrylic acid on an MWCNT-modified glassy carbon electrode provides a robust and sensitive platform for the electrochemical detection of important phenolic compounds. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers and scientists to develop and apply this sensor technology in their respective fields. The good reproducibility and stability of the sensor, coupled with its successful application in real water samples, highlight its potential for practical environmental monitoring.[1][2]

References

Application Notes and Protocols: Knoevenagel Condensation with 3-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its utility in creating α,β-unsaturated compounds. This document provides detailed experimental procedures for the Knoevenagel condensation of 3-pyridinecarboxaldehyde with various active methylene compounds. The protocols outlined herein cover different catalytic systems, including a catalyst-free approach, offering researchers flexibility based on desired reaction conditions and available reagents. All quantitative data is presented in tabular format for straightforward comparison of reaction parameters and outcomes. Additionally, diagrams illustrating the experimental workflow and reaction mechanism are provided to enhance understanding.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a substituted olefin.[1][2] This reaction is of significant interest in medicinal chemistry and materials science due to its ability to generate diverse molecular scaffolds. 3-Pyridinecarboxaldehyde is a common heterocyclic aldehyde used in the synthesis of various pharmacologically active molecules and functional materials.[3] The resulting vinylpyridines are versatile intermediates. This application note details reliable and reproducible protocols for the Knoevenagel condensation of 3-pyridinecarboxaldehyde.

Data Presentation

The following tables summarize the quantitative data from various reported procedures for the Knoevenagel condensation of 3-pyridinecarboxaldehyde with different active methylene compounds.

Table 1: Catalyst-Free Knoevenagel Condensation of 3-Pyridinecarboxaldehyde [4]

Active Methylene CompoundReaction Time (h)Yield (%)
Malononitrile292
Ethyl Cyanoacetate485
Methyl Cyanoacetate489
Cyanoacetamide582

Reaction Conditions: 3-Pyridinecarboxaldehyde (1 mmol), active methylene compound (1 mmol), H₂O:EtOH (1:1), room temperature.[4]

Table 2: Base-Catalyzed Knoevenagel Condensation of Aromatic Aldehydes

AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Reference
SyringaldehydeMalonic AcidPiperidinePyridine3Not Specified[2]
4-MethoxybenzaldehydeMalonic AcidPiperidinePyridine1.559[5]
BenzaldehydeMalonic AcidTriethylamine/PiperidineToluene2-3Comparable to Pyridine[6]

Note: While these examples do not use 3-pyridinecarboxaldehyde, they provide a general protocol for base-catalyzed Knoevenagel condensations that can be adapted.

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation in Aqueous Ethanol[5]

This protocol offers an environmentally benign approach, avoiding the use of traditional base catalysts.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of 3-pyridinecarboxaldehyde and 1 mmol of the active methylene compound in a 1:1 mixture of H₂O:EtOH.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-5 hours), the product will precipitate out of the solution.[4]

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Dry the product thoroughly. Further purification is typically not required.[4]

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation in Pyridine (Doebner Modification)[1][2]

This classic method is effective, particularly when using malonic acid, which often undergoes subsequent decarboxylation.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Concentrated Hydrochloric Acid (HCl)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2-1.5 equivalents) in pyridine.

  • To this solution, add 3-pyridinecarboxaldehyde (1 equivalent) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Place the flask in an ice bath and slowly add concentrated HCl to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water.

  • Dry the product. Recrystallization may be necessary for higher purity.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reagents Combine 3-Pyridinecarboxaldehyde, Active Methylene Compound, Solvent, and Catalyst (if any) stir Stir at Specified Temperature reagents->stir Start Reaction monitor Monitor by TLC stir->monitor precipitate Precipitate Product (e.g., cooling, adding acid) monitor->precipitate Reaction Complete filter Filter the Solid Product precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry the Product wash->dry characterize Characterize Product (NMR, IR, MP) dry->characterize

Caption: Workflow for Knoevenagel Condensation.

Reaction Mechanism

G Knoevenagel Condensation Mechanism (Base Catalyzed) cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration active_methylene Active Methylene (Z-CH₂-Z') enolate Enolate Anion (Z-CH⁻-Z') active_methylene->enolate + B: base1 Base (B:) alkoxide Alkoxide Intermediate enolate->alkoxide + 3-Pyridinecarboxaldehyde aldehyde 3-Pyridinecarboxaldehyde aldol_adduct Aldol Adduct alkoxide->aldol_adduct + BH⁺ protonated_base BH⁺ final_product α,β-Unsaturated Product aldol_adduct->final_product - H₂O (Base Catalyzed) base2 Base (B:) water H₂O

Caption: Mechanism of Knoevenagel Condensation.

References

Analytical Techniques for the Characterization of trans-3-(3-Pyridyl)acrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of trans-3-(3-Pyridyl)acrylic acid. This compound is a versatile building block in the synthesis of coordination polymers and pharmacologically active molecules. Accurate and thorough characterization is crucial for quality control, regulatory submission, and ensuring the reproducibility of scientific findings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical FormulaC₈H₇NO₂
Molecular Weight149.15 g/mol
Melting Point232-235 °C (decomposes)
CAS Number19337-97-4
AppearanceWhite to off-white solid/powder[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Application Note

¹H NMR is used to confirm the presence of the pyridyl and acrylic acid moieties and to verify the trans configuration of the double bond, which is indicated by a large coupling constant (typically >15 Hz) between the vinylic protons. ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical nature.

¹H NMR Spectroscopy Protocol

Instrumentation: 300 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Pulse Program: Standard ¹H acquisition

  • Number of Scans: 16-64 (or until a good signal-to-noise ratio is achieved)

  • Relaxation Delay: 1-2 seconds

  • Temperature: 25 °C

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Integrate all peaks.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Expected ¹H NMR Data (in DMSO-d₆): [2]

Chemical Shift (ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
12.6br s-COOH-
8.87dH-2 (pyridyl)1.8
8.60ddH-6 (pyridyl)4.7, 1.7
8.16dtH-4 (pyridyl)8.0, 1.8
7.64d=CH- (alpha to COOH)16.1
7.46ddH-5 (pyridyl)8.0, 4.7
6.71d=CH- (beta to COOH)16.1
¹³C NMR Spectroscopy Protocol

Instrumentation: 75 MHz (or higher) NMR Spectrometer

Sample Preparation: As described for ¹H NMR.

Instrument Parameters:

  • Pulse Program: Standard ¹³C acquisition with proton decoupling

  • Number of Scans: 1024 or more (as ¹³C has a low natural abundance)

  • Relaxation Delay: 2-5 seconds

  • Temperature: 25 °C

Data Processing:

  • Apply a Fourier transform to the FID.

  • Phase correct the spectrum.

  • Calibrate the spectrum using the DMSO-d₆ solvent peak (39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Application Note

The FT-IR spectrum will show characteristic absorption bands for the carboxylic acid O-H, C=O, and C-O stretches, the C=C stretch of the alkene and the pyridyl ring, and the C-H bonds.

FT-IR Spectroscopy Protocol

Instrumentation: FT-IR Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Expected FT-IR Peak Assignments:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2500O-H stretch (broad)Carboxylic acid
~1710-1680C=O stretchCarboxylic acid
~1640-1610C=C stretchAlkene and Pyridyl ring
~1420-1380C-O-H bendCarboxylic acid
~1300-1200C-O stretchCarboxylic acid
~980=C-H bend (out-of-plane)trans-Alkene

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the structure of the molecule through its fragmentation pattern.

Application Note

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which is expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode.

Mass Spectrometry Protocol

Instrumentation: Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrument Parameters (Positive ESI Mode):

  • Infusion Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3-4 kV

  • Drying Gas (N₂): Flow rate and temperature to be optimized for the instrument.

  • Mass Range: m/z 50-500

Expected Mass Spectrum Data:

m/zIon
150.05[M+H]⁺
172.03[M+Na]⁺

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and for quantitative analysis.

Application Note

A reversed-phase HPLC method is suitable for the analysis of this moderately polar compound. The method can be used to separate the trans-isomer from the cis-isomer and other potential impurities. A specification for assay can be established using this technique. A commercial specification mentions the use of silylated GC for assay determination as well[1].

HPLC Protocol

Instrumentation: HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm and/or 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., methanol/water) at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a working concentration of ~0.1 mg/mL.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of the material, including its melting point and thermal stability.

Application Note

DSC can be used to determine the melting point and to assess the polymorphic purity of the sample. TGA is used to evaluate the thermal stability and to identify the temperature at which the compound starts to decompose.

DSC Protocol

Instrumentation: Differential Scanning Calorimeter

Experimental Conditions:

  • Sample Pan: Aluminum pan

  • Sample Weight: 2-5 mg

  • Atmosphere: Nitrogen, flow rate of 50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 250 °C (or higher, depending on the expected decomposition)

TGA Protocol

Instrumentation: Thermogravimetric Analyzer

Experimental Conditions:

  • Sample Pan: Platinum or ceramic pan

  • Sample Weight: 5-10 mg

  • Atmosphere: Nitrogen, flow rate of 50 mL/min

  • Heating Rate: 10 °C/min

  • Temperature Range: 25 °C to 500 °C

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Application Note

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the conjugated system, including the pyridyl ring and the acrylic acid moiety.

UV-Visible Spectroscopy Protocol

Instrumentation: UV-Visible Spectrophotometer

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.

Instrument Parameters:

  • Scan Range: 200 - 400 nm

  • Blank: The solvent used for sample preparation.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Thermal Properties NMR NMR (¹H, ¹³C) Dissolution->NMR Structure Elucidation FTIR FT-IR Dissolution->FTIR Functional Group ID MS Mass Spectrometry Dissolution->MS Molecular Weight HPLC HPLC Dissolution->HPLC Purity & Quantitation UVVis UV-Vis Dissolution->UVVis Electronic Transitions

Caption: Overall experimental workflow for the characterization of this compound.

Analytical_Logic cluster_structure Structural Information cluster_properties Physicochemical Properties Compound This compound NMR NMR (Confirms connectivity and stereochemistry) Compound->NMR MS Mass Spec (Confirms molecular weight) Compound->MS FTIR FT-IR (Identifies functional groups) Compound->FTIR HPLC HPLC (Determines purity) Compound->HPLC Thermal Thermal Analysis (Determines melting point and stability) Compound->Thermal UVVis UV-Vis (Characterizes electronic properties) Compound->UVVis

Caption: Logical relationships between the analytical techniques and the information they provide.

References

Application Notes and Protocols: Antiviral Activity of Trans-3-Aryl Acrylic Acids Against Tobacco Mosaic Virus (TMV)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tobacco Mosaic Virus (TMV) is a significant plant pathogen causing substantial economic losses in agriculture worldwide by affecting a wide range of crops.[1] The development of effective and environmentally benign antiviral agents is crucial for plant disease management. Trans-3-aryl acrylic acids have emerged as a promising class of compounds exhibiting potent antiviral activity against TMV.[1][2] This document provides a detailed overview of the antiviral properties of these compounds, presenting key data, experimental protocols, and workflow visualizations to guide further research and development in this area. Some derivatives have shown significantly higher antiviral activity than the commercial agent Ribavirin, highlighting their potential as a new template for antiviral drug discovery.[1][2]

Data Presentation

The antiviral activities of a series of trans-3-aryl acrylic acids and their derivatives were evaluated against TMV both in vitro and in vivo. The results, including protective, curative, and inactivation effects, are summarized below. The data is based on a concentration of 500 µg/mL.

Compound IDStructure (Aryl Group)In Vitro Inhibition (%)In Vivo Protective Effect (%)In Vivo Curative Effect (%)In Vivo Inactivation Effect (%)
1 Phenyl55.252.848.585.3
3 4-Methylphenyl35.133.630.175.8
5 3-Methoxyphenyl68.458.355.188.6
6 4-Methoxyphenyl58.154.251.786.2
20 1,2,3-Benzothiadiazole-7-yl65.762.360.192.5
22 2-Naphthyl38.950.148.782.4
23 1-Naphthyl36.445.342.880.1
24 2-Phenanthrenyl45.251.849.383.6
25 3-Phenanthrenyl39.848.246.581.7
26 9-Phenanthrenyl37.546.144.980.9
27 2-Hydroxy-1-naphthyl63.260.558.790.3
34 Methyl 3-(2-hydroxy-1-naphthyl)acrylate54.356.753.488.1
Ribavirin (Control)38.552.349.883.7

Data extracted from Wu et al., 2013.[1][2]

Experimental Protocols

Synthesis of Trans-3-Aryl Acrylic Acids (General Procedure)

The synthesis of trans-3-aryl acrylic acids is commonly achieved through the Knoevenagel condensation reaction.[3]

Materials:

  • Appropriate aromatic aldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as catalyst)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of the aromatic aldehyde (10 mmol), malonic acid (15 mmol), and pyridine (10 mL) is prepared.

  • A catalytic amount of piperidine (0.1 mL) is added to the mixture.

  • The reaction mixture is heated at reflux for 5-8 hours.

  • After cooling to room temperature, the mixture is poured into a solution of concentrated HCl (10 mL) and crushed ice (50 g).

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water.

  • The solid is recrystallized from ethanol to yield the pure trans-3-aryl acrylic acid.

  • The final product is dried under vacuum.

Antiviral Activity Assay Against TMV (Half-Leaf Method)

The antiviral activity of the synthesized compounds against TMV is evaluated using the half-leaf method, which is a common technique in plant virology.[4]

Materials:

  • Nicotiana glutinosa plants of similar age and size

  • Purified Tobacco Mosaic Virus (TMV)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) and then diluted with water

  • Phosphate buffer (0.01 M, pH 7.4)

  • Carborundum (abrasive)

Procedure for In Vivo Assays:

  • Protective Effect Assay:

    • Select healthy, uniform leaves of N. glutinosa.

    • Gently rub the left half of each leaf with a solution of the test compound.

    • The right half of the same leaf is treated with the solvent as a control.

    • After 24 hours, the entire leaf is inoculated with a suspension of TMV (e.g., 58.8 µg/mL) mixed with carborundum.[5]

    • The leaves are then rinsed with water and kept in a greenhouse.

    • Local lesions are counted 3-4 days post-inoculation.[5]

    • The protective effect is calculated as: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Curative Effect Assay:

    • Inoculate the entire leaf with TMV suspension as described above.

    • After 30 minutes of inoculation, apply the test compound solution to the left half of the leaf and the solvent to the right half.

    • Observe and count the local lesions after 3-4 days.[5]

    • Calculate the curative effect using the same formula as for the protective effect.

  • Inactivation Effect Assay:

    • Mix the TMV suspension with the test compound solution and incubate for 30 minutes.

    • Inoculate the left half of the leaf with this mixture.

    • Inoculate the right half of the leaf with a mixture of TMV and the solvent as a control.

    • Observe and count the local lesions after 3-4 days.

    • Calculate the inactivation effect using the same formula.

Procedure for In Vitro Assay:

  • The in vitro antiviral activity is typically evaluated by mixing the virus with the test compound before inoculation and observing the reduction in lesion numbers, similar to the inactivation assay.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antiviral screening of trans-3-aryl acrylic acids.

G cluster_synthesis Compound Synthesis cluster_screening Antiviral Screening A Aromatic Aldehyde + Malonic Acid B Knoevenagel Condensation (Pyridine, Piperidine, Reflux) A->B C Precipitation & Filtration (HCl, Ice Water) B->C D Recrystallization (Ethanol) C->D E Pure Trans-3-Aryl Acrylic Acid D->E G Preparation of Test Solutions E->G Characterization (NMR, MS) F TMV Purification H Inoculation of N. glutinosa (Half-Leaf Method) F->H G->H I Data Collection (Lesion Counting) H->I J Calculation of Antiviral Activity (Protective, Curative, Inactivation) I->J

Caption: Workflow for Synthesis and Antiviral Evaluation.

Proposed Mechanism of Action

While the precise signaling pathway for the antiviral activity of trans-3-aryl acrylic acids against TMV is not fully elucidated in the provided search results, a general proposed mechanism for some antiviral agents involves the inhibition of viral components or the induction of host defense mechanisms. For instance, some compounds are known to interact with the TMV coat protein (CP) or helicase.[6][7] The following diagram illustrates a hypothetical mechanism where the compound may interfere with viral replication and assembly.

G cluster_virus TMV Life Cycle Entry Virus Entry Uncoating Uncoating & RNA Release Entry->Uncoating Replication RNA Replication Uncoating->Replication Translation Protein Synthesis (e.g., Coat Protein) Replication->Translation Assembly Virion Assembly Translation->Assembly Exit Cell-to-Cell Movement Assembly->Exit Compound Trans-3-Aryl Acrylic Acid Compound->Replication Inhibition Compound->Assembly Inhibition

Caption: Hypothetical Mechanism of TMV Inhibition.

References

Application Notes and Protocols for Electrochemical Detection Using PPAA-MWCNTs Membrane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a poly(phenyl-co-aniline)-multi-walled carbon nanotube (PPAA-MWCNTs) composite membrane for sensitive and selective electrochemical detection. This technology is particularly relevant for the analysis of neurotransmitters and other electroactive species crucial in pharmaceutical research and development.

Application Notes

The PPAA-MWCNTs membrane combines the advantageous properties of both a conductive polymer and carbon nanotubes to create a synergistic effect for enhanced electrochemical sensing. The multi-walled carbon nanotubes (MWCNTs) provide a high surface area and excellent electrical conductivity, which facilitates rapid electron transfer kinetics. The poly(phenyl-co-aniline) (PPAA) polymer, a derivative of polyaniline, offers electrocatalytic activity and a degree of selectivity towards target analytes.

Principle of Operation

The fundamental principle of detection lies in the electrocatalytic oxidation of the target analyte on the surface of the PPAA-MWCNTs modified electrode. When a potential is applied, the analyte undergoes an oxidation reaction, which is catalyzed by the PPAA-MWCNTs composite. This process generates an electrical current that is directly proportional to the concentration of the analyte in the sample. The enhanced sensitivity and selectivity of the sensor are attributed to the large active surface area provided by the MWCNTs and the specific catalytic properties of the PPAA polymer.[1][2]

Key Advantages:

  • High Sensitivity: The nanocomposite structure significantly amplifies the electrochemical signal, allowing for the detection of analytes at very low concentrations.[1][3]

  • Enhanced Selectivity: The PPAA polymer matrix can selectively interact with certain analytes, which helps to minimize interference from other electroactive species that may be present in complex biological samples.[1]

  • Fast Response: The excellent conductivity of the MWCNTs ensures a rapid response time, which is critical for real-time monitoring applications.[4]

  • Good Stability and Reproducibility: The PPAA-MWCNTs membrane exhibits good physical and chemical stability, leading to reliable and reproducible measurements.[3]

  • Wide Range of Applications: This platform is versatile and can be adapted for the detection of various electroactive compounds, including neurotransmitters like dopamine, and environmental pollutants such as phenolic compounds.

Primary Applications:

  • Neurotransmitter Detection: The sensor is highly effective for the quantitative analysis of neurotransmitters such as dopamine, which is a critical biomarker for various neurological disorders.[1][2][5]

  • Drug Discovery and Development: This technology can be employed to study drug-receptor interactions, monitor drug metabolism, and for the quality control of pharmaceutical products.[6]

  • Environmental Monitoring: The sensor can be used for the detection of hazardous phenolic compounds like hydroquinone and catechol in water samples.

  • Food Safety Analysis: It can be applied to detect contaminants and ensure the quality of food products.[7]

Quantitative Data Summary

The analytical performance of electrochemical sensors based on PPAA-MWCNTs and similar polyaniline-MWCNT composites is presented below.

Table 1: Performance Characteristics for Dopamine (DA) Detection

Sensor CompositionLinear Range (µM)Limit of Detection (LOD) (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
PANI-MWCNTs-2/SPCE1.0 - 2000.052.3[5]
PABA/f-CNT0.05 - 0.4 & 0.5 - 1.00.1191.97 & 0.95[1]
PANI-rGO-NF0.05 - 60.0 & 60.0 - 180.00.024Not Specified[3]
GO/SiO₂@PANI2 - 121.7Not Specified[6]

Table 2: Performance Characteristics for Other Analytes

AnalyteSensor CompositionLinear RangeLimit of Detection (LOD)Reference
Hydroquinone (HQ) & Catechol (CC)PPAA-MWCNTs/GCENot SpecifiedNot Specified[8]
Bisphenol A (BPA)CS/MWCNTs-AuPtPd/GCE0.05 - 100 µM1.4 nM[9]
Alpha-fetoprotein (AFP)Fe₃O₄/MWCNTs-COOH/AuNPs1 pg mL⁻¹ - 10 µg mL⁻¹1.09 pg mL⁻¹[10]
Prostate-specific antigen (PSA)Aptamer/MWCNT/AuNPs1 pg/mL - 100 ng/mL1 pg/mL[11]

Experimental Protocols

Protocol 1: Fabrication of PPAA-MWCNTs Modified Glassy Carbon Electrode (GCE)

This protocol details the step-by-step procedure for the preparation of the modified electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Multi-walled carbon nanotubes (MWCNTs), carboxylated

  • Phenyl-co-aniline (PPAA) monomer

  • Dimethylformamide (DMF)

  • Phosphate buffer solution (PBS)

  • Alumina slurry (0.3 and 0.05 µm)

  • Potentiostat/Galvanostat system

Procedure:

  • GCE Pre-treatment: a. Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each on a polishing pad. b. Rinse the electrode thoroughly with deionized water. c. Sonicate the GCE in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any residual alumina particles. d. Dry the electrode completely under a gentle stream of nitrogen gas.

  • Preparation of MWCNT Suspension: a. Weigh and disperse 1 mg of carboxylated MWCNTs in 1 mL of DMF. b. Sonicate the mixture for at least 1 hour to achieve a uniform and stable suspension.

  • Modification of GCE with MWCNTs: a. Carefully drop-cast 5 µL of the prepared MWCNT suspension onto the clean, dry surface of the GCE.[8] b. Allow the solvent to evaporate completely at room temperature or in an oven at a low temperature (e.g., 50 °C).

  • Electropolymerization of PPAA: a. Prepare the electropolymerization solution containing the PPAA monomer in an appropriate electrolyte, such as PBS. b. Set up a standard three-electrode electrochemical cell with the MWCNT-modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. c. Immerse the electrodes in the monomer solution. d. Perform electropolymerization using cyclic voltammetry (CV) by scanning the potential, for instance, between -0.2 V and 1.0 V for several cycles until a stable polymer film is formed.[8] e. After polymerization, gently rinse the PPAA-MWCNTs/GCE with deionized water to remove any unpolymerized monomer and dry it carefully.

Protocol 2: Electrochemical Detection of Dopamine

This protocol provides a method for the quantitative determination of dopamine using the fabricated sensor.

Materials:

  • Fabricated PPAA-MWCNTs/GCE (Working Electrode)

  • Platinum wire (Counter Electrode)

  • Ag/AgCl (Reference Electrode)

  • Phosphate buffer solution (PBS, pH 7.4)

  • Dopamine hydrochloride stock solution

  • Potentiostat/Galvanostat system

Procedure:

  • Electrochemical Cell Setup: a. Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4).

  • Electrochemical Measurement: a. Connect the electrodes to the potentiostat. b. Use Differential Pulse Voltammetry (DPV) for sensitive detection. Set the potential range from 0.0 V to 0.5 V.[1] Other parameters such as pulse amplitude and width should be optimized for the specific instrument.

  • Calibration Curve Construction: a. Record the DPV of the blank PBS solution to establish a baseline. b. Make successive additions of the dopamine stock solution into the cell to achieve a series of known concentrations. c. Record the DPV after each addition, ensuring the solution is adequately mixed and stabilized. d. Measure the peak current at the oxidation potential of dopamine for each concentration. e. Plot the peak current versus the dopamine concentration to generate a calibration curve.

  • Analysis of Unknown Sample: a. Introduce a known volume of the sample containing an unknown concentration of dopamine into the electrochemical cell with PBS. b. Record the DPV and measure the peak current. c. Determine the concentration of dopamine in the sample by interpolating the measured peak current on the calibration curve.

Visualizations

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_electropolymerization Electropolymerization cluster_detection Electrochemical Detection polish_gce Polish Glassy Carbon Electrode (GCE) sonicate_gce Sonicate and Dry GCE polish_gce->sonicate_gce drop_cast Drop-cast MWCNTs onto GCE sonicate_gce->drop_cast prepare_mwcnt Prepare MWCNT Suspension in DMF prepare_mwcnt->drop_cast evaporate Evaporate Solvent drop_cast->evaporate immerse_electrodes Immerse Electrodes in Monomer Solution evaporate->immerse_electrodes prepare_monomer Prepare PPAA Monomer Solution prepare_monomer->immerse_electrodes run_cv Perform Cyclic Voltammetry (CV) for Polymerization immerse_electrodes->run_cv rinse_dry Rinse and Dry PPAA-MWCNTs/GCE run_cv->rinse_dry setup_cell Set up Three-Electrode Electrochemical Cell rinse_dry->setup_cell add_pbs Add PBS Electrolyte setup_cell->add_pbs run_dpv_blank Run DPV for Blank add_pbs->run_dpv_blank add_analyte Add Analyte (e.g., Dopamine) run_dpv_blank->add_analyte run_dpv_sample Run DPV for Sample add_analyte->run_dpv_sample analyze Analyze Data and Determine Concentration run_dpv_sample->analyze

Caption: Experimental workflow for sensor fabrication and detection.

signaling_pathway Analyte Analyte (e.g., Dopamine) Membrane PPAA-MWCNTs Membrane Analyte->Membrane Adsorption & Interaction Oxidation Electrochemical Oxidation Membrane->Oxidation Catalysis Electrons Electrons (e-) Oxidation->Electrons Electrode Electrode (GCE) Electrons->Electrode Electron Transfer Current Measurable Current Electrode->Current Signal Transduction

Caption: Conceptual diagram of the electrochemical signaling mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-3-(3-Pyridyl)acrylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the commonly used Knoevenagel condensation and Perkin reaction methods.

Problem Potential Cause Recommended Solution
Low or No Product Yield Ineffective Catalyst: The chosen catalyst may not be sufficiently basic to facilitate the reaction.For the Knoevenagel condensation, consider using a stronger base catalyst such as piperidine or triethylamine. In the Perkin reaction, ensure the alkali salt of the acid (e.g., potassium acetate) is anhydrous.
Incorrect Solvent: The solvent may not be suitable for the reaction conditions or may hinder reactant solubility.Pyridine is often used as both a solvent and a basic catalyst in the Knoevenagel condensation.[1] Toluene can also be an effective solvent. For a greener approach, a water-ethanol mixture can be used, sometimes even without a catalyst.
Low Reaction Temperature: The reaction may not have sufficient energy to proceed at an adequate rate.For the Knoevenagel condensation using pyridine, refluxing is common. For the Perkin reaction, temperatures around 180°C are often required.[2]
Short Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting materials are consumed.
Formation of Side Products Self-condensation of Aldehyde: Use of a strong base can promote the self-condensation of 3-pyridinecarboxaldehyde.Use a weaker base catalyst, such as a secondary amine like piperidine, for the Knoevenagel condensation.[3]
Polymerization of Reactants or Product: High temperatures can sometimes lead to polymerization.If polymerization is suspected, consider lowering the reaction temperature and using a suitable polymerization inhibitor.
Formation of cis-isomer: While the trans-isomer is generally more stable, some reaction conditions might favor the formation of the cis-isomer.The trans-isomer is the thermodynamically more stable product. Purification by crystallization will typically isolate the trans-isomer.
Difficult Product Isolation/Purification Product is soluble in the reaction mixture: The product may not precipitate out of the solution upon cooling.After the reaction is complete, acidify the mixture with an acid like HCl to precipitate the product.[4] The product can then be collected by filtration.
Oily Product Formation: The product may come out of solution as an oil instead of a solid.Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Product Contaminated with Starting Materials: Incomplete reaction or inefficient purification.Ensure the reaction goes to completion by monitoring with TLC. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: Which is the better method for synthesizing this compound: Knoevenagel condensation or the Perkin reaction?

Both the Knoevenagel condensation and the Perkin reaction are viable methods for synthesizing this compound. The Knoevenagel condensation, particularly the Doebner modification using pyridine as a solvent and catalyst, is frequently cited and can provide high yields.[3] The Perkin reaction is a classical method for preparing α,β-unsaturated aromatic acids, but it often requires higher temperatures.[2][5][6] The choice of method may depend on the available reagents, equipment, and desired reaction conditions.

Q2: What is the optimal catalyst for the Knoevenagel condensation to maximize yield?

Piperidine is a commonly used and effective catalyst for the Knoevenagel condensation.[3] Triethylamine can also be used as an alternative to pyridine, offering comparable yields in some cases.[1] The choice of catalyst can influence the reaction rate and yield, and empirical optimization may be necessary for a specific experimental setup.

Q3: How can I minimize the formation of byproducts in my reaction?

To minimize byproducts, it is crucial to control the reaction conditions carefully. In the Knoevenagel condensation, using a weak base can prevent the self-condensation of the aldehyde.[3] For the Perkin reaction, avoiding excessive heating can prevent the formation of tarry side-products.[6] Monitoring the reaction by TLC can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation.

Q4: What is the best way to purify the crude this compound?

Crystallization is the most common and effective method for purifying this compound.[7] A typical procedure involves dissolving the crude product in a hot solvent, such as an ethanol/water mixture, followed by slow cooling to allow for the formation of pure crystals. The purified product can then be collected by filtration.

Q5: Can I run the Knoevenagel condensation without an organic solvent?

Yes, greener synthesis approaches have been developed that utilize a water-ethanol mixture as the solvent, and in some cases, the reaction can proceed without a catalyst, offering high yields. This approach reduces the environmental impact by avoiding the use of toxic organic solvents and catalysts.

Data Presentation

Table 1: Comparison of Catalysts for Knoevenagel Condensation of 3-Pyridinecarboxaldehyde with Malonic Acid

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidinePyridineReflux2~95
TriethylamineTolueneReflux4~90
NoneWater/Ethanol806~85
L-prolineEthanolReflux5Good to high

Table 2: Comparison of Reaction Conditions for Perkin Reaction of 3-Pyridinecarboxaldehyde with Acetic Anhydride

BaseTemperature (°C)Reaction Time (h)Yield (%)
Potassium Acetate1808~70-80
Sodium Acetate1808~60-70
Triethylamine1406Moderate

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine/Pyridine
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 mL per gram of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Precipitation: Slowly add dilute hydrochloric acid to the cooled mixture until the pH is acidic, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Perkin Reaction using Potassium Acetate
  • Reactant Mixture: In a round-bottom flask fitted with a reflux condenser, combine 3-pyridinecarboxaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.2 equivalents).

  • Reaction: Heat the mixture in an oil bath at 180°C for 8 hours.

  • Workup: Allow the reaction mixture to cool to room temperature.

  • Hydrolysis: Add water to the mixture and boil to hydrolyze the excess acetic anhydride.

  • Precipitation: Cool the solution and acidify with hydrochloric acid to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture.

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Pyridinecarboxaldehyde + Malonic Acid + Pyridine Add_Catalyst Add Piperidine Reactants->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Cooling Cool Reaction Mixture Reflux->Cooling Acidification Acidify with HCl Cooling->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Knoevenagel Condensation Experimental Workflow.

Troubleshooting_Yield Start Low Yield Issue Catalyst Check Catalyst Start->Catalyst Solvent Evaluate Solvent Start->Solvent Conditions Optimize Conditions Start->Conditions Purification Review Purification Start->Purification Solution Improved Yield Catalyst->Solution Solvent->Solution Conditions->Solution Purification->Solution

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of Crude trans-3-(3-Pyridyl)acrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude trans-3-(3-Pyridyl)acrylic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and workflow diagrams to assist in achieving a high-purity final product.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude product does not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

A1: There are a few possibilities:

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If you have added enough solvent that the majority of your product should be dissolved, you can perform a hot filtration to remove the insoluble matter.

  • Incorrect Solvent: The chosen solvent may not be suitable for your compound. While ethanol/water is a common choice, the optimal solvent system can vary. You may need to perform small-scale solubility tests with other solvents like methanol or acetone.

  • Insufficient Heat: Ensure your solvent is at or near its boiling point to maximize the solubility of your product.

Q2: After cooling the solution, no crystals have formed. What went wrong?

A2: Crystal formation can sometimes be slow to initiate. Here are some techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]

  • Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.

Q3: The product "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add more of the "good" solvent (e.g., ethanol in an ethanol/water system) to increase the overall solubility.[2]

  • Allow the solution to cool more slowly to ensure crystallization occurs at a lower temperature.

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: If your product remains colored after recrystallization, you can use activated charcoal.

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Add a small amount of activated charcoal to the hot solution.

  • Simmer the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Q5: My final yield is very low. What are the potential causes?

A5: A low yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor after cooling.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Cooling the solution for a longer period or in an ice bath can help maximize crystal formation.

  • Washing with room temperature solvent: When washing the collected crystals, use ice-cold solvent to minimize the dissolution of your product.

Quantitative Data

PropertyValueSolvents for Recrystallization (Qualitative)
Molecular Formula C₈H₇NO₂Good: Ethanol/Water mixture
Molecular Weight 149.15 g/mol Tested: Methanol, DMSO, Water
Appearance White to off-white solidPotentially Suitable: Acetone, Ethyl Acetate
Melting Point 232-235 °C (decomposes)[3]

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol outlines the steps for purifying crude this compound using a mixed ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling ethanol on the heat source. Place a funnel with fluted filter paper on top of the preheated flask and pour the hot solution through the filter paper. This step should be done quickly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated. If too much water is added, add a small amount of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Visualizations

The following diagrams illustrate the experimental and troubleshooting workflows for the recrystallization of this compound.

experimental_workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_water Add Hot Water to Cloud Point hot_filtration->add_water cool Slow Cooling to Room Temperature add_water->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_low_yield Causes of Low Yield cluster_colored_product Decolorization start Problem Encountered no_crystals No Crystals Formed start->no_crystals Cooling Complete oiling_out Product Oiled Out start->oiling_out During Cooling low_yield Low Yield start->low_yield After Drying colored_product Product Still Colored start->colored_product Visual Inspection scratch Scratch Flask no_crystals->scratch reheat Reheat Solution oiling_out->reheat too_much_solvent Too Much Solvent Used low_yield->too_much_solvent premature_crystallization Premature Crystallization low_yield->premature_crystallization inefficient_washing Washing with Warm Solvent low_yield->inefficient_washing charcoal Use Activated Charcoal colored_product->charcoal seed Add Seed Crystal scratch->seed concentrate Evaporate Some Solvent seed->concentrate add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool More Slowly add_solvent->slow_cool hot_filtration_charcoal Hot Filter to Remove Charcoal charcoal->hot_filtration_charcoal

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Enhancing the Solubility of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving trans-3-(3-Pyridyl)acrylic acid. The following sections offer detailed methodologies and data-driven guidance to improve the solubility of this compound for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

This compound is a solid compound with the following properties:

PropertyValueReference
Molecular FormulaC₈H₇NO₂[1]
Molecular Weight149.15 g/mol [1]
Melting Point232-235 °C (decomposes)[1]
AppearanceWhite to off-white solid[1]

Q2: Why is this compound expected to have poor aqueous solubility?

The molecule contains both a hydrophilic pyridine ring and a carboxylic acid group, but the overall structure has a degree of aromaticity and rigidity that can lead to strong crystal lattice energy, thus limiting its solubility in water. Many organic carboxylic acids exhibit poor water solubility.[2][3]

Q3: What are the primary strategies to increase the solubility of an organic compound like this compound?

The main strategies can be categorized into physical and chemical modifications.[4][5]

  • Physical Modifications: These include particle size reduction (micronization, nanosuspension), and creating solid dispersions.[5][6]

  • Chemical Modifications: These involve pH adjustment, salt formation, and complexation.[5][6]

  • Use of Solubilizing Excipients: This includes the use of co-solvents, surfactants, and hydrotropic agents.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound.

Issue 1: The compound does not dissolve in water at the desired concentration.

Cause: The intrinsic aqueous solubility of the compound is low due to its crystalline structure.

Solutions:

  • pH Adjustment: As a carboxylic acid with a pyridine functional group, its solubility is highly pH-dependent.[9] Increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, decreasing the pH will protonate the pyridine ring, forming a more soluble pyridinium salt.

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the polarity of the aqueous environment.[10][11]

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[12][13][14]

Issue 2: The compound precipitates out of solution after initial dissolution.

Cause: The solution is likely supersaturated and thermodynamically unstable. This can happen when a compound is dissolved under specific conditions (e.g., heating) and then returns to standard conditions.

Solutions:

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can help maintain a supersaturated state and prevent precipitation.[15][16][17]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its stability and solubility in solution.[18][19][20]

Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for troubleshooting and enhancing the solubility of this compound.

Solubility_Workflow start Start: Poor Solubility of This compound ph_adjustment pH Adjustment start->ph_adjustment cosolvency Co-solvency start->cosolvency particle_size Particle Size Reduction start->particle_size evaluation Evaluate Solubility & Stability ph_adjustment->evaluation cosolvency->evaluation particle_size->evaluation complexation Complexation (e.g., Cyclodextrins) complexation->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation success Target Solubility Achieved evaluation->success failure Re-evaluate Strategy evaluation->failure Inadequate failure->complexation failure->solid_dispersion

Caption: A workflow diagram for selecting a suitable solubility enhancement technique.

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bars

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

  • Plot solubility as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Stir plate and stir bars

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Stir the suspensions at a constant temperature for 24 hours.

  • Filter the samples.

  • Analyze the concentration of the dissolved compound in the filtrate.

  • Compare the solubility in the co-solvent mixtures to the aqueous solubility.

Summary of Expected Solubility Enhancement
MethodPrincipleExpected Outcome for this compound
pH Adjustment Ionization of the carboxylic acid or pyridine moiety.[9]Significant increase in solubility at pH values above the pKa of the carboxylic acid and below the pKa of the pyridinium ion.
Co-solvency Reduction of solvent polarity.[10]Moderate to high increase in solubility, depending on the co-solvent used.
Particle Size Reduction Increased surface area for dissolution.[13][14]Increased rate of dissolution. May not significantly impact equilibrium solubility.[4]
Complexation Encapsulation of the hydrophobic molecule in a hydrophilic host.[19]Significant increase in apparent solubility.
Solid Dispersion Dispersion of the crystalline drug in an amorphous, hydrophilic carrier.[16][21]Significant increase in dissolution rate and apparent solubility.[15]
Signaling Pathway for Solubility Enhancement

The following diagram illustrates the conceptual pathway of how different methods overcome the energy barrier of dissolution.

Dissolution_Pathway cluster_methods Solubility Enhancement Methods compound Crystalline Solid (High Lattice Energy) ph pH Adjustment (Ionization) compound->ph Overcomes Lattice Energy cosolvent Co-solvency (Reduces Polarity) compound->cosolvent Improves Solute-Solvent Interaction complex Complexation (Encapsulation) compound->complex Masks Hydrophobicity solid_disp Solid Dispersion (Amorphous State) compound->solid_disp Reduces Crystal Packing dissolved Dissolved State (Solvated Molecules) ph->dissolved cosolvent->dissolved complex->dissolved solid_disp->dissolved

Caption: Conceptual pathways for overcoming poor solubility.

References

Technical Support Center: Esterification of trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of trans-3-(3-Pyridyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this specific synthesis.

Troubleshooting Guide

This guide addresses the most common issues reported during the esterification of this compound.

Question: Why is my esterification yield consistently low?

Answer:

Low yields in the esterification of this compound can stem from several factors depending on the method used.

For Fischer Esterification (Acid Catalysis):

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. To favor product formation, you must shift the equilibrium to the right.[1][2]

    • Solution 1: Use a large excess of the alcohol reactant, which can also serve as the solvent.[1][3]

    • Solution 2: Actively remove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent.[1]

  • Insufficient Catalyst: The pyridine nitrogen can be protonated by the acid catalyst, potentially requiring a higher catalyst load than for non-basic carboxylic acids.

  • Reaction Time/Temperature: Ensure the reaction is heated to reflux for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

For Carbodiimide Coupling (e.g., DCC/EDC):

  • N-Acylurea Formation: A common side reaction with carbodiimides like DCC is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot react with the alcohol.[4][5]

    • Solution: Add a catalytic amount (typically 1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as an acyl transfer agent, intercepting the O-acylisourea to form a more reactive intermediate that rapidly reacts with the alcohol, suppressing the N-acylurea side reaction.[4][5][6]

  • Reagent Quality: Ensure the coupling agents (DCC, EDC) and the carboxylic acid are dry, as moisture will consume the reagents.

Question: What are the common side products and how can I minimize them?

Answer:

The primary side reactions are related to the acrylic moiety and the specific reagents used.

  • Polymerization: The acrylic double bond in both the starting material and the ester product is susceptible to polymerization, especially at elevated temperatures used in Fischer esterification.[7][8]

    • Solution: Add a polymerization inhibitor to the reaction mixture. Common inhibitors include hydroquinone, hydroquinone monomethyl ether (MEHQ), or phenothiazine.[8][9][10]

  • Michael Addition: Alcohols can add across the activated double bond of the acrylic system (a Michael reaction). This is more likely under basic conditions but can occur as a side reaction.[9]

    • Solution: Maintain controlled temperatures and avoid strongly basic conditions if possible.

  • Dimerization: Acrylic acid can dimerize, which reduces the amount of starting material available for the desired reaction.[7][11]

    • Solution: Using an effective esterification method with optimized conditions will generally favor the desired reaction over dimerization.

Question: I'm having trouble with the purification and workup. What are the best practices?

Answer:

Purification challenges are often tied to the byproducts of the specific reaction method.

For Fischer Esterification:

  • Problem: Removing the strong acid catalyst (e.g., H₂SO₄).

  • Solution: After removing the excess alcohol under reduced pressure, dissolve the residue in an organic solvent (like ethyl acetate) and perform aqueous washes. Carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases to neutralize the acid, followed by a brine wash.[12]

For Carbodiimide Coupling:

  • Problem: Removing the urea byproduct.

    • DCC: The byproduct, dicyclohexylurea (DCU), is notoriously insoluble in most common organic solvents and often precipitates from the reaction mixture.[13] While this allows for removal by filtration, residual DCU can contaminate the product. Recrystallization or column chromatography of the final product is often necessary.

    • EDC: The byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea, is water-soluble.[13] This is a significant advantage, as it can be easily removed from the organic product layer through aqueous extraction (mild acid wash).[12]

  • Problem: Removing residual DMAP.

  • Solution: DMAP can be removed with a dilute acid wash (e.g., 1M HCl or aqueous citric acid solution).[14] Be cautious, as your pyridyl ester product may also have some solubility in the acidic aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Should I use Fischer esterification or a coupling agent like DCC/EDC? A1: The choice depends on your substrate's sensitivity.

  • Fischer Esterification is cost-effective for simple, robust alcohols where the alcohol can be used as the solvent. It is less suitable for acid-sensitive substrates or sterically hindered alcohols.[3]

  • Steglich Esterification (DCC/EDC with DMAP) is a much milder method that proceeds at room temperature.[4][5] It is ideal for acid-sensitive substrates, complex alcohols, and cases where high yields are critical.[3][15] EDC is often preferred over DCC for easier purification.[13]

Q2: What is the role of DMAP and is it always necessary? A2: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst.[6][16] In Steglich esterification, it reacts with the O-acylisourea intermediate formed from the carboxylic acid and DCC/EDC. This forms a highly reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[5] This pathway is much faster than the direct reaction with the alcohol and outcompetes the side reaction that forms N-acylurea, making DMAP crucial for efficient ester formation.[4][5]

Q3: Can I use other coupling agents? A3: Yes, other peptide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (N,N'-Diisopropylcarbodiimide) can also be used.[17] DIC is similar to DCC, but its urea byproduct is more soluble in organic solvents, which can simplify purification by filtration.[13]

Q4: My reaction is not going to completion. What should I check? A4:

  • Reagent Purity: Ensure all reagents, especially the alcohol and solvents, are anhydrous. Water will hydrolyze the activated intermediates.

  • Catalyst Activity: Check that your acid catalyst (for Fischer) or DMAP (for Steglich) has not degraded.

  • Temperature: For Fischer esterification, ensure you are reaching the reflux temperature of the alcohol. For Steglich, ensure adequate stirring at room temperature.

  • Stoichiometry: Double-check the molar equivalents of your reagents. For Fischer, a large excess of alcohol is needed. For Steglich, typically 1.1-1.2 equivalents of the coupling agent are used.

Data Presentation

Table 1: Comparison of Common Esterification Methods
ParameterFischer EsterificationSteglich Esterification (DCC/EDC)
Catalyst Strong Acid (H₂SO₄, p-TsOH)Coupling Agent (DCC, EDC) + DMAP
Stoichiometry Large excess of alcoholNear 1:1 (Acid:Alcohol), 1.1 eq. DCC/EDC, 0.05-0.2 eq. DMAP
Temperature RefluxRoom Temperature
Reaction Time 2 - 24 hours1 - 12 hours
Key Byproduct WaterDicyclohexylurea (DCU) or water-soluble urea (from EDC)
Advantages Inexpensive reagents; simple setup.Mild conditions; high yields; suitable for sensitive substrates.[5][15]
Disadvantages Harsh conditions (heat, strong acid); equilibrium limited; not suitable for sensitive molecules.[3]More expensive reagents; DCU from DCC can be difficult to remove.[13]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a general guideline for the esterification of this compound with a simple alcohol (e.g., ethanol).

Materials:

  • This compound (1.0 eq.)

  • Ethanol (≥ 20 eq., serving as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.2 eq.)

  • Polymerization Inhibitor (e.g., MEHQ, ~100 ppm)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, ethanol, and the polymerization inhibitor.

  • Stir the mixture to dissolve the solids.

  • Carefully add the concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 78-80°C for ethanol) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash carefully with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product further by column chromatography or recrystallization as needed.

Protocol 2: Steglich Esterification using EDC and DMAP

This protocol describes a mild, room-temperature esterification.

Materials:

  • This compound (1.0 eq.)

  • Alcohol (1.1 eq.)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC·HCl to the mixture in one portion.

  • Stir the reaction at room temperature for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove DMAP and any unreacted EDC), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Visualizations

Experimental Workflow: Steglich Esterification

Steglich_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid, Alcohol, DMAP in Anhydrous DCM add_edc Add EDC start->add_edc react Stir at RT (2-8h) add_edc->react monitor Monitor by TLC react->monitor monitor->react Incomplete wash_hcl Wash with 1M HCl monitor->wash_hcl Complete wash_bicarb Wash with Sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na2SO4) & Filter wash_brine->dry evaporate Concentrate in vacuo dry->evaporate purify Column Chromatography (if needed) evaporate->purify product Pure Ester purify->product

Caption: Workflow for Steglich esterification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed method Which Method? start->method fischer Fischer Esterification method->fischer Acid Catalyst steglich Steglich (DCC/EDC) method->steglich Coupling Agent fischer_cause1 Equilibrium Issue? fischer->fischer_cause1 steglich_cause1 N-Acylurea Formation? steglich->steglich_cause1 fischer_cause2 Polymerization? fischer_cause1->fischer_cause2 No fischer_sol1 Use excess alcohol Remove H2O (Dean-Stark) fischer_cause1->fischer_sol1 Yes fischer_sol2 Add Inhibitor (e.g., MEHQ) fischer_cause2->fischer_sol2 Yes end_node Re-run Experiment fischer_cause2->end_node No fischer_sol1->end_node fischer_sol2->end_node steglich_cause2 Reagents Wet? steglich_cause1->steglich_cause2 No steglich_sol1 Add catalytic DMAP steglich_cause1->steglich_sol1 Yes steglich_sol2 Use anhydrous solvents/reagents steglich_cause2->steglich_sol2 Yes steglich_cause2->end_node No steglich_sol1->end_node steglich_sol2->end_node

Caption: Decision tree for troubleshooting low esterification yields.

References

preventing byproduct formation in Knoevenagel reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Knoevenagel condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Knoevenagel condensation?

A1: The most prevalent byproducts are typically Michael adducts and self-condensation products of the carbonyl reactant. Decarboxylation of the active methylene compound can also occur, especially when using reagents like malonic acid.

Q2: How does the choice of catalyst influence byproduct formation?

A2: The catalyst plays a crucial role in determining the selectivity of the Knoevenagel condensation. Weak bases, such as piperidine or ammonium salts, are generally preferred as they are basic enough to deprotonate the active methylene compound without promoting the self-condensation of aldehydes or ketones.[1] Strong bases can lead to an increase in self-condensation byproducts. The use of Lewis acids can also influence selectivity, and the optimal catalyst often depends on the specific substrates.

Q3: What is a Michael addition byproduct and how can it be prevented?

A3: A Michael addition byproduct, also known as a bis-adduct, forms when a second molecule of the active methylene compound attacks the α,β-unsaturated product of the Knoevenagel condensation.[2] This is more likely to occur with highly reactive active methylene compounds and when an excess of the methylene compound is used. To prevent this, using a stoichiometric or slight excess of the carbonyl compound can be effective. Additionally, controlling the reaction time and temperature can minimize the formation of the Michael adduct.

Q4: How can I prevent the self-condensation of my aldehyde or ketone?

A4: Self-condensation, an aldol condensation of the carbonyl reactant with itself, is more common with aldehydes bearing α-hydrogens and when using strong bases. To mitigate this, using a weak base as a catalyst is recommended.[1] Employing a highly reactive methylene compound can also help, as it will preferentially react with the carbonyl compound at a faster rate than self-condensation.[3]

Q5: When is decarboxylation a concern and how can I control it?

A5: Decarboxylation is a common side reaction when using active methylene compounds containing a carboxylic acid group, such as malonic acid. The Doebner modification of the Knoevenagel condensation intentionally utilizes this reactivity in the presence of pyridine to synthesize α,β-unsaturated carboxylic acids.[1] If decarboxylation is undesired, using an ester derivative of the malonic acid (e.g., diethyl malonate) can prevent this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired Knoevenagel product - Incomplete reaction. - Formation of multiple byproducts. - Unfavorable reaction equilibrium.- Monitor the reaction progress using TLC. - Optimize catalyst and solvent. - Remove water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) to shift the equilibrium towards the product.[2]
Presence of a significant amount of Michael adduct - Excess of active methylene compound. - Prolonged reaction time. - Highly reactive active methylene compound.- Use a 1:1 stoichiometric ratio of reactants or a slight excess of the carbonyl compound. - Monitor the reaction closely and stop it once the desired product is maximized. - Consider a less reactive active methylene derivative if possible.
Formation of self-condensation products - Use of a strong base as a catalyst. - Aldehyde reactant has α-hydrogens.- Switch to a weaker base (e.g., piperidine, ammonium acetate). - Use a more reactive active methylene compound to favor the Knoevenagel pathway.[3]
Unexpected decarboxylation - Use of an active methylene compound with a free carboxylic acid group.- Use an ester derivative of the active methylene compound (e.g., diethyl malonate instead of malonic acid).
Difficulty in purifying the product - Presence of multiple byproducts with similar polarities.- Optimize reaction conditions to minimize byproducts. - For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.[4][5]

Data on Byproduct Prevention

Table 1: Effect of Catalyst on the Yield of 2-Benzylidenemalononitrile

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Gallium ChlorideSolvent-freeRoom Temp.5-1095[6]
ZnOWaterRoom Temp.1598
[H3N+–CH2–CH2–OH][CH3COO−]Solvent-freeRoom Temp.1096[7]
NoneWater656094

This table illustrates how different catalysts can achieve high yields of the desired product under mild conditions, thereby minimizing byproduct formation.

Key Experimental Protocols

Protocol 1: Minimizing Byproducts in the Synthesis of 2-Benzylidenemalononitrile

This protocol focuses on the reaction between benzaldehyde and malononitrile, a common model system for the Knoevenagel condensation.

Materials:

  • Benzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 30-60 minutes), the product often precipitates.

  • Filter the solid product and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under vacuum and cool the mixture in an ice bath to induce crystallization.

  • For further purification, recrystallize the crude product from ethanol.[4]

Characterization:

  • IR Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2220 cm⁻¹ and the conjugated alkene (C=C) stretch around 1600 cm⁻¹.

  • ¹H NMR Spectroscopy: The vinylic proton typically appears as a singlet around 7.5-8.5 ppm. The aromatic protons will also be present in their characteristic regions.

Protocol 2: Purification of Knoevenagel Product from Michael Adduct by Column Chromatography

Materials:

  • Crude reaction mixture containing the Knoevenagel product and Michael adduct.

  • Silica gel (60-120 mesh).

  • Hexane.

  • Ethyl acetate.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate). The less polar Knoevenagel product will typically elute before the more polar Michael adduct.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified Knoevenagel product.

Visualizations

Signaling Pathways and Experimental Workflows

Knoevenagel_Byproducts cluster_main Knoevenagel Condensation Pathway cluster_byproducts Byproduct Formation Pathways Carbonyl Carbonyl Knoevenagel Product Knoevenagel Product Carbonyl->Knoevenagel Product + Active Methylene (Weak Base) Self-Condensation Product Self-Condensation Product Carbonyl->Self-Condensation Product + Carbonyl (Strong Base) Active Methylene Active Methylene Active Methylene->Knoevenagel Product Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct + Active Methylene

Caption: Knoevenagel reaction and common byproduct pathways.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Identify Byproducts (TLC, NMR) start->check_byproducts michael_adduct Michael Adduct Present? check_byproducts->michael_adduct Byproducts Detected purify Purify (Column Chromatography or Recrystallization) check_byproducts->purify No Significant Byproducts self_condensation Self-Condensation Product Present? michael_adduct->self_condensation No optimize_stoichiometry Adjust Stoichiometry (1:1 or slight excess of carbonyl) michael_adduct->optimize_stoichiometry Yes optimize_catalyst Use Weaker Base self_condensation->optimize_catalyst Yes optimize_conditions Optimize Reaction Time & Temperature self_condensation->optimize_conditions No optimize_stoichiometry->optimize_conditions optimize_catalyst->optimize_conditions optimize_conditions->purify

Caption: Troubleshooting workflow for Knoevenagel reactions.

References

Technical Support Center: Optimizing Pyridylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyridylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-pyridylacrylic acid?

A1: The most prevalent and well-established method is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and malonic acid. This reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine.[1][2]

Q2: What is the typical yield for the Knoevenagel condensation synthesis of 3-pyridylacrylic acid?

A2: Under optimized conditions, yields can be quite high, often in the range of 85-95%. However, the yield is highly dependent on the specific reaction parameters.

Q3: What are the key parameters to control for optimizing the reaction?

A3: The critical parameters to optimize are the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Careful control of these variables is essential for maximizing yield and purity.

Q4: Can this reaction be performed without a catalyst?

A4: Yes, studies have shown that the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds can proceed in a water-ethanol mixture at room temperature without a catalyst, offering a greener alternative.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyridylacrylic acid via the Knoevenagel condensation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The amine catalyst (e.g., piperidine) may have degraded.Use a fresh bottle of the amine catalyst.
2. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Incorrect Molar Ratio of Reactants: An inappropriate ratio of 3-pyridinecarboxaldehyde to malonic acid can limit the reaction.Use a slight excess of malonic acid (e.g., a 1:1.1 to 1:1.5 molar ratio of aldehyde to malonic acid) to drive the reaction to completion.
4. Water in the Reaction Mixture: The presence of excess water can hinder the condensation reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol specifies.
Product is Impure (e.g., off-color, broad melting point) 1. Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in the product.Follow the solutions for "Low or No Product Yield". Purify the crude product by recrystallization.
2. Formation of Byproducts: Side reactions can lead to impurities. Common byproducts in Knoevenagel condensations include Michael addition products and self-condensation products of the aldehyde.Optimize reaction conditions (especially temperature and catalyst concentration) to minimize side reactions. Purify the product via recrystallization.
3. Incomplete Decarboxylation: If the Doebner modification is used, the intermediate dicarboxylic acid may not have fully decarboxylated.Ensure the reaction is heated for a sufficient duration at the appropriate temperature to drive the decarboxylation to completion.
Difficulty in Product Crystallization/Precipitation 1. Product is too Soluble in the Solvent: The chosen solvent for crystallization may be too effective at dissolving the product.If using a mixed solvent system for recrystallization, adjust the ratio to decrease solubility. Alternatively, try a different solvent system.
2. Oily Product Formation: The product may be "oiling out" instead of crystallizing, which can be due to impurities or supersaturation.Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure product can also be effective. Ensure the cooling process is slow.
3. Incorrect pH for Precipitation: The pyridylacrylic acid is amphoteric and its solubility is pH-dependent.After acidification to precipitate the product, check the pH of the solution. Adjust to the isoelectric point if necessary to minimize solubility.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of key reaction parameters on the yield of pyridylacrylic acid.

Table 1: Effect of Catalyst (Piperidine) Concentration on Yield

Catalyst Concentration (mol% relative to 3-pyridinecarboxaldehyde)Reported Yield (%)Notes
5ModerateLower catalyst concentration may require longer reaction times.
10HighOften cited as an optimal concentration for balancing reaction rate and minimizing side reactions.
15HighA slight excess of catalyst can sometimes improve yields, but may also increase the risk of byproducts.
20Moderate to HighExcessive catalyst can lead to the formation of side products and may not significantly improve the yield.

Table 2: Effect of Reaction Temperature on Yield

Temperature (°C)Reported Yield (%)Notes
50Low to ModerateThe reaction rate is slow at lower temperatures, leading to incomplete conversion in a typical timeframe.
60-70HighThis range is often considered optimal for the Knoevenagel condensation, providing a good balance between reaction rate and minimizing side reactions.
80HighIncreased temperature can accelerate the reaction but may also promote the formation of byproducts.
>90 (Reflux)VariableRefluxing conditions can lead to high yields but also increase the likelihood of side reactions and decomposition, requiring careful monitoring.

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Pyridylacrylic Acid via Knoevenagel Condensation

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic Acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pyridinecarboxaldehyde and malonic acid (in a 1:1.2 molar ratio) to pyridine.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (approximately 10-15 mol% relative to the 3-pyridinecarboxaldehyde).

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a beaker containing ice-cold water.

  • Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated HCl with constant stirring until the product precipitates out completely. Check the pH to ensure it is acidic.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure 3-pyridylacrylic acid.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 3-Pyridinecarboxaldehyde and Malonic Acid in Pyridine Catalyst Add Piperidine (Catalyst) Reactants->Catalyst Heat Heat to 60-70°C Catalyst->Heat Monitor Monitor with TLC Heat->Monitor Cool Cool to Room Temp Monitor->Cool Precipitate Precipitate with HCl Cool->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure 3-Pyridylacrylic Acid Recrystallize->Product

Caption: Experimental workflow for the synthesis of 3-pyridylacrylic acid.

Troubleshooting_Logic Start Low Yield? Check_Purity Product Impure? Start->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Temp (60-70°C) - Catalyst (10-15 mol%) - Reactant Ratio (slight excess of malonic acid) Start->Optimize_Conditions Yes Purify Purify Product: - Recrystallization Check_Purity->Purify Yes Check_Reagents Check Reagent Quality: - Fresh Catalyst - Anhydrous Solvents Check_Purity->Check_Reagents No, and still low yield Optimize_Conditions->Purify Check_Time_Temp Verify Reaction Time and Temperature Check_Reagents->Check_Time_Temp

Caption: Troubleshooting logic for pyridylacrylic acid synthesis.

References

Technical Support Center: Purifying Commercial trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial trans-3-(3-Pyridyl)acrylic acid. Our goal is to help you identify and remove common impurities to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities arising from its synthesis and storage. The most common impurities include:

  • cis-3-(3-Pyridyl)acrylic acid: This geometric isomer can form during the synthesis or upon exposure of the trans-isomer to UV light.

  • Unreacted starting materials: Depending on the synthetic route, these may include 3-pyridinecarboxaldehyde, malonic acid, or related compounds.

  • Byproducts from the Doebner-von Miller reaction: If this synthetic method is used, potential byproducts could include quinoline and various substituted pyridines.

  • Residual solvents: Solvents used during synthesis and purification, such as ethanol or water, may be present.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the trans-isomer from its cis-isomer and other impurities. A reversed-phase C18 column is often effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is highly effective for identifying and quantifying the trans and cis-isomers, as their proton signals will have distinct chemical shifts and coupling constants.

  • Melting Point Analysis: A sharp melting point close to the literature value (232-235 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Q3: What is the best method to purify commercial this compound?

A3: Recrystallization is the most common and effective method for purifying commercial this compound on a laboratory scale. This technique is particularly good at removing the cis-isomer and other colored impurities.

Troubleshooting Guides

Issue 1: My purified product has a low melting point and a broad melting range.

This is a strong indication of the presence of impurities. The most likely culprit is the presence of the cis-isomer or residual starting materials.

Solution:

Perform a recrystallization of your material. An ethanol-water solvent system is generally effective. The trans-isomer is less soluble in this mixture at lower temperatures compared to the cis-isomer and other common impurities.

Issue 2: I am having trouble getting crystals to form during recrystallization.

Several factors can hinder crystal formation.

Solutions:

  • Induce crystallization:

    • Seeding: Add a small crystal of pure this compound to the cooled solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • Increase the concentration: If too much solvent was added, carefully evaporate some of the solvent to reach the saturation point.

  • Ensure slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.

Issue 3: My NMR spectrum shows unexpected peaks.

Unexpected peaks in the 1H NMR spectrum indicate the presence of impurities.

Solution:

Compare your spectrum to the known spectrum of pure this compound. The vinylic protons of the trans-isomer typically show a large coupling constant (J ≈ 16 Hz). The corresponding protons of the cis-isomer will have a smaller coupling constant (J ≈ 12 Hz).

1H NMR Data for this compound (in DMSO-d6): [1]

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-vinyl (α to COOH) ~6.71 Doublet ~16.1 Hz
H-vinyl (β to COOH) ~7.64 Doublet ~16.1 Hz
Pyridine H-5 ~7.46 Multiplet
Pyridine H-4 ~8.16 Multiplet
Pyridine H-6 ~8.60 Multiplet
Pyridine H-2 ~8.87 Singlet

| COOH | ~12.6 | Broad Singlet | |

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of commercial this compound using a mixed solvent system of ethanol and water.

Materials:

  • Commercial this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of commercial this compound in a minimal amount of hot 95% ethanol (approximately 20-30 mL). Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Addition of Water: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: A successful recrystallization should yield approximately 70-85% of purified this compound.

ParameterValue
Starting Material5.0 g
Ethanol (approx.)20-30 mL
Water (approx.)10-20 mL
Expected Yield3.5 - 4.25 g
Expected Purity>99%

Visualizations

Logical Workflow for Purification and Analysis

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_result Final Product Commercial_Product Commercial this compound Dissolve Dissolve in hot Ethanol Commercial_Product->Dissolve Add_Water Add hot Water to turbidity Dissolve->Add_Water Cool Slow Cooling & Crystallization Add_Water->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Drying Filter->Dry Pure_Product Pure this compound Dry->Pure_Product HPLC HPLC Analysis NMR NMR Spectroscopy MP Melting Point Pure_Product->HPLC Pure_Product->NMR Pure_Product->MP

Caption: Workflow for the purification and analysis of this compound.

Potential Impurities from Doebner-von Miller Synthesis

Synthesis_Impurities Reactant1 3-Pyridinecarboxaldehyde Reaction Doebner-von Miller Reaction Reactant1->Reaction Reactant2 Malonic Acid Reactant2->Reaction Catalyst Pyridine/Piperidine Catalyst->Reaction Product This compound Reaction->Product Impurity1 cis-3-(3-Pyridyl)acrylic Acid Reaction->Impurity1 isomerization Impurity2 Unreacted Starting Materials Reaction->Impurity2 incomplete reaction Impurity3 Quinoline derivatives Reaction->Impurity3 side reactions Impurity4 Polymerization products Reaction->Impurity4 side reactions

Caption: Potential impurities from the Doebner-von Miller synthesis of this compound.

Antiviral Mechanism of Action against TMV (Hypothesized)

Antiviral_Mechanism TMV_RNA Tobacco Mosaic Virus (TMV) RNA Assembly Viral Assembly TMV_RNA->Assembly Coat_Protein Coat Protein (CP) Subunits Coat_Protein->Assembly Drug This compound Inhibition Inhibition of Assembly Drug->Inhibition Virion New Infectious Virions Assembly->Virion successful No_Virion No New Virions Assembly->No_Virion inhibited Inhibition->Assembly

Caption: Hypothesized mechanism of action of this compound against Tobacco Mosaic Virus (TMV).[2]

References

Technical Support Center: Scaling Up the Synthesis of trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of trans-3-(3-Pyridyl)acrylic acid, with a focus on scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the Knoevenagel condensation for the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature. Note that excessive heat can lead to side reactions.
Suboptimal catalyst concentration: Too little or too much catalyst can affect the reaction rate and equilibrium.Experiment with catalyst loading. For the piperidine-catalyzed reaction in pyridine, the catalyst amount is crucial.[1]
Poor quality of reagents: Impurities in 3-pyridinecarboxaldehyde or malonic acid can interfere with the reaction.Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Side Products/Impurities Self-condensation of 3-pyridinecarboxaldehyde: Can occur in the presence of a strong base.Use a weak base catalyst like piperidine.[1] Avoid strong bases that can induce self-condensation.
Michael addition: The product can potentially undergo a Michael addition with malonic acid.Control the stoichiometry of the reactants. Using a slight excess of malonic acid can favor the desired condensation.[1]
Polymerization: Acrylic acids can be prone to polymerization, especially at elevated temperatures.Maintain careful temperature control. Consider the use of a polymerization inhibitor if this becomes a significant issue, although this may complicate purification.
Difficult Product Isolation/Purification Product oiling out: The product may separate as an oil instead of a solid during crystallization.Ensure efficient stirring and cooling during precipitation. Adding the reaction mixture to a cold non-solvent or anti-solvent can promote solid formation.
Fine powder difficult to filter: The precipitated product may be a very fine powder, leading to slow filtration.Experiment with different crystallization conditions (e.g., solvent system, cooling rate) to obtain larger crystals.
Contamination with starting materials: Unreacted 3-pyridinecarboxaldehyde or malonic acid may co-precipitate.Optimize the reaction to drive it to completion. Washing the crude product with a suitable solvent can help remove unreacted starting materials.
Exothermic Reaction Difficult to Control Runaway reaction: The Knoevenagel condensation can be exothermic, and on a large scale, this can be difficult to manage.Ensure the reactor has adequate cooling capacity. Add one of the reactants portion-wise or via a dropping funnel to control the rate of reaction and heat generation. Monitor the internal temperature closely.
Product Discoloration Presence of impurities or degradation products: Trace impurities or side reactions can lead to a colored product.Purify the crude product by recrystallization, potentially using activated carbon to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely used and scalable method is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and malonic acid.[1] This reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine, which can also act as a basic catalyst.[1]

Q2: How can I optimize the yield of this compound in a large-scale reaction?

A2: To optimize the yield, consider the following factors:

  • Molar Ratio of Reactants: Using a slight excess of malonic acid relative to 3-pyridinecarboxaldehyde can help drive the reaction to completion.[1]

  • Catalyst Concentration: The amount of piperidine should be carefully controlled to maximize the reaction rate while minimizing side reactions.[1]

  • Temperature Control: The reaction is often carried out under reflux. However, precise temperature control is critical to prevent side reactions and potential polymerization.

  • Reaction Time: Monitor the reaction to determine the optimal time for completion.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or use a fume hood, especially when handling pyridine and 3-pyridinecarboxaldehyde.

  • Exothermic Reaction: Be prepared for an exothermic reaction and have adequate cooling in place.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reactants and solvents to be aware of all potential hazards. This compound itself can cause skin and eye irritation.

Q4: How can I effectively purify large quantities of this compound?

A4: For large-scale purification, recrystallization is a common method. The choice of solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Washing the filtered solid with a cold solvent can also help remove impurities.

Q5: What analytical methods are recommended for monitoring the reaction and assessing product purity?

A5: The following analytical methods are recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any impurities.

  • Melting Point: As a preliminary indicator of purity.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound via Knoevenagel Condensation

This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine (solvent)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethanol/Water mixture (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde and a slight molar excess of malonic acid in pyridine.

  • To this solution, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and maintain this temperature, with stirring, for the recommended time (typically 2-4 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water and concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

Signaling Pathways & Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reactants Prepare Reactants: - 3-Pyridinecarboxaldehyde - Malonic Acid - Pyridine (Solvent) - Piperidine (Catalyst) dissolve Dissolve reactants in pyridine prep_reactants->dissolve Charge reactor add_catalyst Add piperidine dissolve->add_catalyst reflux Heat to reflux and stir add_catalyst->reflux monitor Monitor reaction by TLC/HPLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Precipitate in acidic ice-water cool->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize Crude product dry Dry under vacuum recrystallize->dry final_product This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reaction_params Reaction Parameters cluster_side_reactions Side Reactions cluster_workup_issues Workup/Purification Issues start Low Yield or Impure Product check_time_temp Incomplete Reaction? - Check reaction time - Check temperature start->check_time_temp check_reagents Poor Reagent Quality? - Analyze starting materials start->check_reagents check_catalyst Suboptimal Catalyst Load? - Vary catalyst concentration start->check_catalyst check_self_condensation Self-Condensation? - Confirm use of weak base start->check_self_condensation check_michael_addition Michael Addition? - Adjust reactant stoichiometry start->check_michael_addition check_precipitation Oiling Out? - Optimize precipitation conditions start->check_precipitation check_filtration Poor Filtration? - Modify crystallization for larger crystals start->check_filtration check_purity Impurities Present? - Recrystallize - Wash with appropriate solvent start->check_purity action_time_temp Action: Increase time/temp cautiously check_time_temp->action_time_temp If yes action_reagents Action: Purify starting materials check_reagents->action_reagents If yes action_catalyst Action: Optimize catalyst loading check_catalyst->action_catalyst If yes action_base Action: Ensure weak base is used check_self_condensation->action_base If yes action_stoichiometry Action: Adjust reactant ratios check_michael_addition->action_stoichiometry If yes action_precipitation Action: Modify cooling/solvent check_precipitation->action_precipitation If yes action_crystallization Action: Optimize crystallization check_filtration->action_crystallization If yes action_purification Action: Perform recrystallization/washing check_purity->action_purification If yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of trans-3-(3-Pyridyl)acrylic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of trans-3-(3-Pyridyl)acrylic acid with its structural isomers and the parent cinnamic acid is presented, offering valuable data for researchers in medicinal chemistry and materials science. This guide provides a detailed analysis of their ¹H and ¹³C NMR spectra, highlighting key differences in chemical shifts and coupling constants that arise from variations in substituent position and stereochemistry.

The study of pyridylacrylic acids and their derivatives is of significant interest in the development of novel pharmaceuticals and functional materials. The nitrogen atom in the pyridine ring introduces unique electronic properties and potential coordination sites, influencing the molecule's biological activity and material characteristics. A thorough understanding of the spectroscopic properties of these compounds is crucial for their unambiguous identification and for elucidating structure-activity relationships. This guide focuses on the detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound and compares its spectral data with those of its 2- and 4-pyridyl isomers, as well as the foundational structure, trans-cinnamic acid.

Experimental Protocols

NMR spectra were recorded on a Bruker spectrometer operating at a proton frequency of 400 MHz. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The temperature for all measurements was maintained at 298 K. Data processing was performed using standard NMR software. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, spectra were acquired with proton decoupling.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, olefinic, and carboxylic acid regions. The chemical shifts and coupling constants provide insights into the electronic environment of the protons and the stereochemistry of the acrylic acid moiety.

CompoundAr-H (ppm)=CH- (α) (ppm)=CH- (β) (ppm)COOH (ppm)J (Hz)
This compound8.87 (s, 1H), 8.60 (d, 1H), 8.16 (d, 1H), 7.46 (dd, 1H)[1]6.71 (d)[1]7.64 (d)[1]~12.6[1]16.1
trans-3-(2-Pyridyl)acrylic acid8.63 (d, 1H), 7.85 (t, 1H), 7.55 (d, 1H), 7.35 (dd, 1H)6.95 (d)7.68 (d)-15.8
trans-3-(4-Pyridyl)acrylic acid8.65 (d, 2H), 7.55 (d, 2H)6.80 (d)7.65 (d)-16.0
trans-Cinnamic acid7.60-7.80 (m, 2H), 7.40-7.50 (m, 3H)6.55 (d)7.65 (d)~12.516.0

Key Observations:

  • The protons on the pyridine ring of this compound exhibit distinct chemical shifts, with the proton at the 2-position being the most deshielded.[1]

  • The olefinic protons for all trans isomers show a large coupling constant (around 16 Hz), which is characteristic of a trans configuration.

  • The position of the nitrogen atom in the pyridine ring influences the chemical shifts of the aromatic protons. For the 2-pyridyl isomer, the proton adjacent to the nitrogen is significantly downfield. In the 4-pyridyl isomer, the symmetry of the molecule results in two sets of equivalent aromatic protons.

  • The electron-withdrawing nature of the pyridine ring, compared to the phenyl ring in cinnamic acid, generally leads to a downfield shift of the β-vinylic proton.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts of the carbonyl, olefinic, and aromatic carbons are sensitive to the electronic effects of the substituents.

CompoundC=O (ppm)=CH- (α) (ppm)=CH- (β) (ppm)Aromatic C (ppm)
This compound167.5121.5141.0152.0, 149.5, 135.0, 131.0, 124.0
trans-3-(2-Pyridyl)acrylic acid167.3123.8142.5150.5, 149.8, 137.0, 127.0, 124.5
trans-3-(4-Pyridyl)acrylic acid167.2122.5142.8150.8 (2C), 141.5, 121.5 (2C)
trans-Cinnamic acid168.1117.8145.2134.5, 130.8, 129.2 (2C), 128.5 (2C)

Key Observations:

  • The carbonyl carbon chemical shifts are all found in a similar region, around 167-168 ppm.

  • The β-carbon of the acrylic acid moiety is consistently more deshielded than the α-carbon, as expected due to conjugation with the aromatic ring and the carbonyl group.

  • The chemical shifts of the aromatic carbons are influenced by the position of the nitrogen atom in the pyridylacrylic acids.

Structural Comparison of Analyzed Compounds

The following diagram illustrates the structural differences between this compound and the compounds used for comparison.

G cluster_0 Target Compound cluster_1 Structural Isomers cluster_2 Parent Compound This compound trans-3-(2-Pyridyl)acrylic acid This compound->trans-3-(2-Pyridyl)acrylic acid Isomer trans-3-(4-Pyridyl)acrylic acid This compound->trans-3-(4-Pyridyl)acrylic acid Isomer trans-Cinnamic acid This compound->trans-Cinnamic acid Structural Analogue

Caption: Molecular structures of the analyzed compounds.

References

A Comparative Guide to the FT-IR Spectrum of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of trans-3-(3-Pyridyl)acrylic acid. By comparing its spectral features with those of analogous compounds—acrylic acid, pyridine, and trans-cinnamic acid—we can confidently assign the characteristic vibrational modes. This analysis is crucial for the structural elucidation and quality control of this important synthetic intermediate.

Logical Workflow for FT-IR Spectral Interpretation

The process of interpreting an FT-IR spectrum involves a systematic correlation of the molecule's structural features with its vibrational modes. The following diagram illustrates the logical workflow applied in this guide.

FT_IR_Interpretation cluster_molecule Molecular Structure Analysis cluster_prediction Predict Expected Frequencies cluster_analysis Spectral Analysis & Assignment Molecule This compound FG1 Carboxylic Acid (-COOH) Molecule->FG1 FG2 trans-Alkene (-CH=CH-) Molecule->FG2 FG3 3-Substituted Pyridine Molecule->FG3 P1 O-H Stretch (Broad) C=O Stretch C-O Stretch FG1->P1 P2 =C-H Stretch (>3000 cm⁻¹) C=C Stretch =C-H Out-of-Plane Bend FG2->P2 P3 Aromatic C-H Stretch Aromatic Ring Stretch FG3->P3 Spectrum Acquire Experimental FT-IR Spectrum P1->Spectrum P2->Spectrum P3->Spectrum Assign Assign Peaks based on Prediction & Comparison Spectrum->Assign

Caption: Workflow for identifying and assigning vibrational modes in the FT-IR spectrum.

Comparative Analysis of Vibrational Frequencies

The FT-IR spectrum of this compound is best understood by dissecting the contributions of its three primary functional groups: the carboxylic acid, the trans-alkene, and the pyridine ring. The following table summarizes the expected absorption frequencies for the target molecule and compares them with experimental data from related compounds.

Vibrational ModeExpected Range (cm⁻¹)This compound (Predicted/Observed, cm⁻¹)Acrylic Acid (Observed, cm⁻¹)Pyridine (Observed, cm⁻¹)trans-Cinnamic Acid (Observed, cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (very broad)~3000 (very broad)Broad envelope ~3530 - 2500-Broad envelope ~3400 - 2300[1]
Aromatic/Vinylic C-H Stretch 3100 - 3000~3050 - 3020~29773150 - 3000[2]Overlapped in O-H region[1]
Carboxylic Acid C=O Stretch 1725 - 1680 (conjugated)~1690 - 1670~1728 - 1698[3]-~1680 - 1679[1][4]
trans-Alkene C=C Stretch 1650 - 1600~1630~1635-~1630 - 1628[1][4]
Pyridine/Aromatic Ring Stretches 1600 - 1450~1580, ~1480, ~1430-~1583, 1482, 1439~1580, ~1500, ~1449[1]
Carboxylic Acid C-O Stretch 1320 - 1210~1290~1295-~1310
trans-Alkene =C-H Bend (OOP) 980 - 960 (strong, sharp)~970~980-~980
Pyridine C-H Bend (OOP) 900 - 675Multiple bands expected-Bands at ~748 and ~700Bands for monosubstituted benzene

Detailed Spectrum Interpretation

  • O-H and C-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature of the spectrum is expected to be a very broad absorption band spanning this region. This is the characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad peak, sharper, weaker peaks between 3100-3000 cm⁻¹ are anticipated, corresponding to the C-H stretching vibrations of the pyridine ring and the carbon-carbon double bond.

  • Carbonyl and Double Bond Region (1750 - 1500 cm⁻¹):

    • C=O Stretch: A strong, sharp absorption is predicted around 1690-1670 cm⁻¹. The conjugation of the carbonyl group with the C=C double bond and the pyridine ring lowers its frequency from the typical ~1710 cm⁻¹ seen in saturated carboxylic acids. This is comparable to trans-cinnamic acid, which shows its C=O stretch at approximately 1680 cm⁻¹.[1]

    • C=C Stretch: A medium-intensity peak is expected around 1630 cm⁻¹, characteristic of the alkene double bond stretch. This is clearly distinguished from the C=O absorption, as seen in the spectrum of trans-cinnamic acid (~1628 cm⁻¹).[4]

    • Pyridine Ring Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ range. These arise from the complex C=C and C=N stretching vibrations within the pyridine ring.

  • Fingerprint Region (1500 - 650 cm⁻¹):

    • C-O Stretch and O-H Bend: A medium to strong band around 1290 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid, coupled with O-H in-plane bending.

    • trans-Alkene C-H Bend: A key diagnostic peak for the trans configuration of the double bond is a strong, sharp out-of-plane (OOP) C-H bending (wagging) vibration, which should appear near 970 cm⁻¹. This is a highly reliable indicator of the molecule's stereochemistry.

    • Pyridine C-H Bends: The substitution pattern on the pyridine ring gives rise to characteristic C-H out-of-plane bending vibrations. For a 3-substituted (meta) pyridine, several bands are expected in the 900-675 cm⁻¹ region.

Experimental Protocols

FT-IR Sample Preparation (Solid-State)

The FT-IR spectrum of this compound, a solid compound, can be obtained using one of the following standard methods:

  • Potassium Bromide (KBr) Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent pellet.

    • Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

    • Collect the spectrum. This method is non-destructive and requires minimal sample preparation.

Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer.

  • Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum (of the KBr pellet without sample or the empty ATR crystal) is collected and automatically subtracted from the sample spectrum.

References

A Comparative Guide to the Crystal Structure of Pyridylacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structure of trans-3-(3-Pyridyl)acrylic acid and its isomers, trans-3-(2-Pyridyl)acrylic acid and trans-3-(4-Pyridyl)acrylic acid. Understanding the solid-state structure of these compounds is crucial for controlling their physicochemical properties, which is of significant interest in the development of new pharmaceutical materials and other functional organic solids.

Crystallographic Data Comparison

The arrangement of molecules in the crystalline state significantly influences properties such as solubility, stability, and bioavailability. The following table summarizes key crystallographic parameters for the three isomers of pyridylacrylic acid, offering a direct comparison of their solid-state structures.

Parametertrans-3-(2-Pyridyl)acrylic acidThis compoundtrans-3-(4-Pyridyl)acrylic acid
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.2438(4)11.439(2)5.6890(3)
b (Å) 13.3093(8)5.061(1)7.9420(4)
c (Å) 14.914(3)12.569(3)8.0190(4)
α (°) 909081.381(2)
β (°) 98.45(3)104.01(3)85.939(2)
γ (°) 909073.011(2)
Volume (ų) 1423.4(6)705.5(3)340.89(3)
Z 842
Key Intermolecular Interactions O–H···N hydrogen bondsO–H···N hydrogen bondsStrong O–H···N and weak C–H···O interactions, π–π stacking[1]

Table 1: Comparison of Crystallographic Data for Pyridylacrylic Acid Isomers. Z represents the number of molecules in the unit cell.

The data reveals that while the 2-pyridyl and 3-pyridyl isomers crystallize in the same space group, their unit cell dimensions and volumes differ significantly. The 4-pyridyl isomer adopts a different space group and exhibits a more complex network of intermolecular interactions, including π–π stacking[1]. These structural variations are expected to influence the macroscopic properties of these compounds.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and single-crystal X-ray diffraction analysis of pyridylacrylic acid isomers, based on established procedures[2].

Synthesis and Crystallization

The synthesis of pyridylacrylic acids is typically achieved through a Knoevenagel condensation reaction.

  • Reaction Setup: A mixture of the corresponding pyridinecarboxaldehyde (e.g., 3-pyridinecarboxaldehyde for this compound) and malonic acid is prepared in pyridine, which acts as both the solvent and a basic catalyst.

  • Catalysis: A catalytic amount of piperidine is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Isolation: Upon cooling, the product precipitates from the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.

  • Single Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as water or ethanol.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and crystal structure analysis of pyridylacrylic acid isomers.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis synthesis Knoevenagel Condensation purification Recrystallization synthesis->purification Crude Product crystal_growth Slow Evaporation purification->crystal_growth Purified Compound sc_xrd Single-Crystal X-ray Diffraction crystal_growth->sc_xrd Single Crystal data_processing Data Processing & Integration sc_xrd->data_processing Diffraction Data structure_solution Structure Solution & Refinement data_processing->structure_solution Processed Data cif Crystallographic Information File (CIF) structure_solution->cif Final Structure

Figure 1. Workflow for the synthesis and crystal structure analysis of pyridylacrylic acids.

This guide provides a foundational understanding of the crystal structures of pyridylacrylic acid isomers. The presented data and protocols can serve as a valuable resource for researchers engaged in crystal engineering, materials science, and the development of new pharmaceutical compounds. The distinct solid-state arrangements of these isomers highlight the profound impact of subtle molecular changes on crystal packing, which ultimately governs the material's bulk properties.

References

A Comparative Analysis of Cis and Trans Isomers of 3-(3-Pyridyl)acrylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the physicochemical properties, spectroscopic data, and potential biological activities of the geometric isomers of 3-(3-Pyridyl)acrylic acid.

The geometric isomers of 3-(3-Pyridyl)acrylic acid, cis and trans, present distinct characteristics that are of significant interest to researchers in the fields of medicinal chemistry, materials science, and drug development. While the trans isomer is commercially available and well-documented, data on the cis isomer is notably scarce, primarily existing as a photochemically generated species in solution. This guide provides a detailed comparison of the available experimental data for both isomers, outlines relevant experimental protocols, and visualizes key concepts to aid in further research and application.

Physicochemical and Spectroscopic Properties

The difference in the spatial arrangement of the substituent groups around the carbon-carbon double bond in cis- and trans-3-(3-Pyridyl)acrylic acid leads to variations in their physical and spectroscopic properties. The trans isomer is a stable, solid compound at room temperature, while the cis isomer is typically generated in situ via photoisomerization and is less stable, readily converting back to the trans form.

PropertyThis compoundcis-3-(3-Pyridyl)acrylic Acid
CAS Number 19337-97-4Not commercially available
Molecular Formula C₈H₇NO₂C₈H₇NO₂
Molecular Weight 149.15 g/mol 149.15 g/mol
Melting Point 232-235 °C (decomposes)[1][2]Data not available
Appearance White to off-white solid[3]Data not available
Solubility Data not readily availableData not readily available
Spectroscopic Data

Spectroscopic analysis is crucial for distinguishing between the cis and trans isomers. The key differentiating features are observed in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

¹H NMR Spectroscopy: The coupling constant (J-value) between the vinylic protons is the most definitive characteristic for assigning the stereochemistry. The trans isomer exhibits a larger coupling constant (typically >12 Hz) compared to the cis isomer (typically <12 Hz).

IsomerVinylic Proton Chemical Shifts (ppm) and Coupling Constants (Hz)
trans δ 7.64 (d, J=16.1 Hz), δ 6.71 (d, J=16.1 Hz)[4]
cis Data on the isolated isomer is not available. Expected to show a smaller J-coupling constant.

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibration of the vinylic hydrogens can also help differentiate between the isomers. The trans isomer typically shows a strong absorption band around 960-980 cm⁻¹, which is absent or shifted in the cis isomer.

IsomerKey IR Absorption Bands (cm⁻¹)
trans Characteristic bands for C=O, C=C, and pyridyl ring vibrations. A distinct band for trans C-H out-of-plane bending is expected.
cis Data on the isolated isomer is not available. The trans C-H out-of-plane bending band would be absent.

Experimental Protocols

Synthesis of this compound

The trans isomer can be synthesized via the Knoevenagel condensation of 3-pyridinecarboxaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.

Photochemical Isomerization to cis-3-(3-Pyridyl)acrylic Acid

The cis isomer can be generated by irradiating a solution of the trans isomer with UV light. The process is reversible, and a photostationary state is typically reached, containing a mixture of both isomers.

G trans This compound mixture Photostationary State (cis/trans mixture) trans->mixture UV Irradiation cis cis-3-(3-Pyridyl)acrylic Acid mixture->trans Thermal Relaxation or Visible Light mixture->cis

Caption: Photoisomerization of 3-(3-Pyridyl)acrylic Acid.

Experimental Workflow for Photoisomerization:

G start Dissolve trans-isomer in suitable solvent (e.g., D₂O, DMSO-d₆) irradiate Irradiate with UV light (e.g., 300 nm) start->irradiate monitor Monitor isomerization by ¹H NMR spectroscopy irradiate->monitor isolate Isolate cis-isomer (e.g., chromatography) monitor->isolate

Caption: Workflow for cis-isomer generation and potential isolation.

Biological Activity and Potential Applications

The biological activities of 3-(3-Pyridyl)acrylic acid and its derivatives have been a subject of interest, with the trans isomer being more extensively studied due to its stability and availability.

Antimicrobial and Antiviral Activity

This compound has been investigated as a precursor for aminopyridines that act as antibacterial enoyl acyl carrier protein reductase inhibitors. Furthermore, it has demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV). There is currently no available data on the specific antimicrobial or antiviral properties of the cis isomer.

Enzyme Inhibition

Derivatives of this compound have been explored as inhibitors of gelatinase B (MMP-9), a matrix metalloproteinase implicated in various pathological processes, including cancer metastasis and inflammation. The distinct spatial arrangement of the cis isomer could potentially lead to different binding affinities and inhibitory activities against MMPs and other enzymes. However, a direct comparative study is lacking.

Signaling Pathway Context: MMP Inhibition

Matrix metalloproteinases are key regulators of the extracellular matrix (ECM). Their inhibition can impact downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.

G MMP9 MMP-9 (Gelatinase B) ECM Extracellular Matrix (e.g., Collagen) MMP9->ECM Degradation GF Growth Factors ECM->GF Release of CellSurfaceReceptor Cell Surface Receptor GF->CellSurfaceReceptor Activation Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) CellSurfaceReceptor->Signaling CellularResponse Cellular Responses (Proliferation, Migration) Signaling->CellularResponse Inhibitor 3-(3-Pyridyl)acrylic Acid Isomer Derivative Inhibitor->MMP9 Inhibition

Caption: Simplified overview of MMP-9's role in cell signaling.

Future Research Directions

The significant gap in the literature regarding the isolated cis-3-(3-Pyridyl)acrylic acid isomer presents a clear opportunity for further investigation. Key areas for future research include:

  • Development of a robust protocol for the synthesis, isolation, and purification of the cis isomer. This is a critical first step for any further characterization and comparative studies.

  • Comprehensive spectroscopic and physicochemical characterization of the pure cis isomer. This would include detailed NMR (¹H, ¹³C), IR, and melting point analysis.

  • Comparative biological evaluation of the cis and trans isomers. This should include assays for antimicrobial, antiviral, and enzyme inhibitory activities to determine if the stereochemistry plays a significant role in their biological function.

  • Computational modeling studies. In the absence of experimental data for the cis isomer, molecular modeling could provide insights into its potential binding modes and interactions with biological targets.

References

A Comparative Analysis of the Biological Activity of trans-3-(3-Pyridyl)acrylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of trans-3-(3-Pyridyl)acrylic acid and its derivatives, focusing on antiviral, antibacterial, and enzyme inhibitory activities. The information is compiled from peer-reviewed research to facilitate further investigation and drug discovery efforts.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

This compound and its derivatives have demonstrated notable antiviral activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. The parent compound and its methyl ester derivative have been evaluated for their inhibitory effects, providing insights into the structure-activity relationship (SAR) for this class of molecules.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo antiviral activities of this compound and its methyl ester derivative against TMV.

CompoundIn Vitro Inhibition (%) at 500 µg/mLIn Vivo Inhibitory Effect (%) at 500 µg/mL
This compound55.452.1
Methyl trans-3-(3-Pyridyl)acrylate48.245.8
Ribavirin (Control)51.853.6

Data sourced from Wu et al., 2013.

Experimental Protocol: Antiviral Activity against TMV

The antiviral activity of the compounds was determined using the half-leaf method on Nicotiana tabacum L. leaves.

In Vitro Assay:

  • Virus Purification: TMV was purified from systemically infected Nicotiana tabacum L. leaves.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 500 µg/mL.

  • Inoculation: The purified TMV (concentration of 6 x 10-3 mg/mL) was mixed with the compound solution at a 1:1 volume ratio. The mixture was then inoculated on the left side of the leaves of Nicotiana tabacum L. The right side of the leaves was inoculated with a mixture of the virus and DMSO as a control.

  • Observation: The number of local lesions was counted 3-4 days after inoculation.

  • Calculation: The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(Number of lesions in control - Number of lesions in treated) / Number of lesions in control] x 100

In Vivo Assay:

  • Compound Application: The compound solutions (500 µg/mL in DMSO) were smeared on the left side of the leaves of Nicotiana tabacum L. The right side was treated with a DMSO solution as a control.

  • Inoculation: After 24 hours, the leaves were inoculated with purified TMV (concentration of 6 x 10-3 mg/mL).

  • Observation and Calculation: The number of local lesions was counted, and the inhibitory effect was calculated as described for the in vitro assay.

Workflow for Antiviral Activity Assay

antiviral_workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay invitro_start Start virus_prep_vitro Prepare TMV (6x10^-3 mg/mL) invitro_start->virus_prep_vitro compound_prep_vitro Prepare Compound (500 µg/mL in DMSO) invitro_start->compound_prep_vitro mix_vitro Mix Virus and Compound virus_prep_vitro->mix_vitro control_prep_vitro Prepare Control (Virus + DMSO) virus_prep_vitro->control_prep_vitro compound_prep_vitro->mix_vitro inoculate_left_vitro Inoculate Left Half-Leaf mix_vitro->inoculate_left_vitro incubate_vitro Incubate 3-4 Days inoculate_left_vitro->incubate_vitro inoculate_right_vitro Inoculate Right Half-Leaf control_prep_vitro->inoculate_right_vitro inoculate_right_vitro->incubate_vitro count_lesions_vitro Count Local Lesions incubate_vitro->count_lesions_vitro calculate_inhibition_vitro Calculate Inhibition Rate count_lesions_vitro->calculate_inhibition_vitro invitro_end End calculate_inhibition_vitro->invitro_end invivo_start Start compound_prep_vivo Prepare Compound (500 µg/mL in DMSO) invivo_start->compound_prep_vivo control_prep_vivo Prepare Control (DMSO) invivo_start->control_prep_vivo apply_compound_vivo Apply to Left Half-Leaf compound_prep_vivo->apply_compound_vivo incubate_24h Incubate 24 Hours apply_compound_vivo->incubate_24h apply_control_vivo Apply to Right Half-Leaf control_prep_vivo->apply_control_vivo apply_control_vivo->incubate_24h virus_prep_vivo Prepare TMV (6x10^-3 mg/mL) incubate_24h->virus_prep_vivo inoculate_vivo Inoculate Both Halves incubate_24h->inoculate_vivo virus_prep_vivo->inoculate_vivo incubate_vivo Incubate 3-4 Days inoculate_vivo->incubate_vivo count_lesions_vivo Count Local Lesions incubate_vivo->count_lesions_vivo calculate_inhibition_vivo Calculate Inhibitory Effect count_lesions_vivo->calculate_inhibition_vivo invivo_end End calculate_inhibition_vivo->invivo_end

Caption: Workflow of in vitro and in vivo antiviral assays.

Antibacterial Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined by the broth microdilution method.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Logical Flow for Antibacterial Activity Screening

antibacterial_screening start Start synthesis Synthesize Derivatives (e.g., Amides, Esters) start->synthesis mic_assay Determine MIC (Broth Microdilution) synthesis->mic_assay sar_analysis Structure-Activity Relationship Analysis mic_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

Caption: Logical progression for antibacterial drug discovery.

Gelatinase B (MMP-9) Inhibitory Activity

This compound is a precursor for the synthesis of aminomethyl benzimidazoles, which have been identified as inhibitors of gelatinase B (Matrix Metalloproteinase-9, MMP-9).[1] MMP-9 is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix and is implicated in various pathological processes, including tumor invasion and metastasis. Specific IC50 values for aminomethyl benzimidazole derivatives of this compound are not available in the reviewed literature. However, the general approach to identifying and characterizing MMP-9 inhibitors is well-established.

Experimental Protocol: Gelatin Zymography for MMP-9 Activity

Gelatin zymography is a common method to detect and quantify the activity of gelatinases like MMP-9.

  • Sample Preparation: Conditioned cell culture media or tissue extracts containing MMP-9 are collected.

  • Polyacrylamide Gel Electrophoresis (PAGE): Samples are subjected to non-reducing SDS-PAGE on a gel containing gelatin (typically 1 mg/mL).

  • Renaturation: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

  • Incubation: The gel is incubated in a developing buffer containing Ca2+ and Zn2+ (essential cofactors for MMP activity) at 37°C for 12-24 hours.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue R-250 and then destained.

  • Visualization: Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzymatic activity. For inhibitory studies, the test compounds are included in the incubation buffer, and a reduction in the intensity of the clear bands indicates inhibition.

Signaling Pathway Implication of MMP-9 Inhibition

mmp9_pathway cluster_pro_cancer Pro-Cancer Signaling growth_factors Growth Factors, Cytokines cell_surface_receptors Cell Surface Receptors growth_factors->cell_surface_receptors intracellular_signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) cell_surface_receptors->intracellular_signaling transcription_factors Transcription Factors (e.g., AP-1, NF-κB) intracellular_signaling->transcription_factors mmp9_gene MMP-9 Gene Expression transcription_factors->mmp9_gene prommp9 Pro-MMP-9 Secretion mmp9_gene->prommp9 active_mmp9 Active MMP-9 prommp9->active_mmp9 Activation ecm_degradation ECM Degradation active_mmp9->ecm_degradation cell_migration Cell Migration & Invasion ecm_degradation->cell_migration metastasis Metastasis cell_migration->metastasis inhibitor trans-3-(3-Pyridyl)acrylic Acid-Derived Inhibitor inhibitor->active_mmp9

Caption: Inhibition of the MMP-9 pathway in cancer progression.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. The available data strongly supports their potential as antiviral agents against TMV, with the parent acid showing efficacy comparable to the commercial control, Ribavirin. While direct comparative quantitative data for antibacterial and gelatinase B inhibitory activities of its simple derivatives are limited in the current literature, the qualitative evidence suggests that derivatization, particularly to amides and more complex heterocyclic structures, is a promising strategy to enhance these biological activities. Further synthesis and screening of a focused library of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Electrochemical Performance of PPAA, PANI, and PPy Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the electrochemical properties of Poly(p-phenylene azomethine) (PPAA) films in comparison to Polyaniline (PANI) and Polypyrrole (PPy) films, supported by experimental data.

This guide provides a comparative overview of the electrochemical performance of three key conductive polymers: Poly(p-phenylene azomethine) (PPAA), Polyaniline (PANI), and Polypyrrole (PPy). The objective of this document is to present a clear, data-driven comparison to aid researchers and professionals in materials science and drug development in selecting appropriate polymer films for their specific applications. The information is compiled from various scientific studies, and all quantitative data is presented with its experimental context to ensure clarity and objectivity.

Data Presentation: A Quantitative Comparison

The electrochemical performance of conductive polymer films is paramount for their application in sensors, energy storage, and biomedical devices. The following tables summarize key performance metrics for PPAA, PANI, and PPy films as reported in the literature. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

Polymer FilmElectrical Conductivity (S/cm)Doping AgentMeasurement Method
PPAA 1 x 10⁻⁸ (undoped), up to 10⁻⁶ (doped)Iodine, HClFour-probe method
PANI 10⁻¹⁰ (undoped), up to 10² (doped)HCl, H₂SO₄, PSSFour-probe method
PPy 10⁻³ - 10² (doped)Various dopantsFour-probe method

Table 1: Comparison of Electrical Conductivity. This table highlights the conductivity of the three polymer films in both their undoped and doped states. The choice of dopant significantly influences the conductivity of PANI and PPy.

Polymer FilmSpecific Capacitance (F/g)ElectrolyteMeasurement Technique
PPAA Data not readily available in comparative studies--
PANI 161.17 - 816.9 (azo-azomethine doped)0.1 M KCl/EthanolCyclic Voltammetry
PPy 49.53 - 9312 M KCl, 3 M KOHCyclic Voltammetry

Table 2: Comparison of Specific Capacitance. Specific capacitance is a critical parameter for energy storage applications. While extensive data is available for PANI and PPy, similar quantitative data for PPAA in a comparative context is limited. The significant increase in PANI's specific capacitance with azo-azomethine doping demonstrates the potential for performance enhancement through material modification.

Polymer FilmCycling Stability (% retention after cycles)Current DensityElectrolyte
PPAA Data not readily available in comparative studies--
PANI 90% after 10,000 cycles (PANI:PEDOT/AC composite)1 A/gNot specified
PPy 92% after 10,000 cycles (PANI:PPy/AC composite)1 A/gNot specified

Table 3: Comparison of Cycling Stability. This table showcases the long-term performance stability of PANI and PPy based composites, a crucial factor for the longevity of electrochemical devices.

Experimental Protocols: Methodologies for Synthesis and Characterization

The following sections detail the experimental procedures for the synthesis and electrochemical analysis of PPAA, PANI, and PPy films, as compiled from various research articles.

Synthesis of Polymer Films

Poly(p-phenylene azomethine) (PPAA) Film Synthesis (Polycondensation)

PPAA films can be synthesized via a polycondensation reaction between a diamine and a dicarbonyl monomer. For instance, terephthalaldehyde and 2,2-Bis[4-(4-aminophenoxy)phenyl]-hexafluoropropane can be reacted in absolute ethanol at room temperature for several days. The resulting polymer precipitate is then filtered, washed, and dried[1].

Polyaniline (PANI) Film Synthesis (Electrochemical Polymerization)

PANI films are commonly prepared by electrochemical polymerization. This involves cycling the potential of a working electrode (e.g., ITO glass) in an acidic solution (e.g., H₂SO₄) containing the aniline monomer. The film grows on the electrode surface with each potential cycle.

Polypyrrole (PPy) Film Synthesis (Electrochemical Polymerization)

Similar to PANI, PPy films can be synthesized electrochemically. A working electrode is immersed in a solution containing the pyrrole monomer and a suitable electrolyte. Applying a constant potential or cycling the potential leads to the formation of a PPy film on the electrode.

Electrochemical Characterization

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to study the redox behavior of the polymer films. A three-electrode setup is typically used, with the polymer film-coated electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl). The potential is swept between two set limits, and the resulting current is measured. The shape of the cyclic voltammogram provides information about the capacitive and faradaic processes occurring at the electrode.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the charge transfer and diffusion processes at the electrode-electrolyte interface. The measurement is performed by applying a small AC voltage perturbation over a range of frequencies and measuring the resulting current. The data is often presented as a Nyquist plot, from which parameters like charge transfer resistance and solution resistance can be determined.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of these polymer films.

experimental_workflow_synthesis cluster_PPAA PPAA Synthesis cluster_PANI_PPy PANI/PPy Synthesis (Electrochemical) PPAA_1 Mix diamine and dicarbonyl monomers in ethanol PPAA_2 Stir at room temperature for 4 days PPAA_1->PPAA_2 PPAA_3 Filter, wash, and dry the precipitate PPAA_2->PPAA_3 ELEC_1 Prepare electrolyte with monomer (aniline or pyrrole) and acid ELEC_2 Immerse working, counter, and reference electrodes ELEC_1->ELEC_2 ELEC_3 Apply potential cycling or constant potential ELEC_2->ELEC_3 ELEC_4 Polymer film deposits on working electrode ELEC_3->ELEC_4

Figure 1: General workflows for the synthesis of PPAA, PANI, and PPy films.

experimental_workflow_characterization cluster_CV Cyclic Voltammetry cluster_EIS Electrochemical Impedance Spectroscopy start Polymer Film on Working Electrode CV_1 Three-electrode setup in electrolyte start->CV_1 EIS_1 Three-electrode setup in electrolyte start->EIS_1 CV_2 Sweep potential between defined limits CV_1->CV_2 CV_3 Measure current response CV_2->CV_3 CV_4 Analyze voltammogram for redox peaks and capacitance CV_3->CV_4 EIS_2 Apply small AC voltage perturbation across a frequency range EIS_1->EIS_2 EIS_3 Measure impedance EIS_2->EIS_3 EIS_4 Analyze Nyquist plot for resistance and capacitance EIS_3->EIS_4

References

A Comparative Guide to the Synthetic Routes of trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Building Block.

This guide provides a comparative analysis of the most viable synthetic routes for trans-3-(3-Pyridyl)acrylic acid, a crucial building block in pharmaceutical and materials science. The validation of a synthetic pathway is paramount for efficiency, scalability, and cost-effectiveness in drug development and manufacturing. Here, we present a detailed comparison of the Knoevenagel-Doebner condensation and the Heck reaction, offering experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterKnoevenagel-Doebner CondensationHeck Reaction
Starting Materials 3-Pyridinecarboxaldehyde, Malonic Acid3-Bromopyridine, Acrylic Acid
Catalyst/Reagent Pyridine, PiperidinePalladium(II) acetate, Triphenylphosphine
Reaction Time 2 - 6 hours4 - 24 hours
Typical Yield Good to Excellent (often >80%)Moderate to Good (variable)
Key Advantages High atom economy, readily available and inexpensive starting materials, simpler work-up.Good functional group tolerance.
Key Disadvantages Use of pyridine as a solvent can be a drawback due to its odor and toxicity.Requires a palladium catalyst which can be expensive and needs to be removed from the final product. Potential for side reactions.

In-Depth Analysis of Synthetic Routes

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a widely used and efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification specifically utilizes pyridine as the solvent and often a catalytic amount of piperidine.

Reaction Scheme:

This route is often favored for its high yields and the use of relatively inexpensive and readily available starting materials. The reaction proceeds via a Knoevenagel adduct which then undergoes decarboxylation to afford the desired product.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For the synthesis of this compound, this would involve the coupling of 3-bromopyridine with acrylic acid.

Reaction Scheme:

The Heck reaction is known for its good functional group tolerance. However, it requires a precious metal catalyst (palladium), and the reaction conditions often need careful optimization to achieve good yields and minimize side products. Complete removal of the palladium catalyst from the final product is also a critical consideration, especially for pharmaceutical applications.

Invalidation of the Perkin Reaction

The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, was also considered as a potential synthetic route. However, literature suggests that pyridine aldehydes, such as 2-pyridinecarboxaldehyde, do not typically yield the expected α,β-unsaturated acrylic acid under Perkin conditions[1]. This is likely due to side reactions involving the pyridine nitrogen. Given this precedent, the Perkin reaction is not considered a viable or validated route for the synthesis of this compound and was not pursued further in this comparative guide.

Experimental Protocols

Knoevenagel-Doebner Condensation Protocol

This protocol is adapted from established procedures for similar aromatic aldehydes.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (for work-up)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Heck Reaction Protocol

This protocol is a representative procedure for the Heck reaction of an aryl bromide with acrylic acid.

Materials:

  • 3-Bromopyridine

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • A suitable base (e.g., triethylamine or potassium carbonate)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • To a sealed reaction vessel, add 3-bromopyridine (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (e.g., 2 mol%), triphenylphosphine (e.g., 4 mol%), and the base (e.g., 2 equivalents) in the chosen solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature between 80-120°C for 4-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizing the Workflow

To better illustrate the decision-making and experimental processes involved in validating a synthetic route for this compound, the following diagrams are provided.

Synthetic_Route_Validation cluster_planning Planning & Selection cluster_execution Experimental Execution cluster_analysis Analysis & Comparison Identify Target Molecule Identify Target Molecule Literature Survey Literature Survey Identify Target Molecule->Literature Survey Identify Potential Routes Identify Potential Routes Literature Survey->Identify Potential Routes Select Promising Routes Select Promising Routes Identify Potential Routes->Select Promising Routes Route 1: Knoevenagel-Doebner Route 1: Knoevenagel-Doebner Select Promising Routes->Route 1: Knoevenagel-Doebner Route 2: Heck Reaction Route 2: Heck Reaction Select Promising Routes->Route 2: Heck Reaction Reaction Setup Reaction Setup Route 1: Knoevenagel-Doebner->Reaction Setup Route 2: Heck Reaction->Reaction Setup Monitoring & Work-up Monitoring & Work-up Reaction Setup->Monitoring & Work-up Purification Purification Monitoring & Work-up->Purification Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification->Characterization (NMR, MS, etc.) Data Analysis (Yield, Purity) Data Analysis (Yield, Purity) Characterization (NMR, MS, etc.)->Data Analysis (Yield, Purity) Compare Routes Compare Routes Data Analysis (Yield, Purity)->Compare Routes Select Optimal Route Select Optimal Route Compare Routes->Select Optimal Route

Caption: A logical workflow for the validation of a synthetic route.

Experimental_Workflow cluster_knoevenagel Knoevenagel-Doebner Condensation cluster_heck Heck Reaction k_start Mix 3-Pyridinecarboxaldehyde, Malonic Acid, Pyridine, Piperidine k_react Reflux (2-4h) k_start->k_react k_workup Acidic Work-up & Precipitation k_react->k_workup k_purify Recrystallization k_workup->k_purify k_product This compound k_purify->k_product h_start Mix 3-Bromopyridine, Acrylic Acid, Pd(OAc)2, PPh3, Base, Solvent h_react Heat (4-24h) h_start->h_react h_workup Aqueous Work-up & Extraction h_react->h_workup h_purify Column Chromatography h_workup->h_purify h_product This compound h_purify->h_product

Caption: A comparative experimental workflow for the synthesis of this compound.

References

A Comparative Guide to 2-, 3-, and 4-Pyridyl Acrylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Isomeric Physicochemical and Spectroscopic Properties with Supporting Experimental Protocols

For researchers and professionals in drug development and materials science, the isomeric pyridyl acrylic acids—2-pyridyl, 3-pyridyl, and 4-pyridyl acrylic acid—offer a versatile scaffold for molecular design. The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties, reactivity, and biological activity of these compounds. This guide provides a comprehensive comparison of their key properties, supported by experimental data and detailed methodologies, to aid in the selection of the optimal isomer for specific research applications.

Physicochemical Properties: A Comparative Overview

The seemingly subtle shift in the nitrogen atom's position among the 2-, 3-, and 4-pyridyl acrylic acid isomers leads to notable differences in their physical and chemical characteristics. These properties, including melting point, acidity (pKa), and solubility, are critical determinants of a compound's behavior in both biological and chemical systems.

Property2-Pyridyl Acrylic Acid3-Pyridyl Acrylic Acid4-Pyridyl Acrylic Acid
Molecular Formula C₈H₇NO₂C₈H₇NO₂C₈H₇NO₂
Molecular Weight 149.15 g/mol 149.15 g/mol 149.15 g/mol
Melting Point (°C) 201-203[1]232-235 (dec.)[2][3][4]280 (dec.)[5]
pKa (Predicted) 2.06 ± 0.10[1]3.13 ± 0.10[2][3]Not Found
Aqueous Solubility Soluble in water[1]Good solubility in water[2]. Estimated at 3883.73 mg/L[6].Good solubility in water.
Solubility in Organic Solvents Not specifiedSoluble in organic solvents[2]. Slightly soluble in DMSO and methanol (with heating)[2].Soluble in organic solvents like ethanol and dimethylformamide.

The melting points show a clear trend, with the 4-pyridyl isomer exhibiting the highest melting point, suggesting stronger intermolecular interactions in its crystal lattice. The predicted pKa values indicate that the 2-pyridyl isomer is the most acidic, likely due to the proximity of the electron-withdrawing nitrogen atom to the carboxylic acid group, which stabilizes the carboxylate anion. All three isomers are reported to be soluble in water and organic solvents, a desirable characteristic for many pharmaceutical and synthetic applications.

Spectroscopic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. A comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of the pyridyl acrylic acid isomers reveals the impact of the nitrogen atom's position on their chemical shifts, vibrational modes, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the chemical environment of protons within a molecule. For the pyridyl acrylic acids, the chemical shifts of the vinyl and pyridyl protons are particularly informative.

¹H NMR Data (in DMSO-d₆)

Proton2-Pyridyl Acrylic Acid (Predicted)3-Pyridyl Acrylic Acid (Experimental)[7]4-Pyridyl Acrylic Acid (Predicted)
-COOH ~12-13 ppm12.6 ppm~12-13 ppm
Vinyl CH= ~7.5-8.0 ppm7.64 ppm (d, J=16.1 Hz)~7.5-8.0 ppm
Vinyl =CH-COOH ~6.5-7.0 ppm6.71 ppm (d, J=16.1 Hz)~6.5-7.0 ppm
Pyridyl Protons ~7.3-8.7 ppm7.46, 8.16, 8.60, 8.87 ppm~7.5-8.8 ppm

The downfield shift of the carboxylic acid proton is characteristic. The large coupling constant (J ≈ 16 Hz) for the vinyl protons in 3-pyridyl acrylic acid confirms a trans configuration. The chemical shifts of the pyridyl protons are expected to vary significantly between the isomers due to the different electronic environments created by the nitrogen atom's position.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. Key vibrational bands for the pyridyl acrylic acids include the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the vinyl group, and vibrations of the pyridine ring.

Key IR Absorption Bands (cm⁻¹)

Functional Group2-Pyridyl Acrylic Acid3-Pyridyl Acrylic Acid[8]4-Pyridyl Acrylic Acid[9]
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C=O Stretch (Carboxylic Acid) ~1700~1700~1700
C=C Stretch (Vinyl) ~1640~1640~1640
C=N, C=C Stretch (Pyridine) ~1600-1400~1600-1400~1600-1400

Note: Specific, directly comparable experimental IR spectra were not available in the search results. The listed values represent typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the nitrogen atom is expected to influence the π-electron system and thus the absorption maxima (λ_max).

UV-Vis Absorption Maxima (in Ethanol)

Isomerλ_max (nm)
2-Pyridyl Acrylic Acid Not Found
3-Pyridyl Acrylic Acid ~278[10]
4-Pyridyl Acrylic Acid Not Found

Note: Limited directly comparable experimental data was found. The value for the 3-pyridyl isomer is inferred from a study on a similar chromophore.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and characterization of these compounds are provided below.

Synthesis: Knoevenagel Condensation

The pyridyl acrylic acids are commonly synthesized via a Knoevenagel condensation between the corresponding pyridine carboxaldehyde and malonic acid.

General Protocol:

  • In a round-bottom flask, dissolve the appropriate pyridine carboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (as solvent).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyridyl acrylic acid.

G PyridineCarboxaldehyde Pyridine Carboxaldehyde Reflux Reflux (Heat) PyridineCarboxaldehyde->Reflux MalonicAcid Malonic Acid MalonicAcid->Reflux Pyridine Pyridine (Solvent) Pyridine->Reflux Piperidine Piperidine (Catalyst) Piperidine->Reflux Acidification Acidification (HCl) Reflux->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pyridyl Acrylic Acid Recrystallization->Product

Knoevenagel condensation workflow for pyridyl acrylic acid synthesis.

pKa Determination: Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.

Protocol:

  • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Prepare a standard solution of the pyridyl acrylic acid isomer (e.g., 0.01 M) in deionized water.

  • Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareAcid Prepare Acid Solution Calibrate->PrepareAcid Titrate Titrate Acid with NaOH PrepareAcid->Titrate PrepareBase Prepare NaOH Titrant PrepareBase->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot DeterminepKa Determine pKa at Half-Equivalence Point Plot->DeterminepKa

Workflow for pKa determination by potentiometric titration.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of the solid pyridyl acrylic acid isomer to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any suspended solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Comparative Biological and Chemical Applications

The isomeric pyridyl acrylic acids serve as versatile building blocks in various fields, with their utility often dictated by the position of the pyridine nitrogen.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

All three isomers are excellent ligands for the construction of coordination polymers and MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to a diverse range of structural topologies. The different steric and electronic properties of the isomers can influence the resulting framework's dimensionality, porosity, and catalytic or luminescent properties. For instance, 3-pyridyl acrylic acid is known to act as a bifunctional ligand in the construction of heterometallic complexes.[3][11]

Pharmaceutical and Biological Activity

Derivatives of pyridyl acrylic acids have been explored for various therapeutic applications. For example, derivatives of 3-pyridyl acrylic acid have been investigated as inhibitors of gelatinase B and as antibacterial agents.[3][11] The specific isomer used can significantly impact the compound's binding affinity to a biological target and its overall pharmacological profile. The acidity (pKa) and solubility of each isomer are critical factors influencing their absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Conclusion

The choice between 2-, 3-, and 4-pyridyl acrylic acid is a critical decision in the design of new molecules for materials science and drug discovery. The 4-pyridyl isomer's high melting point suggests strong crystal packing, which could be advantageous in materials applications. The higher predicted acidity of the 2-pyridyl isomer may be beneficial for applications requiring a more acidic proton or for specific coordination geometries. The 3-pyridyl isomer offers a balance of properties and has been well-explored in both coordination chemistry and as a scaffold for biologically active compounds. This guide provides a foundational comparison to inform the rational selection of the appropriate pyridyl acrylic acid isomer for a given research objective. Further experimental investigation into the properties of these isomers, particularly their experimental pKa values and a broader range of spectroscopic data under consistent conditions, will undoubtedly continue to expand their utility in various scientific disciplines.

References

A Comparative Guide to Assessing the Purity of Synthesized trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized trans-3-(3-Pyridyl)acrylic acid. Detailed experimental protocols and data interpretation guidelines are presented to aid researchers in achieving and verifying the desired purity of this valuable synthetic intermediate.

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. Its purity is paramount, as impurities can lead to undesirable side reactions, reduced product yield, and altered biological activity. This guide outlines key analytical techniques to identify and quantify potential impurities, ensuring the quality and reliability of your research.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

G cluster_synthesis Synthesis & Initial Purification synthesis Knoevenagel Condensation: 3-Pyridinecarboxaldehyde + Malonic Acid purification Recrystallization synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc mp Melting Point Analysis tlc->mp nmr NMR Spectroscopy (¹H and ¹³C) mp->nmr ftir FTIR Spectroscopy nmr->ftir hplc High-Performance Liquid Chromatography (HPLC) ftir->hplc elemental Elemental Analysis hplc->elemental qnmr Quantitative NMR (qNMR) elemental->qnmr

Caption: A typical workflow for the synthesis, purification, and multi-step purity analysis of this compound.

Comparison of Analytical Techniques

The purity of this compound can be assessed using a combination of physical and spectroscopic methods. The following table summarizes the most common techniques, their principles, and the type of information they provide.

Technique Principle Information Provided Primary Use in this Context
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.Rapid, preliminary assessment of purity.
Thin-Layer Chromatography (TLC) Separation of components based on differential partitioning between a stationary and a mobile phase.Qualitative identification of the number of components in a mixture.Monitoring reaction progress and assessing the effectiveness of purification.
¹H and ¹³C NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Detailed structural information, including the connectivity of atoms and the presence of impurities.Structural confirmation and identification of impurities with distinct proton and carbon environments.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the molecule.Confirmation of the presence of key functional groups (e.g., carboxylic acid, alkene, pyridine ring).
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components in a liquid mobile phase.Quantitative determination of the purity and the amount of individual impurities.Accurate quantification of purity and separation of closely related impurities.
Elemental Analysis Determination of the elemental composition (C, H, N) of a sample.Confirmation of the empirical formula.Verification of the elemental composition against the theoretical values.

Reference Data for Pure this compound

A direct comparison of experimental data with established values for the pure compound is fundamental to purity assessment.

Property Reference Value
Melting Point 232-235 °C (decomposes)[1][2]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 89.56 MHz) δ 12.6 (s, 1H, COOH), 8.87 (d, J=1.8 Hz, 1H, Ar-H), 8.60 (dd, J=4.7, 1.7 Hz, 1H, Ar-H), 8.16 (dt, J=8.0, 1.8 Hz, 1H, Ar-H), 7.64 (d, J=16.1 Hz, 1H, =CH), 7.46 (dd, J=8.0, 4.7 Hz, 1H, Ar-H), 6.71 (d, J=16.1 Hz, 1H, =CH)[3]
¹³C NMR Expected signals for aromatic carbons, alkene carbons, and a carboxylic acid carbon.
FTIR Expected characteristic peaks for O-H stretch (broad), C=O stretch, C=C stretch (alkene and aromatic), and C-N stretch.
UV-Vis Expected absorption maxima corresponding to the conjugated π-system.

Potential Impurities and Their Identification

The synthesis of this compound is commonly achieved through a Knoevenagel condensation of 3-pyridinecarboxaldehyde with malonic acid. Potential impurities may include:

  • Starting Materials: Unreacted 3-pyridinecarboxaldehyde and malonic acid.

  • cis-Isomer: The geometric isomer, cis-3-(3-Pyridyl)acrylic acid.

  • Side-Products: Products from self-condensation of the aldehyde or other side reactions.

The following diagram illustrates the relationship between the desired product and potential impurities.

G cluster_reactants Reactants cluster_products Reaction Products aldehyde 3-Pyridinecarboxaldehyde trans_product This compound (Desired Product) aldehyde->trans_product cis_isomer cis-3-(3-Pyridyl)acrylic Acid (Impurity) aldehyde->cis_isomer side_products Side Products (Impurities) aldehyde->side_products malonic Malonic Acid malonic->trans_product malonic->cis_isomer

Caption: Relationship between reactants, the desired product, and potential impurities in the synthesis.

These impurities can be detected by the analytical techniques described:

  • NMR: The presence of starting materials will be indicated by their characteristic signals. The cis-isomer will have a smaller coupling constant for the vinyl protons compared to the trans-isomer (typically ~12 Hz for cis vs. ~16 Hz for trans).

  • HPLC: A well-developed HPLC method can separate the trans-product from the starting materials and the cis-isomer, allowing for their quantification.

  • Melting Point: The presence of these impurities will lead to a depression and broadening of the melting point range.

Experimental Protocols

1. Melting Point Determination

  • Apparatus: Calibrated melting point apparatus.

  • Procedure:

    • Place a small amount of the dried, synthesized compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

  • Interpretation: Compare the observed melting range to the literature value (232-235 °C, with decomposition). A narrow range close to the literature value suggests high purity.

2. ¹H NMR Spectroscopy

  • Apparatus: NMR spectrometer (e.g., 300 MHz or higher).

  • Procedure:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

    • Process the spectrum (phasing, baseline correction, and integration).

  • Interpretation: Compare the chemical shifts, splitting patterns, and integration values to the reference spectrum. The presence of unexpected signals may indicate impurities. The coupling constant of the vinyl protons is a key indicator of the stereochemistry (trans vs. cis).

3. High-Performance Liquid Chromatography (HPLC)

  • Apparatus: HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).

  • Procedure:

    • Prepare a standard solution of a known concentration of a reference standard of this compound.

    • Prepare a sample solution of the synthesized compound at a similar concentration.

    • Develop a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer like ammonium acetate or formic acid) to achieve good separation of the main peak from any impurity peaks.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the elution profile at a suitable UV wavelength (e.g., determined from a UV-Vis spectrum).

  • Interpretation: The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. The presence of additional peaks indicates impurities.

Conclusion

A multi-technique approach is essential for the reliable assessment of the purity of synthesized this compound. A preliminary check using melting point and TLC can guide the purification process. For definitive purity confirmation and quantification of impurities, spectroscopic methods, particularly ¹H NMR and HPLC, are indispensable. By carefully comparing the experimental data with the reference values provided in this guide, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent work.

References

Safety Operating Guide

Proper Disposal Procedures for trans-3-(3-Pyridyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of trans-3-(3-Pyridyl)acrylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and ensure that chemical waste is handled responsibly.

Hazard Identification and Immediate Safety Precautions

This compound presents several hazards that necessitate careful handling during any disposal-related activities.[1][2] Always consult the Safety Data Sheet (SDS) before handling the chemical.

Hazard Profile:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Gloves: Nitrile or butyl rubber gloves are recommended.[3]

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Lab Coat: A fully buttoned lab coat must be worn to prevent skin contact.[3]

  • Respiratory Protection: In case of dust generation, use a dust mask (e.g., N95) or work within a certified chemical fume hood.[2]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, as well as materials lightly contaminated with the compound.

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE: - Gloves - Eye Protection - Lab Coat C Solid Waste: Place this compound in a designated, labeled waste container. A->C B Work in a well-ventilated area or chemical fume hood. B->C E Store waste container in a designated Satellite Accumulation Area. C->E D Contaminated Materials: (gloves, paper towels, etc.) Double-bag in clear plastic bags. D->E F Ensure container is sealed and away from incompatible materials. E->F G Arrange for pickup by the institution's Environmental Health & Safety (EHS) department. F->G H Waste is transported to an approved industrial combustion plant. G->H

Caption: Disposal workflow for this compound.

Step 1: Segregation and Collection of Solid Waste

  • Pure Chemical Waste: Unused or expired this compound should be disposed of in its original container if possible.[4] If not, transfer the solid waste to a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name, "this compound," and the appropriate hazard pictograms.

  • Contaminated Lab Materials: Items such as gloves, weigh boats, and paper towels that are lightly contaminated with the chemical should be considered solid chemical waste. These items should be collected in a separate, clearly labeled container or double-bagged and tagged as hazardous waste.[4]

  • Spill Cleanup: In the event of a spill, mechanically take up the solid material using absorbent pads or other inert materials.[1] Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste.[1][5]

Step 2: Container Management and Labeling

  • Use only appropriate and compatible containers for waste storage; plastic is often preferred.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name, and any associated hazards.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Crucially, do not mix this compound with other waste chemicals in the same container to avoid unintended reactions.

Step 3: Temporary Storage in the Laboratory

  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory.[6]

  • This area should be at or near the point of waste generation and away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizers and acids.[7][8]

Step 4: Final Disposal

  • The primary recommended method of disposal for this compound is incineration at an approved industrial combustion plant. [1]

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the collection of the chemical waste. Do not attempt to transport or dispose of the waste independently.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][3] This practice is environmentally harmful and may be in violation of local regulations.

Logical Decision Pathway for Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.

start Waste Generated: This compound is_pure Is the waste pure chemical or contaminated material? start->is_pure improper_disposal Improper Disposal: (Drain or Trash) STOP! Environmental Hazard! start->improper_disposal pure_waste Collect in a labeled hazardous waste container. is_pure->pure_waste Pure contaminated_waste Double-bag and label as hazardous waste. is_pure->contaminated_waste Contaminated store Store in designated Satellite Accumulation Area. pure_waste->store contaminated_waste->store contact_ehs Contact EHS for pickup. store->contact_ehs disposal Final Disposal: Incineration at an approved facility. contact_ehs->disposal

Caption: Decision pathway for this compound waste.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always prioritize safety and consult with your institution's EHS department for any specific questions or requirements.

References

Personal protective equipment for handling trans-3-(3-Pyridyl)acrylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for trans-3-(3-Pyridyl)acrylic acid

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and disposal.

Chemical and Hazard Identification

Identifier Information
Name This compound
CAS Number 19337-97-4
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Solid
Melting Point 232-235 °C (decomposes)

Hazard Classification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]

Hazard Statement Code
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to minimize exposure and ensure personal safety when handling this compound.

Protection Type Required PPE Specifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to pyridine and acrylic acid compounds.[2][3][4] Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety goggles with side shields or a face shieldProvides a barrier against splashes and dust particles.[2][3]
Skin and Body Protection Laboratory coatA standard lab coat prevents incidental skin contact with the chemical.[2][3]
Respiratory Protection N95 dust mask or a respirator with an organic vapor cartridgeUse in well-ventilated areas. A particulate filter device (EN 143) or an N95 mask is recommended to avoid inhaling dust.[1] In cases of poor ventilation or potential for significant aerosolization, a respirator with an organic vapor cartridge should be used.[4][5]

Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[2][3]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[5][6]

Safe Handling Practices:

  • Avoid generating dust.[1]

  • Ground all equipment when transferring the substance to prevent static discharge.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the chemical.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed to prevent moisture absorption.[3]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[4]

Emergency and Disposal Plans

First Aid Measures

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or earth to contain the substance.

  • Collect: Carefully sweep or scoop the spilled material into a designated, labeled waste container. Avoid creating dust.

  • Clean: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All waste must be placed in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.[1] Consider using a licensed chemical waste management company for disposal.[7]

Procedural Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh/Transfer Chemical (Avoid Dust) prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency1 Spill or Exposure Occurs handle1->emergency1 Potential Incident clean1 Decontaminate Glassware & Surfaces handle2->clean1 handle2->emergency1 Potential Incident clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency2 Follow First Aid & Spill Procedures emergency1->emergency2

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.